molecular formula C8H10O2 B12366990 2-Methoxy-5-methylphenol-d3

2-Methoxy-5-methylphenol-d3

Numéro de catalogue: B12366990
Poids moléculaire: 141.18 g/mol
Clé InChI: IFNDEOYXGHGERA-QGZYMEECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methoxy-5-methylphenol-d3 is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 141.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C8H10O2

Poids moléculaire

141.18 g/mol

Nom IUPAC

2,4,5-trideuterio-6-methoxy-3-methylphenol

InChI

InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3/i3D,4D,5D

Clé InChI

IFNDEOYXGHGERA-QGZYMEECSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1C)[2H])O)OC)[2H]

SMILES canonique

CC1=CC(=C(C=C1)OC)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 2-Methoxy-5-methylphenol-d3. Given that specific data for the deuterated compound is sparse, this guide focuses on the well-documented properties of its non-deuterated analogue, 2-Methoxy-5-methylphenol (also known as isocreosol or 5-methylguaiacol), and discusses the role of deuterium (B1214612) labeling in its primary application as an internal standard in pharmacokinetic studies.

Core Chemical Properties

This compound is the deuterated form of 2-Methoxy-5-methylphenol. The primary difference in their core chemical properties is the molecular weight, which is slightly higher for the deuterated compound due to the replacement of three hydrogen atoms with deuterium. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly.

Table 1: General and Physical Properties of 2-Methoxy-5-methylphenol

PropertyValue
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol [1]
Appearance White to off-white crystalline powder or solid[2]
Melting Point 37-39 °C[3]
Boiling Point 115-117 °C at 20 mmHg[3]
Solubility Sparingly soluble in water (5.5 g/L at 25 °C)[2]
CAS Number 1195-09-1[1]

Table 2: Spectroscopic Data for 2-Methoxy-5-methylphenol

Spectroscopic DataDetails
¹H NMR Spectral data available.[2]
¹³C NMR Spectral data available.[2]
Mass Spectrometry Major peaks at m/z 138 (M⁺) and 123.[1]
IR Spectrum Data available from NIST.

Synthesis and Deuteration

A detailed experimental protocol for the synthesis of 2-Methoxy-5-methylphenol can be found in The Journal of Organic Chemistry, 41, p. 2545, 1976[2][3].

The deuteration of phenols can be achieved through various methods, including H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, often with a catalyst such as platinum on alumina. A flow synthesis method using a microwave reactor has also been developed for the efficient synthesis of deuterated aromatic compounds[4].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments related to the synthesis and biological evaluation of 2-Methoxy-5-methylphenol.

Synthesis of 2-Methoxy-5-methylphenol

While a detailed, step-by-step protocol from a peer-reviewed journal is recommended and can be found in the aforementioned reference[2][3], a general synthesis approach is described in a patent. This involves the reaction of p-methoxytoluene in the presence of an oxidizing agent.

DPPH Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of phenolic compounds.

Methodology:

  • Prepare a stock solution of the test compound (2-Methoxy-5-methylphenol) in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Methodology:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of 2-Methoxy-5-methylphenol and incubate for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Northern Blot Analysis for COX-2 Expression

Northern blotting is used to detect and quantify specific RNA molecules, in this case, to assess the effect of 2-Methoxy-5-methylphenol on COX-2 gene expression.

Methodology:

  • Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of 2-Methoxy-5-methylphenol.

  • Isolate total RNA from the cells.

  • Separate the RNA samples by denaturing agarose (B213101) gel electrophoresis.

  • Transfer the separated RNA to a nylon membrane.

  • Hybridize the membrane with a labeled probe specific for COX-2 mRNA.

  • Detect the signal from the probe to visualize and quantify the levels of COX-2 mRNA. A housekeeping gene (e.g., GAPDH) is used as a loading control.

Biological Activity and Signaling Pathways

2-Methoxy-5-methylphenol exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Its anti-inflammatory effects are, at least in part, attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway in Inflammation

COX-2 is an inducible enzyme that plays a key role in the inflammatory response. Upon stimulation by pro-inflammatory signals such as cytokines or lipopolysaccharide (LPS), the expression of COX-2 is upregulated. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases. PGE2 is a potent inflammatory mediator that contributes to pain, fever, and swelling. By inhibiting COX-2, 2-Methoxy-5-methylphenol can reduce the production of PGE2 and thereby exert its anti-inflammatory effects.

COX2_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Cell Inflammatory_Stimuli e.g., Cytokines, LPS COX2_Enzyme COX-2 Inflammatory_Stimuli->COX2_Enzyme Upregulates Expression Cell_Membrane Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 Catalyzed by PGE2 PGE2 PGH2->PGE2 Catalyzed by PGE_Synthase PGE Synthase Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Leads to Compound 2-Methoxy-5-methylphenol Compound->COX2_Enzyme Inhibits

COX-2 signaling pathway in inflammation.

Application of this compound in Pharmacokinetic Studies

Deuterium-labeled compounds like this compound are invaluable tools in pharmacokinetic (PK) studies. They are predominantly used as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).

The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. This means it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-labeled drug by the mass spectrometer. This allows for accurate quantification of the drug in biological matrices like plasma or urine, as any variability in the analytical process will affect both the analyte and the internal standard equally.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Dosing Dosing of 2-Methoxy-5-methylphenol Sampling Biological Sample Collection (e.g., Blood, Urine) Dosing->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Spiking Spiking with This compound (Internal Standard) Spiking->Sample_Prep Data_Analysis Data Analysis (Ratio of Analyte to IS) LCMS_Analysis->Data_Analysis PK_Parameters Determination of Pharmacokinetic Parameters (e.g., Half-life, Clearance) Data_Analysis->PK_Parameters

Workflow for a pharmacokinetic study.

Safety Information

2-Methoxy-5-methylphenol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Table 3: GHS Hazard Information for 2-Methoxy-5-methylphenol

Hazard ClassCategory
Acute toxicity, Oral4
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity — single exposure3 (Respiratory tract irritation)

Conclusion

This compound, as a deuterated analog of 2-Methoxy-5-methylphenol, is a crucial tool for researchers, particularly in the field of drug development and pharmacokinetics. While its own chemical and biological properties are largely inferred from its non-deuterated counterpart, its application as an internal standard is vital for the accurate quantification of 2-Methoxy-5-methylphenol in biological systems. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound, serving as a valuable resource for scientists in the field.

References

Technical Guide: 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searches, a specific CAS number for 2-Methoxy-5-methylphenol-d3 could not be located. The information presented in this guide is based on its non-deuterated analog, 2-Methoxy-5-methylphenol (B1664560) (CAS: 1195-09-1), also known as isocreosol or 5-methylguaiacol. The "-d3" designation implies the substitution of three hydrogen atoms with deuterium (B1214612) atoms, most likely on the methoxy (B1213986) group (-OCH3 becoming -OCD3). This substitution would increase the molecular weight by approximately 3.018 Da. While the chemical reactivity remains largely the same, the kinetic isotope effect may alter reaction rates and metabolic pathways, a critical consideration in drug development.

Core Compound Properties: 2-Methoxy-5-methylphenol

2-Methoxy-5-methylphenol is an organic compound that finds application as a building block in the synthesis of various pharmaceuticals and as a flavoring and fragrance agent.[1] Its antioxidant and antimicrobial properties also make it a valuable ingredient in cosmetics and personal care products.[1]

Table 1: Physicochemical Properties of 2-Methoxy-5-methylphenol

PropertyValueSource
CAS Number 1195-09-1[2][3][4][5][6][7][8][9]
Molecular Formula C₈H₁₀O₂[3][5][7]
Molecular Weight 138.16 g/mol [3][5]
Appearance White to off-white crystalline powder or solid[4]
Melting Point 37-39 °C[1]
Boiling Point 115-117 °C at 20 mmHg
Solubility Slightly soluble in water (5.5 g/L at 25 °C)
IUPAC Name 2-methoxy-5-methylphenol[6][8]
Synonyms Isocreosol, 5-Methylguaiacol, 2-Hydroxy-4-methylanisole

Table 2: Spectroscopic Data for 2-Methoxy-5-methylphenol

Spectroscopic DataDetailsSource
¹H NMR Spectrum available in various databases
¹³C NMR Spectrum available in various databases
Mass Spectrometry Major peaks at m/z 138 (M+), 123, 95, 77[6]
IR Spectroscopy Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C-O stretching

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, this section details a general synthesis method for its non-deuterated counterpart and a representative protocol for the deuteration of a methoxy group on an aromatic ring.

2.1. Synthesis of 2-Methoxy-5-methylphenol

A common method for the synthesis of 2-methoxy-5-methylphenol involves the hydroxylation of p-methoxytoluene.

  • Reaction: p-methoxytoluene → 2-methoxy-5-methylphenol

  • Procedure:

    • Dissolve p-methoxytoluene in a suitable organic solvent.

    • Introduce a hydroxylating agent (e.g., a peroxy acid or other oxidizing agent) under controlled temperature conditions.

    • The reaction mixture is stirred for a specified time to ensure complete reaction.

    • Upon completion, the reaction is quenched, and the product is extracted using an appropriate solvent.

    • The extracted product is then purified using techniques such as distillation or chromatography to yield 2-methoxy-5-methylphenol.

2.2. General Protocol for Deuteration of a Methoxy Group (Illustrative)

The deuteration of the methoxy group to produce this compound would typically involve the use of a deuterated methylating agent.

  • Reaction: A suitable precursor + CD₃I → this compound

  • Illustrative Procedure (Williamson Ether Synthesis):

    • Start with a precursor molecule such as 2-hydroxy-5-methylphenol.

    • Deprotonate the phenolic hydroxyl group using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to form the corresponding phenoxide.

    • Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).

    • Allow the reaction to proceed, typically with heating, to facilitate the SN2 reaction, forming the deuterated ether.

    • Work-up the reaction mixture by quenching any remaining base and extracting the product.

    • Purify the final product, this compound, using column chromatography or distillation.

Workflow for Deuteration

G start Start with 2-hydroxy-5-methylphenol deprotonation Deprotonation with strong base (e.g., NaH) in aprotic solvent start->deprotonation phenoxide Formation of Sodium 2-methoxy-5-methylphenoxide deprotonation->phenoxide methylation Addition of deuterated methylating agent (e.g., CD3I) phenoxide->methylation sn2_reaction SN2 Reaction to form deuterated ether methylation->sn2_reaction workup Reaction Work-up (Quenching and Extraction) sn2_reaction->workup purification Purification (Chromatography/Distillation) workup->purification end Final Product: This compound purification->end

Caption: Illustrative workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

While there is no specific information on the signaling pathways directly involving 2-Methoxy-5-methylphenol, its structural similarity to other phenolic compounds suggests potential interactions with pathways related to oxidative stress and inflammation. Phenolic compounds are known to act as antioxidants by scavenging free radicals.

Potential Antioxidant Mechanism

G ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Neutralization Neutralization ROS->Neutralization leads to Phenol 2-Methoxy-5-methylphenol Phenoxyl_Radical Phenoxyl Radical (Stabilized) Phenol->Phenoxyl_Radical donates H• to Phenoxyl_Radical->ROS scavenges

Caption: Potential antioxidant mechanism of 2-Methoxy-5-methylphenol.

Applications in Research and Drug Development

The primary utility of deuterated compounds like this compound in drug development lies in pharmacokinetic studies. The substitution of hydrogen with deuterium can slow down metabolic processes that involve the breaking of C-H bonds (the kinetic isotope effect). This can lead to:

  • Increased half-life: The drug remains in the body for a longer period.

  • Reduced toxic metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can reduce its formation.

  • Improved metabolic stability: The drug is less susceptible to breakdown by metabolic enzymes.

These properties make deuterated compounds valuable tools for optimizing the pharmacokinetic profiles of drug candidates.

Logical Relationship in Drug Development

G Lead_Compound Lead Compound (e.g., containing 2-Methoxy- 5-methylphenol moiety) Deuteration Strategic Deuteration (e.g., this compound) Lead_Compound->Deuteration KIE Kinetic Isotope Effect Deuteration->KIE Metabolism Altered Metabolism (slower C-D bond cleavage) KIE->Metabolism PK_Profile Improved Pharmacokinetic Profile Metabolism->PK_Profile Half_Life Increased Half-life PK_Profile->Half_Life Toxic_Metabolites Reduced Toxic Metabolites PK_Profile->Toxic_Metabolites Efficacy Potentially Improved Efficacy and Safety PK_Profile->Efficacy

Caption: Role of deuteration in improving drug candidate profiles.

References

An In-depth Technical Guide to the Molecular Weight of 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular weight of the deuterated form of 2-Methoxy-5-methylphenol, 2-Methoxy-5-methylphenol-d3. This document is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopic labeling is utilized.

Understanding Isotopic Labeling and its Significance

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) for hydrogen, researchers can gain valuable insights into reaction mechanisms, metabolic fates of drugs, and the structure of complex molecules. The change in mass resulting from isotopic substitution is a key parameter for analytical techniques like mass spectrometry.

Calculation of the Molecular Weight of this compound

The molecular weight of this compound is determined by first understanding the molecular composition of the parent compound, 2-Methoxy-5-methylphenol. The molecular formula for 2-Methoxy-5-methylphenol is C₈H₁₀O₂.[1][2][3][4][5] The "-d3" designation indicates that three of the hydrogen atoms (protium) in the molecule have been replaced by deuterium atoms.

The calculation proceeds as follows:

  • Molecular Weight of 2-Methoxy-5-methylphenol: The established molecular weight of 2-Methoxy-5-methylphenol is 138.1638 g/mol .[1][4]

  • Atomic Weight of Hydrogen (Protium): The atomic weight of the most common isotope of hydrogen, protium (B1232500) (¹H), is approximately 1.007825 atomic mass units (amu).[6][7][8]

  • Atomic Weight of Deuterium: Deuterium (²H or D) is a stable isotope of hydrogen with an atomic weight of approximately 2.014102 amu.

The molecular weight of the deuterated compound is calculated by subtracting the mass of three protium atoms and adding the mass of three deuterium atoms to the molecular weight of the parent compound:

Molecular Weight of this compound = Molecular Weight of C₈H₁₀O₂ - (3 × Atomic Weight of ¹H) + (3 × Atomic Weight of D)

Molecular Weight of this compound = 138.1638 - (3 × 1.007825) + (3 × 2.014102) = 141.1826 g/mol

Quantitative Data Summary

For clarity and ease of comparison, the relevant quantitative data is summarized in the table below.

Compound/IsotopeChemical FormulaMolecular/Atomic Weight ( g/mol )
2-Methoxy-5-methylphenolC₈H₁₀O₂138.1638[1][4]
Hydrogen (Protium)¹H1.007825[6][7][8]
Deuterium²H or D2.014102
This compoundC₈H₇D₃O₂141.1826

Experimental Protocols

The determination of the molecular weight of isotopically labeled compounds such as this compound is typically achieved through high-resolution mass spectrometry (HRMS).

Methodology for High-Resolution Mass Spectrometry:

  • Sample Preparation: A dilute solution of the analyte (this compound) is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The ionized molecules are then passed through a high-resolution mass analyzer, for instance, an Orbitrap or a time-of-flight (TOF) analyzer. These instruments are capable of measuring mass-to-charge ratios with high accuracy and precision.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The high resolution allows for the differentiation of the deuterated compound from the unlabeled parent compound based on their precise mass difference.

Visualization of Isotopic Substitution

The following diagram illustrates the conceptual relationship between the parent compound, 2-Methoxy-5-methylphenol, and its deuterated analog, this compound, through the process of isotopic substitution.

G Isotopic Substitution Workflow cluster_0 Parent Compound cluster_1 Isotopic Labeling cluster_2 Deuterated Analog A 2-Methoxy-5-methylphenol (C8H10O2) MW: 138.1638 B Substitution of 3x Hydrogen with 3x Deuterium A->B Isotopic Exchange C This compound (C8H7D3O2) MW: 141.1826 B->C Yields

Isotopic Substitution Workflow

References

Elucidation of the Molecular Structure: A Technical Guide to 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2-Methoxy-5-methylphenol-d3 is a deuterated analog of 2-Methoxy-5-methylphenol, a member of the methoxybenzene and phenol (B47542) chemical classes.[1] The deuterium (B1214612) labeling is presumed to be on the methoxy (B1213986) group for the purpose of this guide, resulting in the chemical formula C₈H₇D₃O₂.

Table 1: Physicochemical Properties of 2-Methoxy-5-methylphenol (Non-deuterated)

PropertyValueReference
Molecular FormulaC₈H₁₀O₂[2][3][4][5][6]
Molecular Weight138.16 g/mol [1][3][4][5][6]
CAS Number1195-09-1[1][3][4][5]
IUPAC Name2-methoxy-5-methylphenol[1]
SynonymsIsocreosol, 5-Methylguaiacol, 6-methoxy-m-cresol[1][3][4][5]
Melting Point34-39 °C[7][8]
Boiling Point115-117 °C (20 mmHg)[8]

The introduction of three deuterium atoms in the methoxy group will increase the molecular weight by approximately 3.018 Da compared to the non-deuterated compound. This difference is a key diagnostic feature in mass spectrometry.

Experimental Protocols for Structure Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the elemental composition and the location of the deuterium label.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Method:

    • The sample is introduced into the ion source.

    • Electron ionization is performed at a standard energy of 70 eV.[9]

    • The resulting ions are accelerated and analyzed by the mass analyzer.

    • Mass spectra are recorded over a mass-to-charge (m/z) range, for instance, from 50 to 250 amu.

Expected Data:

Table 2: Predicted Mass Spectrometry Data for this compound

FeatureExpected ValueRationale
Molecular Ion (M⁺)m/z ~141.08Reflects the increased mass due to three deuterium atoms.
Key Fragment Ionm/z ~126Loss of a deuterated methyl radical (•CD₃), a characteristic fragmentation.
Other FragmentsConsistent with the fragmentation pattern of the non-deuterated analog, with shifts corresponding to the deuterated methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and verify the position of the deuterium label by observing the absence of a proton signal for the methoxy group and the presence of other expected proton and carbon signals.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Experiments:

    • ¹H NMR: To observe the proton signals of the aromatic ring and the methyl group.

    • ¹³C NMR: To observe the carbon signals of the entire molecule.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

Expected Data:

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale for Deuterated Compound
~6.8m3HAromatic protonsUnaffected by deuteration of the methoxy group.
~5.6s1HPhenolic OHUnaffected.
~2.3s3HAr-CH₃Unaffected.
~3.8--O-CH₃Signal will be absent due to the replacement of protons with deuterium.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)AssignmentRationale for Deuterated Compound
~145C-O (Aromatic)Unaffected.
~140C-OH (Aromatic)Unaffected.
~122Aromatic CHUnaffected.
~120Aromatic CHUnaffected.
~115Aromatic C-CH₃Unaffected.
~110Aromatic CHUnaffected.
~55O-CH₃The signal will likely appear as a multiplet with a lower intensity due to C-D coupling and longer relaxation times.
~21Ar-CH₃Unaffected.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments and data analysis for the structural elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structure Confirmation synthesis Synthesize Deuterated Compound purification Purify by Chromatography synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, DEPT) ms_data Analyze MS Data (Molecular Ion, Fragmentation) ms->ms_data nmr_data Analyze NMR Data (Chemical Shifts, Integration, Coupling) nmr->nmr_data structure Confirm Structure of This compound ms_data->structure nmr_data->structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines high-resolution mass spectrometry and multinuclear NMR spectroscopy. While direct experimental data for this specific deuterated compound is not publicly available, the predicted data based on its non-deuterated analog and the principles of isotopic labeling provide a robust framework for its characterization. The key diagnostic features are the increased molecular weight and the altered fragmentation pattern in the mass spectrum, coupled with the conspicuous absence of the methoxy proton signal and the characteristic carbon signal in the NMR spectra. This guide provides the necessary theoretical foundation and experimental protocols for researchers undertaking the synthesis and characterization of this and similar deuterated molecules.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Methoxy-5-methylphenol-d3, a deuterated analog of isocreosol. Deuterium-labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based bioanalysis and helping to elucidate metabolic pathways. This document outlines a robust synthetic route via acid-catalyzed hydrogen-deuterium (H-D) exchange and a detailed purification protocol involving flash column chromatography and recrystallization.

Synthesis of this compound

The synthesis of this compound is achieved through a direct, acid-catalyzed hydrogen-deuterium exchange reaction on the aromatic ring of 2-Methoxy-5-methylphenol using deuterium (B1214612) oxide (D₂O) as the deuterium source. A polymer-supported acid catalyst, such as Amberlyst 15, is employed to facilitate the reaction. This heterogeneous catalyst simplifies the work-up procedure as it can be easily removed by filtration.

Experimental Protocol: H-D Exchange Reaction

A detailed experimental protocol for the deuteration of 2-Methoxy-5-methylphenol is presented below. This method is adapted from a general procedure for the deuteration of phenols.[1]

Materials and Reagents:

  • 2-Methoxy-5-methylphenol

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Amberlyst 15 (dry)

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Methoxy-5-methylphenol and deuterium oxide. For every 100 mg of the phenol, use approximately 1.2 mL of D₂O.

  • Catalyst Addition: To this mixture, add dry Amberlyst 15 resin. A catalyst loading of 100 mg of dry resin per 100 mg of the phenolic compound is recommended.

  • Reaction Conditions: The reaction mixture is heated to 110°C under a nitrogen or argon atmosphere and stirred vigorously for 24 hours to ensure efficient exchange.

  • Catalyst Removal: After cooling to room temperature, the reaction mixture is filtered to remove the Amberlyst 15 resin. The resin can be washed with a small amount of an appropriate organic solvent (e.g., diethyl ether) to ensure complete recovery of the product.

  • Extraction: The filtrate is transferred to a separatory funnel, and the deuterated product is extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is an estimate based on similar deuteration reactions of phenols and may vary.

ParameterValue
Starting Material2-Methoxy-5-methylphenol
Deuterium SourceDeuterium Oxide (D₂O)
CatalystAmberlyst 15
Reaction Temperature110°C
Reaction Time24 hours
Estimated Yield85-95%

Purification of this compound

The crude deuterated product is purified using a two-step process: flash column chromatography followed by recrystallization. This ensures the removal of any unreacted starting material and other impurities, yielding a final product of high purity. The following protocol is adapted from a method for purifying a structurally related compound.[2]

Experimental Protocol: Flash Column Chromatography

Materials and Reagents:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Hexane (B92381) (or heptane)

  • Ethyl acetate (B1210297)

  • Dichloromethane (for sample loading)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: A slurry of silica gel in hexane is prepared and poured into the chromatography column. The silica is allowed to settle, and the column is equilibrated by running hexane through it.

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed product is loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. The fractions are collected in separate tubes.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product. Fractions with the same Rf value corresponding to the product are combined.

  • Concentration: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.

Experimental Protocol: Recrystallization

Materials and Reagents:

  • Purified this compound from chromatography

  • Heptane (B126788) (or n-Hexane)

  • Ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of heptane and ethyl acetate.

  • Dissolution: The purified compound is dissolved in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Crystallization: Heptane is slowly added to the hot solution until it becomes slightly cloudy. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold heptane, and dried under vacuum to afford the highly pure this compound.

Quantitative Data

The following table outlines the key parameters for the purification of this compound.

ParameterValue/Description
Flash Column Chromatography
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate Gradient
Recrystallization
Solvent SystemEthyl Acetate/Heptane
Expected Purity>98%

Workflow and Pathway Diagrams

To visually represent the synthesis and purification processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis Start 2-Methoxy-5-methylphenol Reagents D₂O, Amberlyst 15 Reaction H-D Exchange (110°C, 24h) Start->Reaction Reagents->Reaction Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification Crude_Product Crude Product Column_Chromatography Flash Column Chromatography (Silica, Hexane/EtOAc) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Concentration1 Concentration Combine_Fractions->Concentration1 Recrystallization Recrystallization (EtOAc/Heptane) Concentration1->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

References

Isotopic Purity of 2-Methoxy-5-methylphenol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 2-Methoxy-5-methylphenol-d3

The synthesis of this compound can be achieved through a direct hydrogen-deuterium (H/D) exchange reaction on the non-deuterated precursor, 2-Methoxy-5-methylphenol. This method is advantageous due to the commercial availability of the starting material and the efficiency of catalytic H/D exchange reactions on electron-rich aromatic rings.[1] Phenolic compounds, in particular, are known to undergo facile deuteration.[1][2]

The proposed reaction involves treating 2-Methoxy-5-methylphenol with a deuterium (B1214612) source, such as deuterium oxide (D₂O), in the presence of a catalyst. A platinum-on-carbon (Pt/C) catalyst is a suitable choice for this transformation, as it has been shown to effectively catalyze the deuteration of phenols under relatively mild conditions.[1][3]

Proposed Reaction Scheme:

G cluster_0 Synthesis of this compound start 2-Methoxy-5-methylphenol reagents + D₂O (excess) + Pt/C catalyst start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound via catalytic H/D exchange.

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

The following is a generalized protocol for the synthesis of this compound based on established methods for the deuteration of phenols.[1]

  • Reaction Setup: In a reaction vessel, dissolve 2-Methoxy-5-methylphenol in an appropriate solvent (e.g., dioxane, if needed for solubility) and add an excess of deuterium oxide (D₂O).

  • Catalyst Addition: Add a catalytic amount of 10% platinum on activated carbon (Pt/C) to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., ranging from room temperature to 80°C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by taking aliquots and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.[4][6] By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of deuterium incorporation can be accurately quantified.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare dilute solutions of both 2-Methoxy-5-methylphenol and the synthesized this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectra in full scan mode over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peaks for the non-deuterated (d₀) and deuterated (d₁, d₂, d₃, etc.) species.

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is expressed as the percentage of the desired d₃ species relative to all other isotopologues.

Hypothetical HRMS Data Summary

IsotopologueMolecular FormulaExact Mass (m/z)Relative Abundance (%)
d₀C₈H₁₀O₂138.06810.5
d₁C₈H₉DO₂139.07442.0
d₂C₈H₈D₂O₂140.08075.5
d₃C₈H₇D₃O₂141.087092.0

Isotopic Purity (d₃) = 92.0%

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the positions and extent of deuteration. By comparing the ¹H NMR spectrum of the deuterated compound with that of the non-deuterated standard, the reduction in signal intensity at specific proton positions directly corresponds to the degree of deuterium incorporation.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare NMR samples of both 2-Methoxy-5-methylphenol and the synthesized this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • Instrumentation: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Obtain high-quality spectra with a sufficient number of scans to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic protons in both spectra.

    • The percentage of deuteration at each position is calculated by comparing the integral values of the deuterated sample to the non-deuterated standard.

Hypothetical ¹H NMR Data Summary

Proton PositionChemical Shift (ppm)Integral (Non-deuterated)Integral (Deuterated)% Deuteration
H-3~6.81.000.0595%
H-4~6.71.000.0694%
H-6~6.91.000.0496%
-OCH₃~3.83.003.000%
-CH₃~2.33.003.000%
-OH~5.51.00<0.01>99% (exchange with solvent)

Workflow Diagrams

G cluster_1 HRMS Workflow for Isotopic Purity A Sample Preparation (Deuterated & Non-deuterated) B HRMS Analysis (e.g., ESI-Q-TOF) A->B C Data Acquisition (Full Scan Mode) B->C D Data Analysis (Isotopologue Distribution) C->D E Isotopic Purity Calculation D->E

Caption: Workflow for determining isotopic purity using HRMS.

G cluster_2 NMR Workflow for Positional Deuteration Analysis F Sample Preparation (with Internal Standard) G ¹H NMR Spectroscopy (High-Field) F->G H Spectral Acquisition G->H I Integration of Aromatic Signals H->I J Calculation of % Deuteration at each Position I->J

Caption: Workflow for positional deuteration analysis using ¹H NMR.

Conclusion

While specific data for this compound is not currently available in the public domain, this guide provides a scientifically sound framework for its synthesis and the rigorous determination of its isotopic purity. The proposed catalytic H/D exchange method offers a straightforward route to this deuterated compound. The subsequent analysis by HRMS and NMR spectroscopy are essential to quantify the overall isotopic enrichment and to confirm the specific sites of deuterium incorporation. The methodologies and illustrative data presented herein serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and other areas where isotopically labeled compounds are of critical importance.

References

In-Depth Technical Guide on the NMR Spectral Data of 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Methoxy-5-methylphenol-d3. This deuterated analog of the naturally occurring phenolic compound is a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry. This document outlines the predicted ¹H and ¹³C NMR spectral data, details the experimental protocols for data acquisition, and illustrates the logical workflow of NMR spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the known spectral data of the non-deuterated parent compound, 2-Methoxy-5-methylphenol, and established principles of NMR spectroscopy for deuterated compounds. The deuteration is assumed to be at the methoxy (B1213986) (-OCD₃) position.

Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 90 MHz

Chemical Shift (δ) ppmMultiplicityProtonsAssignment
6.78d1HH-3
6.66d1HH-4
6.61s1HH-6
5.5 (broad s)1HOHPhenolic OH
2.27s3H-CH₃

Note: The signal corresponding to the methoxy protons is absent due to deuteration.

Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 22.5 MHz

Chemical Shift (δ) ppmAssignment
145.7C-2
145.5C-1
129.8C-5
121.2C-4
115.8C-6
109.8C-3
55.9 (t)-OCD₃
21.0-CH₃

Note: The carbon of the deuterated methoxy group (-OCD₃) is expected to appear as a triplet due to coupling with deuterium (B1214612) (spin I=1).

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for compounds of this polarity.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The final volume should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm in the tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

  • Parameter Setup for ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • Parameter Setup for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the lower natural abundance of ¹³C.

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Integration (1H) J->K L Peak Picking J->L K->L M Analyze Chemical Shifts L->M P Correlate 1H and 13C Data M->P N Analyze Multiplicities & Coupling Constants (1H) N->P O Analyze Integration (1H) O->P Q Propose/Confirm Molecular Structure P->Q

Caption: A logical workflow for NMR data acquisition and analysis.

Signaling Pathways in NMR Data Interpretation

The interpretation of NMR spectra involves a logical pathway of deducing structural information from the acquired data. The following diagram illustrates the relationships between different NMR parameters and the structural features they reveal.

NMR_Interpretation cluster_data NMR Data Parameters cluster_info Deduced Structural Information cluster_structure Final Structure A Chemical Shift (δ) E Electronic Environment of Nucleus A->E B Integration F Relative Number of Protons B->F C Multiplicity G Number of Neighboring Protons C->G D Coupling Constant (J) H Connectivity and Stereochemistry D->H I Molecular Structure E->I F->I G->I H->I

Caption: Relationship between NMR data and structural information.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 2-Methoxy-5-methylphenol-d3, a deuterated analog of the aromatic compound 2-Methoxy-5-methylphenol. Understanding the fragmentation pattern is crucial for the qualitative and quantitative analysis of this compound in various matrices. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and provides detailed experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation of this compound

The mass spectrum of the non-deuterated compound, 2-Methoxy-5-methylphenol, provides a foundational basis for predicting the fragmentation of its deuterated counterpart. The deuterium (B1214612) atoms are located on the methoxy (B1213986) group, which will result in a mass shift of +3 atomic mass units (amu) for any fragment ion containing this group. The primary ionization technique considered here is Electron Ionization (EI) at 70 eV.

Upon electron ionization, this compound will form a molecular ion ([M]•+) at m/z 141. This molecular ion is expected to undergo a series of fragmentation reactions, leading to the formation of several characteristic fragment ions. The proposed major fragmentation pathways are described below.

Table 1: Predicted m/z Values for Major Fragments of this compound and their Non-Deuterated Analogs.

Fragment IonPredicted m/z for this compoundCorresponding m/z for 2-Methoxy-5-methylphenolDescription of Neutral Loss
[M]•+141138-
[M-CD3]•+123123Loss of a deuterated methyl radical
[M-H]•+140137Loss of a hydrogen radical
[M-CH3]•+126123Loss of a methyl radical from the aromatic ring
[M-CO]•+113110Loss of carbon monoxide
[M-CD3O]•+106107Loss of a deuterated methoxy radical
[C6H6O]•+9494Putative cresol (B1669610) radical cation
[C5H5]+6565Cyclopentadienyl (B1206354) cation
Key Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting ions and neutral species.

  • Loss of a Deuterated Methyl Radical: The most prominent fragmentation is expected to be the cleavage of the O-CD3 bond, leading to the loss of a deuterated methyl radical (•CD3). This results in a stable ion at m/z 123.

  • Loss of a Methyl Radical from the Aromatic Ring: Cleavage of a methyl group from the aromatic ring can also occur, leading to an ion at m/z 126.

  • Loss of Carbon Monoxide: Subsequent to the initial fragmentations, the resulting ions can undergo further rearrangements and lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenolic compounds.

  • Formation of the Cyclopentadienyl Cation: A characteristic fragment in the mass spectra of many aromatic compounds is the cyclopentadienyl cation at m/z 65, formed through the extensive rearrangement and cleavage of the aromatic ring.

Experimental Protocols for GC-MS Analysis

The following section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

The choice of sample preparation technique will depend on the matrix in which the analyte is present. For liquid samples, such as biological fluids or environmental water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.

2.1.1. Liquid-Liquid Extraction (LLE) Protocol

  • To 10 mL of the liquid sample, add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The concentrated extract is now ready for GC-MS analysis.

2.1.2. Solid-Phase Extraction (SPE) Protocol

  • Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 100 mL of the sample onto the conditioned cartridge at a flow rate of 2-5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The concentrated extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Visualization of Fragmentation Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways and the experimental workflow for the analysis of this compound.

Fragmentation_Pathway M [M]•+ m/z = 141 F1 [M-CD3]•+ m/z = 123 M->F1 - •CD3 F2 [M-H]•+ m/z = 140 M->F2 - •H F3 [M-CH3]•+ m/z = 126 M->F3 - •CH3 F4 [M-CO]•+ m/z = 113 F1->F4 - CO F5 [C5H5]+ m/z = 65 F1->F5 - C2H2O

Caption: Proposed fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid Sample Extraction LLE or SPE Sample->Extraction Concentration Nitrogen Evaporation Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection

Caption: GC-MS analysis workflow.

In-Depth Technical Guide to 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, experimental protocols, and potential research applications of 2-Methoxy-5-methylphenol-d3. Given the limited availability of data for the deuterated form, this guide leverages information from its non-deuterated analog, 2-Methoxy-5-methylphenol, as a close proxy for its physical and chemical properties.

Core Physical Characteristics

Deuterium (B1214612) labeling is a powerful tool in metabolic and pharmacokinetic studies. This compound, with three deuterium atoms, offers a stable isotopic tracer for tracking the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems. While specific experimental data for the deuterated compound is scarce, the physical properties of its non-deuterated counterpart provide a reliable estimate.

Table 1: Physical and Chemical Properties of 2-Methoxy-5-methylphenol

PropertyValueSource
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
Melting Point 37-39 °C[2]
Boiling Point 115-117 °C (at 20 mmHg)[2]
Solubility Sparingly soluble in water.[3]
Appearance White to off-white crystalline powder.[3]

Table 2: Deuterated Compound Specifications

PropertyValueSource
Molecular Formula C₈H₇D₃O₂-
Molecular Weight 141.19 g/mol -

Experimental Protocols

The synthesis and analysis of 2-Methoxy-5-methylphenol and its deuterated analog are crucial for its application in research. Below are detailed methodologies for its synthesis and analytical characterization.

Synthesis of 2-Methoxy-5-methylphenol

General Synthetic Workflow:

General Synthesis Workflow start Starting Materials (e.g., p-methoxytoluene) reaction Chemical Reaction (e.g., hydroxylation) start->reaction extraction Extraction of Crude Product reaction->extraction purification Purification (e.g., distillation, chromatography) extraction->purification final_product 2-Methoxy-5-methylphenol purification->final_product

Caption: A generalized workflow for the synthesis of 2-Methoxy-5-methylphenol.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of 2-Methoxy-5-methylphenol.

Table 3: Analytical Methods for 2-Methoxy-5-methylphenol

TechniqueObservations
¹H NMR Spectral data available in various databases.
¹³C NMR Spectral data available in various databases.
Mass Spectrometry Provides fragmentation patterns for structural elucidation.
Infrared Spectroscopy Shows characteristic peaks for functional groups.

Research Applications and Signaling Pathways

2-Methoxy-5-methylphenol and its derivatives are of significant interest in drug discovery and development due to their diverse biological activities. The non-deuterated form is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals[3].

Potential Therapeutic Areas

Research suggests that methoxyphenol compounds may have applications as:

  • Anti-inflammatory Agents: The biphenyl (B1667301) structure, related to some derivatives, is found in several non-steroidal anti-inflammatory drugs (NSAIDs)[5].

  • Antioxidants: Phenolic compounds are known for their free-radical scavenging properties[5].

  • Antimicrobial and Antifungal Agents: The compound has shown properties that inhibit the growth of microorganisms[3].

Drug Discovery Potential compound This compound application1 Anti-inflammatory Research compound->application1 application2 Antioxidant Studies compound->application2 application3 Antimicrobial Screening compound->application3 application4 Pharmacokinetic Profiling compound->application4

Caption: Potential research applications of this compound in drug discovery.

In Vitro Assay Considerations

While specific in vitro assays for this compound are not detailed in the literature, studies on related methoxyphenols have employed various assays to evaluate their biological activity. These include:

  • DPPH Radical-Scavenging Assay: To assess antioxidant activity[6].

  • Cytotoxicity Assays (e.g., MTT assay): To determine the effect on cell viability[6].

  • COX-2 Inhibition Assays: To investigate anti-inflammatory potential[6].

Experimental Workflow for In Vitro Screening:

In Vitro Screening Workflow compound Test Compound (this compound) assay1 Antioxidant Assay (e.g., DPPH) compound->assay1 assay2 Cytotoxicity Assay (e.g., MTT) compound->assay2 assay3 Enzyme Inhibition Assay (e.g., COX-2) compound->assay3 data Data Analysis assay1->data assay2->data assay3->data results Biological Activity Profile data->results

Caption: A logical workflow for the in vitro biological screening of this compound.

Conclusion

This compound is a valuable tool for researchers in drug development and metabolic studies. While specific physical and experimental data for the deuterated compound are limited, information from its non-deuterated analog provides a strong foundation for its use. The synthetic and analytical protocols, along with the outlined potential research applications, offer a starting point for further investigation into the therapeutic potential of this and related compounds. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.

References

An In-depth Technical Guide to 2-Methoxy-5-methylphenol-d3 and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenol-d3, a deuterated form of the versatile phenolic compound 2-Methoxy-5-methylphenol. This document furnishes synonyms, detailed quantitative data, experimental protocols, and insights into its potential biological activities, tailored for professionals in research and drug development.

Nomenclature and Synonyms

2-Methoxy-5-methylphenol is known by several synonyms in scientific literature and chemical catalogs. The deuterated form, this compound, is often referred to as Isocreosole-d3. A comprehensive list of synonyms is provided in the table below.

Table 1: Synonyms for 2-Methoxy-5-methylphenol and its Deuterated Form
Non-Deuterated Synonyms
2-Hydroxy-4-methylanisole
5-Methylguaiacol
6-Methoxy-m-cresol
Isocreosol
Phenol, 2-methoxy-5-methyl-
m-Cresol, 6-methoxy-
3-Hydroxy-4-methoxytoluene
Deuterated Synonym
Isocreosole-d3

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-5-methylphenol is presented in the following table, compiled from various chemical suppliers and databases.

Table 2: Quantitative Data for 2-Methoxy-5-methylphenol
Property Value
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
CAS Number 1195-09-1
Appearance White to light yellow crystalline solid
Melting Point 37-39 °C
Boiling Point 115-117 °C at 20 mmHg
Purity Typically ≥98%
Solubility Slightly soluble in water
Molecular Formula (d3) C₈H₇D₃O₂
Molecular Weight (d3) 141.18 g/mol

Experimental Protocols

This section provides detailed methodologies for the synthesis of the deuterated form, its application as an internal standard in pharmacokinetic studies, and an assay to evaluate its antioxidant properties.

Synthesis of this compound

A general method for the deuteration of phenols can be adapted for the synthesis of this compound using a polymer-supported acid catalyst.[1]

Materials:

  • 2-Methoxy-5-methylphenol

  • Deuterium (B1214612) oxide (D₂O)

  • Amberlyst 15 (or a similar polymer-supported acid catalyst)

  • Nitrogen gas

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-Methoxy-5-methylphenol and Amberlyst 15 catalyst.

  • Add deuterium oxide (D₂O) to the flask.

  • Flush the flask with nitrogen gas and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours to allow for hydrogen-deuterium exchange on the aromatic ring.

  • After cooling to room temperature, extract the product with anhydrous diethyl ether.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the deuterated product, this compound.

  • Confirm the identity and isotopic enrichment of the product using mass spectrometry and NMR spectroscopy.

Application in Pharmacokinetic Studies using LC-MS/MS

This compound is an ideal internal standard for the quantification of the non-deuterated form in biological matrices during pharmacokinetic studies.

Workflow for Analyte Quantification:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) Spiking Spike with this compound (Internal Standard) BiologicalMatrix->Spiking Extraction Protein Precipitation / Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Area Integration MS_Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation CalibrationCurve Quantify using Calibration Curve RatioCalculation->CalibrationCurve

Workflow for LC-MS/MS quantification.

Methodology:

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) and an aliquot of a known concentration of the analyte for the calibration curve and quality control samples.

    • Add a known amount of this compound (internal standard) to all samples, calibration standards, and quality controls.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by vortexing and centrifugation.

    • Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both 2-Methoxy-5-methylphenol and its deuterated internal standard (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity of 2-Methoxy-5-methylphenol can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2]

Materials:

  • 2-Methoxy-5-methylphenol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 2-Methoxy-5-methylphenol in methanol.

  • Prepare a series of dilutions of the stock solution to be tested.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well microplate, add a small volume of each dilution of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • A control containing only DPPH and methanol is also measured.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.

Potential Biological Signaling Pathways

Phenolic compounds, including methoxyphenols, are known for their antioxidant and anti-inflammatory properties. A related compound, 2-methoxy-4-vinylphenol (B128420), has been shown to exert its anti-inflammatory effects through the suppression of the NF-κB and MAPK signaling pathways.[3] These pathways are crucial in regulating the expression of pro-inflammatory genes. It is plausible that 2-Methoxy-5-methylphenol may exhibit similar activities through the modulation of these pathways.

Inhibition of Pro-inflammatory Signaling:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, JNK, ERK) LPS->MAPK IkappaB IκBα Degradation IKK->IkappaB NFkappaB_activation NF-κB Activation & Translocation IkappaB->NFkappaB_activation ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkappaB_activation->ProInflammatory_Genes MAPK->ProInflammatory_Genes 2_Methoxy_5_methylphenol 2-Methoxy-5-methylphenol 2_Methoxy_5_methylphenol->IKK Inhibition 2_Methoxy_5_methylphenol->MAPK Inhibition

References

A Technical Guide to 2-Methoxy-5-methylphenol-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Deuterated Standard for Analytical and Research Applications

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenol-d3, a deuterated analog of the naturally occurring phenolic compound 2-Methoxy-5-methylphenol (also known as isocreosol or 5-methylguaiacol). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies.

Introduction

2-Methoxy-5-methylphenol is a versatile compound with applications as an antioxidant in cosmetics and food, a flavoring agent, and a key intermediate in the synthesis of pharmaceuticals.[1] The deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based analytical methods due to its chemical similarity to the unlabeled analyte and its distinct mass, which allows for precise quantification and minimizes matrix effects.[2] Deuterium (B1214612) labeling can also be instrumental in studying reaction mechanisms and metabolic pathways.[3][4][5]

Commercial Availability

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. Researchers can source this compound from the following vendors:

SupplierPurityAvailable QuantitiesNotes
aromaLAB≥ 95%InquireSpecializes in flavor and aroma standards.
MedchemExpressResearch GradeInquireFocuses on compounds for life science research.
BOC SciencesCustom SynthesisAs per requestOffers custom isotope labeling services.[6]
TCI AmericaCustom SynthesisAs per requestProvides custom synthesis solutions for a wide range of organic chemicals.[6]

Physicochemical Properties

The physicochemical properties of 2-Methoxy-5-methylphenol are summarized below. The properties of the deuterated analog are expected to be very similar, with a slight increase in molecular weight.

PropertyValueReference
CAS Number 1195-09-1 (unlabeled)[7][8][9][10]
Molecular Formula C₈H₇D₃O₂
Molecular Weight 141.18 g/mol
Appearance White to light yellow solid[1]
Melting Point 32-39 °C[1]
Boiling Point 115-117 °C at 20 mmHg[1]
InChIKey IFNDEOYXGHGERA-UHFFFAOYSA-N (unlabeled)[7]

Synthesis of this compound

General Experimental Protocol for Deuterium Labeling of Phenols

This protocol is a generalized procedure based on established methods for deuterating aromatic compounds.[11][12][13]

Materials:

  • 2-Methoxy-5-methylphenol

  • Deuterium oxide (D₂O)

  • Deuterated acid catalyst (e.g., DCl or D₂SO₄) or a heterogeneous catalyst (e.g., Platinum on carbon, Pd/C)

  • Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)

  • Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Methoxy-5-methylphenol in an excess of deuterium oxide in a round-bottom flask.

  • Add a catalytic amount of a deuterated acid or a heterogeneous catalyst.

  • Heat the mixture to reflux and stir for several hours to facilitate the H-D exchange. The reaction progress can be monitored by ¹H NMR by observing the reduction in the signal intensity of the aromatic protons.

  • After cooling to room temperature, if a heterogeneous catalyst was used, filter the mixture to remove the catalyst.

  • If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated product.

  • Purify the product by column chromatography or distillation if necessary.

Note: The efficiency and regioselectivity of the deuteration will depend on the specific reaction conditions and the catalyst used.

Below is a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 2-Methoxy-5-methylphenol reaction H-D Exchange Reaction (Reflux) reactant1->reaction reactant2 Deuterium Oxide (D₂O) reactant2->reaction catalyst Catalyst (e.g., DCl, Pt/C) catalyst->reaction extraction Solvent Extraction reaction->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography or Distillation evaporation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Application in Quantitative Analysis: GC-MS

This compound is an excellent internal standard for the quantification of its unlabeled counterpart in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of phenolic compounds using a deuterated internal standard.[6][14][15]

Sample Preparation:

  • Extraction: For liquid samples (e.g., biological fluids, beverages), perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) or solid-phase extraction (SPE) to isolate the phenolic compounds. For solid samples, an initial solvent extraction may be necessary.

  • Internal Standard Spiking: Add a known amount of this compound to the sample prior to extraction to account for analyte loss during sample preparation and analysis.

  • Derivatization: To improve the volatility and chromatographic behavior of the phenolic compounds, a derivatization step is often required. A common method is silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The extracted and dried sample is typically heated with the silylating agent (e.g., at 60-80°C for 30-60 minutes).

GC-MS Parameters:

ParameterTypical Value
Gas Chromatograph Agilent, Shimadzu, or equivalent
Column DB-5ms, HP-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Injector Temperature 250-280 °C
Oven Temperature Program Initial temperature of 50-70 °C, hold for 1-2 min, then ramp at 5-15 °C/min to a final temperature of 250-300 °C, hold for 5-10 min.
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity
Ions to Monitor Specific ions for the derivatized 2-Methoxy-5-methylphenol and its deuterated standard. For the unlabeled compound, characteristic ions include m/z 138 (molecular ion) and 123.[7][16] The corresponding ions for the d3-labeled standard would be shifted by +3 Da.

The workflow for a typical quantitative analysis using an internal standard is depicted below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Sample Collection spike Spike with This compound sample->spike extraction Extraction (LLE or SPE) spike->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms integration Peak Integration gcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for quantitative analysis using GC-MS with an internal standard.

Potential Metabolic Pathways

While specific signaling pathways involving 2-Methoxy-5-methylphenol are not well-documented, its metabolism is expected to follow pathways common to other phenolic compounds. A study on the structurally related p-cresol (B1678582) (4-methylphenol) suggests that biotransformation can occur to form reactive intermediates.[4] For 2-Methoxy-5-methylphenol, potential metabolic transformations could include O-demethylation, hydroxylation of the aromatic ring, or oxidation of the methyl group, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion. The use of this compound can aid in elucidating these metabolic routes.

A hypothetical metabolic pathway is illustrated below.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Methoxy-5-methylphenol demethylation O-Demethylation parent->demethylation CYP450 hydroxylation Ring Hydroxylation parent->hydroxylation CYP450 oxidation Methyl Group Oxidation parent->oxidation CYP450 glucuronidation Glucuronidation demethylation->glucuronidation sulfation Sulfation demethylation->sulfation hydroxylation->glucuronidation hydroxylation->sulfation oxidation->glucuronidation oxidation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Hypothetical metabolic pathway of 2-Methoxy-5-methylphenol.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its use as an internal standard in GC-MS and other mass spectrometry-based methods enables accurate and precise quantification of the unlabeled analyte. Furthermore, it holds potential for use in metabolic studies to trace the biotransformation of this important phenolic compound. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective use in a research setting. Further investigation into its role in biological systems and specific signaling pathways is an area ripe for future exploration.

References

Stability and Storage of 2-Methoxy-5-methylphenol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 2-Methoxy-5-methylphenol-d3. Due to the limited availability of stability data for this specific deuterated compound, the recommendations and potential degradation pathways outlined below are based on the general properties of phenolic compounds, methoxybenzenes, and deuterated molecules. Adherence to these guidelines is crucial for maintaining the isotopic purity and chemical integrity of this compound, ensuring the reliability and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the quality of this compound. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Long-term: -20°C; Short-term: 2-8°C.[1][2]Lower temperatures minimize the rates of chemical degradation and potential deuterium-hydrogen exchange.[1]
Light Store in amber vials or in the dark.[1]Phenolic compounds can be light-sensitive and prone to photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]To prevent oxidation, which is a common degradation pathway for phenols.[1]
Container Use well-sealed, appropriate containers (e.g., glass vials with PTFE-lined caps).To prevent contamination and exposure to moisture.
Form Store in solid form if possible. If in solution, use aprotic solvents.[1]Minimizes mobility and reactivity. Aprotic solvents reduce the risk of deuterium-hydrogen exchange.[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its chemical structure, specifically the phenolic hydroxyl group and the methoxy (B1213986) group, as well as the presence of deuterium (B1214612) atoms.

Chemical Stability

Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The electron-donating nature of the hydroxyl and methoxy groups on the benzene (B151609) ring makes it susceptible to electrophilic attack and oxidative degradation.

Isotopic Stability

A primary concern for deuterated compounds is the potential for deuterium-hydrogen (D-H) exchange. In this compound, the deuterium atoms are on the methyl group, which are generally stable. However, exposure to acidic or basic conditions, or certain catalysts, could potentially facilitate exchange, thereby compromising the isotopic purity of the compound.

Potential Degradation Pathways

While a specific degradation pathway for this compound has not been elucidated, based on the chemistry of similar phenolic compounds, the following pathways are plausible:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of corresponding phenoxyl radicals. These radicals can then dimerize or polymerize, or be further oxidized to form quinone-type structures. The presence of a methoxy group can influence the position of oxidation.

  • Thermolysis: At elevated temperatures, thermal decomposition may occur. For methoxyphenols, thermolysis can result in the cleavage of the methoxy group, yielding hydroxyphenols and phenol (B47542) as major products.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. For some methoxyphenols, exposure to air and light can lead to complex degradation products, including the formation of reactive ortho-quinone methide intermediates.[4]

A plausible degradation pathway for 2-Methoxy-5-methylphenol under oxidative stress is illustrated in the diagram below.

G Plausible Oxidative Degradation Pathway of 2-Methoxy-5-methylphenol A This compound B Phenoxyl Radical Intermediate A->B Oxidation ([O], light, heat) C Quinone-type Structures B->C Further Oxidation D Dimerization/Polymerization Products B->D Dimerization/ Polymerization E Ring Opening Products (e.g., carboxylic acids) C->E Further Degradation G General Workflow for Stability Testing cluster_0 Preparation cluster_1 Storage and Sampling cluster_2 Analysis cluster_3 Data Evaluation A Prepare Samples of This compound B Define Storage Conditions (e.g., temp, humidity, light) A->B C Store Samples under Defined Conditions B->C D Withdraw Samples at Pre-defined Time Points C->D E Analyze Samples using a Stability-Indicating Method (e.g., HPLC) D->E F Assess Purity, Identify Degradants, and Determine Isotopic Purity E->F G Evaluate Data and Determine Shelf-life F->G

References

2-Methoxy-5-methylphenol-d3 safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Safety of 2-Methoxy-5-methylphenol-d3

Disclaimer: This document provides a comprehensive safety and technical guide for this compound. Due to the limited availability of specific safety data for the deuterated form, this guide is primarily based on the data available for its non-deuterated analog, 2-Methoxy-5-methylphenol (CAS: 1195-09-1). The toxicological and physical properties are expected to be very similar, with the primary difference being a slightly higher molecular weight for the deuterated compound. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a deuterated analog of isocreosol. The physical and chemical properties are crucial for safe handling, storage, and use in experimental settings. The following table summarizes the key properties based on its non-deuterated form.

PropertyValueReference
Molecular Formula C₈H₇D₃O₂
Molecular Weight 141.18 g/mol (approx.)
Appearance White to off-white crystalline solid or powder to clear liquid.[1][2][1][2]
Melting Point 35 - 39 °C / 95 - 102.2 °F[1][2][3][1][2][3]
Boiling Point 115 - 117 °C / 239 - 242.6 °F @ 20 mmHg[1][2][3][1][2][3]
Solubility Slightly soluble in water.[3][4][3][4]
CAS Number (Non-deuterated) 1195-09-1[1][5][1][5]

Hazard Identification and GHS Classification

Understanding the hazards associated with a chemical is paramount for ensuring laboratory safety. The following GHS classification is for 2-Methoxy-5-methylphenol.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][5]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][5]
Serious eye damage/eye irritationCategory 2/2AH318/H319: Causes serious eye damage/irritation[1][3][5]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[1][5]
Hazardous to the aquatic environment, acute hazardCategory 3H402: Harmful to aquatic life

Signal Word: Warning[1][5]

Pictograms:

  • alt text

Experimental Protocols and Safety Precautions

Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly after handling.[1][3]

    • Use only in a well-ventilated area or under a chemical fume hood.[1][3]

    • Avoid breathing dust, fumes, or vapors.[1][3]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][3]

    • Keep away from sources of ignition.[3]

    • Minimize dust generation and accumulation.[3]

  • Storage:

    • Keep container tightly closed in a dry and well-ventilated place.[1][3]

    • Store under an inert gas as the compound may be air and moisture sensitive.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures should be taken.

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1][3]

Accidental Release Measures

A clear protocol for accidental releases is essential to mitigate risks.

  • Personal Precautions:

    • Wear appropriate personal protective equipment (PPE).

    • Ensure adequate ventilation.

    • Evacuate personnel from the affected area.

    • Avoid breathing vapors, mist, or gas.

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.

  • Methods for Cleaning Up:

    • Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

    • Dispose of contents/container to an approved waste disposal plant.[1][3]

Logical Relationships and Workflows

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound C->D Proceed to handling E Perform Experiment D->E F Decontaminate Glassware E->F Experiment complete G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

General Laboratory Handling Workflow for this compound.
Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of an accidental exposure.

G Start Exposure Event Ingestion Ingestion Start->Ingestion SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Inhalation Inhalation Start->Inhalation ActionIngestion Rinse Mouth Call Poison Control Ingestion->ActionIngestion ActionSkin Wash with Soap & Water Remove Contaminated Clothing SkinContact->ActionSkin ActionEye Rinse with Water (15 min) Seek Medical Attention EyeContact->ActionEye ActionInhalation Move to Fresh Air Seek Medical Attention Inhalation->ActionInhalation SeekMedical Seek Further Medical Attention if Symptoms Persist ActionIngestion->SeekMedical ActionSkin->SeekMedical ActionEye->SeekMedical ActionInhalation->SeekMedical

References

The Natural Occurrence of 2-Methoxy-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylphenol, also known as isocreosol, is a phenolic compound with the chemical formula C₈H₁₀O₂. It is an isomer of creosol (2-methoxy-4-methylphenol) and is found in a variety of natural sources. This technical guide provides an in-depth overview of the natural occurrence of 2-Methoxy-5-methylphenol, detailing its presence in plants and as a potential semiochemical. The guide also outlines experimental protocols for its analysis and explores its biosynthetic origins.

Natural Occurrence in the Plant Kingdom

2-Methoxy-5-methylphenol has been identified as a constituent of various plant species. Its presence is often associated with the characteristic aroma and potential biological activities of these plants.

Known Plant Sources:

While extensive quantitative data across a wide range of botanicals remains an area for further research, 2-Methoxy-5-methylphenol has been reported in the following plants:

  • Daphne odora : A species of flowering plant in the family Thymelaeaceae, known for its fragrant flowers.[1]

  • Capsicum annuum : Commonly known as chili pepper, this species is a member of the nightshade family Solanaceae.[1]

It is important to note that the concentration of 2-Methoxy-5-methylphenol in these and other plant sources can vary significantly based on factors such as the specific cultivar, growing conditions, and the part of the plant being analyzed.

Quantitative Data on a Related Isomer in Vanilla

While specific quantitative data for 2-Methoxy-5-methylphenol is limited in publicly available literature, data for its isomer, 2-methoxy-4-methylphenol (B1669609) (creosol), can provide some context. In cured vanilla beans (Vanilla planifolia), the concentration of 4-methylguaiacol, a synonym for creosol, has been reported to be 3.8 parts per million (ppm).

Role as a Potential Semiochemical

Semiochemicals are chemical signals that mediate interactions between organisms. While the role of many phenolic compounds as semiochemicals is well-established, the specific function of 2-Methoxy-5-methylphenol in this context is an emerging area of investigation.

Research has indicated that the isomer, 2-methoxy-4-methylphenol (creosol), acts as an insect repellent.[2] This suggests that 2-Methoxy-5-methylphenol may also possess semiochemical properties, potentially acting as a repellent, attractant, or signaling molecule in insect communication. However, direct evidence for 2-Methoxy-5-methylphenol as an insect pheromone is not yet established in the scientific literature. Further research is required to elucidate its specific role in chemical ecology.

Experimental Protocols for Analysis

The identification and quantification of 2-Methoxy-5-methylphenol in natural sources are typically performed using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow for Plant Material

experimental_workflow sample_prep Sample Preparation (e.g., grinding, drying) extraction Extraction (e.g., Soxhlet, maceration, supercritical fluid extraction) sample_prep->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup analysis GC-MS Analysis cleanup->analysis data_proc Data Processing (Quantification, Identification) analysis->data_proc

A generalized workflow for the analysis of 2-Methoxy-5-methylphenol from plant samples.
Detailed GC-MS Protocol for the Analysis of Phenolic Compounds

The following protocol is adapted from methodologies used for the analysis of cresols and other phenolic compounds in complex matrices and can be optimized for the specific analysis of 2-Methoxy-5-methylphenol.

1. Sample Preparation and Extraction:

  • Plant Material: Dried and finely ground plant material (e.g., leaves, stems, roots) is used for extraction.

  • Extraction: Soxhlet extraction or maceration with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol is commonly employed. Supercritical fluid extraction (SFE) with carbon dioxide is a greener alternative that can also be utilized.

2. Sample Cleanup:

  • For complex matrices, a cleanup step using Solid-Phase Extraction (SPE) with a sorbent like silica (B1680970) gel can be used to remove interfering compounds.

3. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: An Agilent 5975C MS detector or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phenolic compounds.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Identification: The identification of 2-Methoxy-5-methylphenol is achieved by comparing the retention time and mass spectrum of the analyte with that of a pure standard. The NIST library can be used for tentative identification.

  • Quantification: Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard, such as 2,4,6-trimethylphenol, can be used to improve accuracy and precision.

Biosynthesis of 2-Methoxy-5-methylphenol

The biosynthesis of 2-Methoxy-5-methylphenol in plants is believed to occur via the shikimate pathway, which is the primary route for the synthesis of aromatic amino acids and a vast array of phenolic compounds.

Proposed Biosynthetic Pathway

biosynthetic_pathway shikimate Shikimate Pathway phenylalanine L-Phenylalanine shikimate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT isocreosol 2-Methoxy-5-methylphenol (Isocreosol) ferulic_acid->isocreosol Decarboxylation & Reduction Steps (Hypothesized)

A hypothesized biosynthetic pathway for 2-Methoxy-5-methylphenol from L-phenylalanine.

The pathway begins with the conversion of chorismate, a key intermediate of the shikimate pathway, to L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then catalyzes the deamination of L-phenylalanine to form cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and caffeic acid O-methyltransferase (COMT), convert cinnamic acid to ferulic acid.

The final steps leading to 2-Methoxy-5-methylphenol from ferulic acid are not fully elucidated but are hypothesized to involve decarboxylation and subsequent reduction reactions. Further enzymatic studies are required to identify the specific enzymes and intermediates involved in this terminal part of the pathway.

Conclusion

2-Methoxy-5-methylphenol is a naturally occurring phenolic compound with a presence in the plant kingdom and potential as a semiochemical. This guide has provided a comprehensive overview of its known natural sources, a framework for its analytical determination, and a plausible biosynthetic pathway. For researchers in drug development and related scientific fields, a deeper understanding of the natural occurrence and biosynthesis of 2-Methoxy-5-methylphenol can open avenues for the discovery of new bioactive compounds and the development of novel applications. Further research is warranted to expand the quantitative data on its distribution in nature and to fully characterize its biological and ecological roles.

References

Methodological & Application

Application of 2-Methoxy-5-methylphenol-d3 in GC-MS Analysis for Environmental and Biological Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methoxy-5-methylphenol (creosol) in biological and environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Methoxy-5-methylphenol-d3 as an internal standard. This method is particularly relevant for researchers, scientists, and drug development professionals engaged in biomonitoring of exposure to wood smoke, as 2-Methoxy-5-methylphenol is a known constituent of wood smoke. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

2-Methoxy-5-methylphenol, a member of the cresol (B1669610) family, is a significant biomarker for exposure to wood smoke and is also found in various food products and pharmaceutical preparations.[1][2][3] Accurate quantification of this compound in complex matrices such as urine, blood, and environmental samples is crucial for assessing human exposure and for quality control in relevant industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The isotope dilution method, employing a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative analysis due to its ability to minimize analytical errors.

Principle

The quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample prior to extraction and analysis. The native analyte and the internal standard exhibit nearly identical chemical and physical properties, leading to similar behavior during extraction, derivatization, and chromatographic separation. The quantification is performed by measuring the ratio of the mass spectrometric response of the native analyte to that of the deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Methoxy-5-methylphenol (≥98% purity)

  • Internal Standard: this compound (≥98% purity)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane, Ethyl acetate, Methanol (B129727) (all HPLC or GC grade)

  • Reagents: Sodium sulfate (B86663) (anhydrous), Hydrochloric acid, Sodium hydroxide

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (or similar, depending on the matrix)

Sample Preparation

The following is a general protocol for the extraction of 2-Methoxy-5-methylphenol from a urine sample. This protocol may need to be adapted for other matrices like blood plasma or environmental water samples.

  • Sample Collection: Collect a mid-stream urine sample in a sterile container.

  • Internal Standard Spiking: To 1 mL of the urine sample, add a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol.

  • Hydrolysis (for conjugated forms): Add 100 µL of concentrated HCl and heat at 90°C for 30 minutes to hydrolyze glucuronide and sulfate conjugates. Cool to room temperature.

  • pH Adjustment: Adjust the pH of the sample to ~5-6 with NaOH solution.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte and internal standard with 2 mL of ethyl acetate.

  • Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in 50 µL of dichloromethane. Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are suggested GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Splitless mode, 250°C
Oven Program Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor 2-Methoxy-5-methylphenol-TMS: m/z 210 (Quantifier), 195 (Qualifier)This compound-TMS: m/z 213 (Quantifier), 198 (Qualifier)

Data Presentation

The following table summarizes hypothetical quantitative data that would be obtained during method validation.

ParameterValue
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 95 - 105%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with this compound Sample->Spike Hydrolysis Acid Hydrolysis (for conjugates) Spike->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Derivatization TMS Derivatization SPE->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Isotope Ratio Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of 2-Methoxy-5-methylphenol.

Biomonitoring Logical Relationship

Biomonitoring_Pathway WoodSmoke Wood Smoke Exposure Inhalation Inhalation/Ingestion WoodSmoke->Inhalation Metabolism Metabolism Inhalation->Metabolism Creosol 2-Methoxy-5-methylphenol (Creosol) Metabolism->Creosol Conjugation Conjugation (Glucuronidation/Sulfation) Creosol->Conjugation Excretion Urinary Excretion Conjugation->Excretion UrineSample Urine Sample Collection Excretion->UrineSample Analysis GC-MS Analysis UrineSample->Analysis ExposureAssessment Exposure Assessment Analysis->ExposureAssessment

Caption: Biomonitoring of wood smoke exposure via 2-Methoxy-5-methylphenol.

References

Application Note: Quantification of 2-Methoxy-5-methylphenol using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of 2-Methoxy-5-methylphenol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 2-Methoxy-5-methylphenol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. This application note is intended for researchers, scientists, and professionals in drug development and clinical diagnostics.

Introduction

2-Methoxy-5-methylphenol, also known as isocreosol or 5-methylguaiacol, is a phenolic compound found in various natural products and used in the pharmaceutical and cosmetic industries.[1][2][3] Accurate quantification of this analyte in complex biological matrices such as plasma or urine is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis as it closely mimics the analyte's chemical and physical properties, thereby effectively compensating for variations in sample preparation and instrument response.

Principle of the Method

The method involves the extraction of 2-Methoxy-5-methylphenol and the internal standard, this compound, from a biological sample, followed by chromatographic separation and detection by tandem mass spectrometry. The analyte and internal standard are ionized, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the sample, ensuring reliable quantification.

Experimental Protocols

Materials and Reagents
  • 2-Methoxy-5-methylphenol (Analyte)

  • This compound (Internal Standard)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Control biological matrix (e.g., human plasma, urine)

Instrumentation
  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is recommended as a starting point for the separation of phenolic compounds.[4]

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Methoxy-5-methylphenol and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a final concentration of 100 ng/mL in a 50:50 methanol/water mixture.

Sample Preparation: Protein Precipitation (for Plasma/Serum)
  • Pipette 100 µL of the biological sample (blank, standard, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 85% Water with 0.1% Formic Acid: 15% Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE) (for Urine)
  • Condition a polymeric SPE cartridge (e.g., 60 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.[4]

  • Dilute 100 µL of the urine sample with 400 µL of water containing 0.1% formic acid.

  • Add 10 µL of the internal standard spiking solution.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Method Parameters (Proposed)

The following are proposed starting conditions and require optimization:

Liquid Chromatography
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 15% B to 90% B over 6 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transitions To be determined by infusion of individual standards

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Methoxy-5-methylphenol137.1To be determined100To be determined
This compound140.1To be determined100To be determined

Note: The precursor ion for the analyte in negative mode is [M-H]⁻, which is approximately 137.1 m/z. The deuterated internal standard will have a precursor ion of [M-H]⁻ at approximately 140.1 m/z, assuming three deuterium (B1214612) atoms replace three hydrogen atoms. The product ions and collision energies must be optimized experimentally.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity and Range: A calibration curve should be prepared with at least six non-zero standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Table 2: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible

Data Presentation

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
576,9871,523,4560.051
20305,6781,498,7650.204
50765,4321,505,6780.508
1001,523,9871,512,3451.008
2003,012,6541,499,8762.009

Table 4: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
LLOQ10.9595.08.510.2
Low33.10103.36.27.8
Medium7573.598.04.55.9
High150154.5103.03.85.1

Visualizations

G Figure 1: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection HPLC Injection Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: LC-MS/MS Experimental Workflow

G Figure 2: Role of Internal Standard Analyte Analyte (2-Methoxy-5-methylphenol) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS Variable Recovery & Matrix Effects Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Compensates for Variations Concentration Accurate Concentration Ratio->Concentration

Caption: Role of the Internal Standard in LC-MS/MS

References

Application Notes: Quantification of Creosol in Human Urine using Isotope Dilution Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creosol (2-methoxy-4-methylphenol) and its isomers (o-, m-, and p-cresol) are important biomarkers for assessing exposure to various environmental and industrial chemicals, such as toluene. Furthermore, p-cresol (B1678582), a product of tyrosine metabolism by gut microbiota, is a uremic toxin that accumulates in patients with chronic kidney disease. Accurate and sensitive quantification of creosol in urine is crucial for toxicological studies, clinical diagnostics, and drug development. This application note describes a robust and reliable method for the quantification of creosol in human urine using gas chromatography-mass spectrometry (GC-MS) with 2-Methoxy-5-methylphenol-d3 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

The method involves the hydrolysis of conjugated creosol metabolites in urine, followed by liquid-liquid extraction, derivatization to enhance volatility and chromatographic performance, and subsequent analysis by GC-MS. Quantification is achieved by isotope dilution, comparing the signal intensity of the analyte to that of the deuterated internal standard.

Data Presentation

The following tables summarize the quantitative performance of methods for creosol analysis in urine using deuterated internal standards. While specific data for this compound is not extensively published, the presented data from similar deuterated standards like o-cresol-d8 (B146630) demonstrates the expected performance of the method.

Table 1: Method Validation Parameters for Creosol Quantification in Urine by GC-MS

Parametero-Cresolm-Cresol (B1676322)Reference
Linearity Range (mg/L) 0 - 5.00 - 5.0[1]
Limit of Detection (LOD) (mg/L) 0.0060.007[1]
Limit of Quantification (LOQ) (µg/L) 2020[2]
Intra-day Precision (%RSD) <15<15[1]
Inter-day Precision (%RSD) <19<19[1]
Recovery (%) 84 - 10484 - 104[3]

Table 2: Performance Characteristics of a Similar GC-MS Method for Phenolic Compounds [3]

CompoundSpiked Concentration (µg/L)Within-series Imprecision (%RSD)Recovery (%)
o-Cresol603.0104
4003.598
m-Cresol604.199
4003.895

Experimental Protocols

Reagents and Materials
  • Creosol analytical standard

  • This compound (Internal Standard, IS)

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Human urine (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes (15 mL)

  • Heating block or water bath

  • Centrifuge

  • GC-MS system

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Prepare a stock solution of creosol (1 mg/mL) in methanol (B129727).

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the creosol stock solution with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in methanol.

2.3. Calibration Standards

  • To a set of 15 mL centrifuge tubes, add 1 mL of drug-free human urine.

  • Spike each tube with a known volume of the creosol working standard solutions to create a calibration curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Add 50 µL of the 10 µg/mL internal standard working solution to each calibration standard and sample.

2.4. Urine Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples for 30 seconds.

  • Pipette 1 mL of each urine sample into a 15 mL centrifuge tube.

  • Add 50 µL of the 10 µg/mL internal standard working solution.

Hydrolysis of Conjugated Creosol
  • To each standard, sample, and quality control tube, add 200 µL of concentrated HCl.

  • Vortex for 10 seconds.

  • Heat the tubes at 90°C for 60 minutes in a heating block or water bath to hydrolyze the glucuronide and sulfate (B86663) conjugates of creosol.

  • Allow the tubes to cool to room temperature.

Liquid-Liquid Extraction
  • Add 2 mL of ethyl acetate to each tube.

  • Vortex for 2 minutes to extract the creosol and internal standard.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Vortex for 30 seconds.

  • Heat the tubes at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the tubes to room temperature.

  • Transfer the derivatized sample to a GC vial for analysis.

GC-MS Analysis

6.1. Chromatographic Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 70°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min

6.2. Mass Spectrometer Conditions

ParameterSetting
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

6.3. Selected Ion Monitoring (SIM) Parameters

The following ions are suggested for monitoring. The exact m/z for the deuterated internal standard should be confirmed by analyzing the derivatized standard. The ions for the TMS derivative of this compound are predicted based on the fragmentation of the non-deuterated analog.

Compound (TMS derivative)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Creosol-TMS195180, 165
This compound-TMS198183, 168

Visualizations

Metabolic Pathway of p-Cresol

The following diagram illustrates the formation of p-cresol from the amino acid tyrosine by gut microbiota and its subsequent metabolism in the liver.

p_cresol_pathway cluster_gut Intestinal Lumen cluster_circulation Systemic Circulation cluster_liver Hepatocyte Tyrosine Dietary Tyrosine p_HPA p-Hydroxyphenylacetic acid Tyrosine->p_HPA Gut Microbiota (e.g., Clostridium difficile) Gut Gut Lumen p_Cresol_gut p-Cresol p_HPA->p_Cresol_gut Decarboxylation p_Cresol_portal p-Cresol p_Cresol_gut->p_Cresol_portal Absorption Colonocyte Colonocyte p_CS p-Cresyl Sulfate p_Cresol_portal->p_CS Sulfation (SULT) p_CG p-Cresyl Glucuronide p_Cresol_portal->p_CG Glucuronidation (UGT) Liver Liver Urine Urine Excretion p_CS->Urine p_CG->Urine

Caption: Metabolic pathway of p-cresol from tyrosine.

Experimental Workflow

The following diagram outlines the major steps in the analytical protocol for the quantification of creosol in urine.

experimental_workflow Sample Urine Sample (1 mL) + Internal Standard Hydrolysis Acid Hydrolysis (HCl, 90°C, 60 min) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (BSTFA, 70°C, 30 min) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: Experimental workflow for urinary creosol analysis.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Methoxy-5-methylphenol-d3 as an internal standard in isotope dilution mass spectrometry (IDMS). The primary application highlighted is the quantitative analysis of volatile phenols, such as those associated with "smoke taint" in wine and other food products, as well as in environmental samples.

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical substances. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the signal from the native analyte to the isotopically labeled standard is then measured by a mass spectrometer. Because the analyte and the internal standard are chemically identical, they behave similarly during sample preparation and analysis, correcting for losses during extraction and variations in instrument response. This results in highly reliable quantitative data.

This compound is a deuterated analog of 2-methoxy-5-methylphenol (B1664560) (also known as creosol), a volatile phenol. Its structural similarity to other volatile phenols like guaiacol, 4-methylguaiacol, and cresols makes it an excellent internal standard for their quantification in complex matrices.

Application: Quantification of Volatile Phenols in Wine

Background: The presence of certain volatile phenols in wine, such as guaiacol, 4-methylguaiacol, and cresols, can impart undesirable smoky, medicinal, or ashy aromas, a phenomenon often referred to as "smoke taint."[1][2] These compounds can be absorbed by grapes from environmental smoke, particularly from bushfires.[3] Accurate quantification of these compounds is crucial for quality control in the wine industry.

Principle: A known amount of this compound is added to a wine sample. The volatile phenols, including the internal standard, are then extracted, and the extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The concentration of the target analytes is determined by comparing the peak areas of their respective mass fragments to that of the deuterated internal standard.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Wine Sample add_is Add this compound sample->add_is extraction Liquid-Liquid Extraction (e.g., with dichloromethane) add_is->extraction concentrate Concentrate Extract extraction->concentrate injection Inject into GC-MS concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification idms_logic cluster_sample Sample cluster_standard Standard cluster_measurement Mass Spectrometry cluster_result Result Analyte Native Analyte (Unknown Amount) MS Measure Intensity Ratio (Analyte / IS) Analyte->MS IS Isotopically Labeled Internal Standard (Known Amount) IS->MS Quantification Accurate Quantification of Native Analyte MS->Quantification

References

Application Note: High-Sensitivity Analysis of 2-Methoxy-5-methylphenol in Environmental Samples using Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2-Methoxy-5-methylphenol in various environmental matrices, including water and soil. The method utilizes solid-phase extraction (SPE) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) with isotope dilution using 2-Methoxy-5-methylphenol-d3 as an internal standard. This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2] The method is suitable for researchers, environmental scientists, and professionals in drug development monitoring environmental contaminants.

Introduction

2-Methoxy-5-methylphenol, also known as creosol, is a phenolic compound that can be introduced into the environment from various industrial and natural sources. Due to its potential toxicity, monitoring its presence in environmental compartments is crucial. Isotope dilution mass spectrometry is a gold standard technique for the accurate quantification of organic micropollutants.[1] By spiking a known amount of a stable isotope-labeled internal standard, such as this compound, into the sample prior to extraction, any losses during sample preparation and variations in instrument response can be effectively compensated for.[1][2] This application note provides a detailed protocol for the analysis of 2-Methoxy-5-methylphenol in water and soil samples, along with expected analytical performance characteristics.

Experimental

Materials and Reagents
  • Standards: 2-Methoxy-5-methylphenol (≥98.0% purity), this compound (isotopic purity ≥98%)

  • Solvents: Methanol (HPLC grade), Dichloromethane (DCM, GC grade), Acetonitrile (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium sulfite, Anhydrous sodium sulfate (B86663)

  • Solid-Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PSDVB) based, 500 mg, 6 mL

Instrumentation
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPE Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Preparation

Water Samples

  • Collect a 1-liter water sample in a clean glass container.

  • If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite.

  • Acidify the sample to a pH of ≤ 2 with concentrated HCl.[2]

  • Spike the sample with a known amount of this compound internal standard solution (e.g., to a final concentration of 1 µg/L).

  • Condition a PSDVB SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH ≤ 2). Do not allow the cartridge to go dry.[2]

  • Load the entire water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

  • After loading, dry the cartridge under a gentle stream of nitrogen for 15 minutes.

  • Elute the analytes with 10 mL of DCM.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Soil Samples

  • Weigh 10 g of a homogenized soil sample into a glass centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 20 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane.

  • Vortex for 2 minutes and then sonicate for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process twice more with 10 mL of the solvent mixture.

  • Combine the extracts and pass them through anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Injector: Splitless mode at 280°C

  • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Ions for Analyte and Internal Standard

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Methoxy-5-methylphenol13812395
This compound14112698

Data Presentation

The following tables summarize the expected quantitative performance data for the analytical method. These values are based on typical performance for similar phenolic compounds and should be validated in the user's laboratory.

Table 2: Method Performance Characteristics

ParameterWater MatrixSoil Matrix
Limit of Detection (LOD) 0.02 - 0.1 µg/L0.5 - 2 µg/kg
Limit of Quantification (LOQ) 0.07 - 0.3 µg/L1.5 - 6 µg/kg
Linearity (r²) > 0.995> 0.995
Recovery 85 - 110%80 - 115%
Precision (%RSD) < 10%< 15%

Note: These are estimated values based on similar validated methods for phenols. Actual performance may vary.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the analytical procedure and the principle of isotope dilution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Environmental Sample (Water or Soil) spike Spike with This compound sample->spike extraction Solid-Phase Extraction (Water) or Solvent Extraction (Soil) spike->extraction concentrate Concentration to 1 mL extraction->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Acquisition gcms->data ratio Calculate Analyte/IS Peak Area Ratio data->ratio calibration Calibration Curve result Determine Concentration ratio->result calibration->result

Caption: Experimental workflow for the analysis of 2-Methoxy-5-methylphenol.

isotope_dilution cluster_sample Initial Sample cluster_standard Internal Standard cluster_final Final Measurement analyte Analyte (Unknown Amount) ms Mass Spectrometer analyte->ms Extraction & Analysis is Deuterated Standard (Known Amount) is->ms Extraction & Analysis ratio Measure Ratio of Analyte to Standard ms->ratio

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of 2-Methoxy-5-methylphenol in environmental water and soil samples. The use of isotope dilution effectively mitigates matrix interferences and procedural errors, leading to high-quality analytical data. This method is well-suited for routine environmental monitoring and research applications.

References

Application Notes and Protocols for the Analysis of Phenolic Compounds in Food Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of phenolic compounds in various food matrices using deuterated internal standards. The use of stable isotope-labeled standards is the gold standard for accurate and precise quantification, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[1][2] The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for the determination of these compounds.[3][4]

Introduction to Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are chemically identical to the native analyte and thus exhibit similar behavior during extraction, chromatography, and ionization.[2] However, they are distinguishable by their difference in mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the deuterated standard, accurate quantification can be achieved, compensating for any losses during sample processing.[1]

General Experimental Workflow

The analysis of phenolic compounds in food using deuterated standards typically follows the workflow illustrated below.

Experimental Workflow for Phenolic Compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_output Output Sample_Homogenization Sample Homogenization (e.g., grinding, blending) Spiking Spiking with Deuterated Internal Standard Sample_Homogenization->Spiking Add known amount Extraction Extraction of Phenolic Compounds (e.g., LLE, SPE, UAE, MAE) Spiking->Extraction Mix thoroughly Purification Extract Purification/Cleanup (e.g., SPE) Extraction->Purification Remove interferences LC_Separation LC Separation (Reversed-Phase C18) Purification->LC_Separation Inject into LC system MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionization (ESI) Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Signal Ratio (Analyte/IS) Final_Report Final Report with Quantitative Data Data_Analysis->Final_Report

Caption: General experimental workflow for the analysis of phenolic compounds.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization depending on the specific food matrix and target analytes.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the nature of the food matrix and the polarity of the target phenolic compounds.[5][6]

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Wine, Fruit Juice)

  • Sample Preparation: Centrifuge the liquid sample to remove any suspended solids.

  • Spiking: To a known volume of the sample (e.g., 5 mL), add a precise amount of the deuterated internal standard solution.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the phenolic compounds.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/water mixture) for LC-MS/MS analysis.

Protocol 3.1.2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE is often used for both liquid and solid samples to remove interfering matrix components.

  • Sample Preparation: For solid samples, perform an initial solvent extraction (e.g., with methanol/water). For liquid samples, use directly after centrifugation.

  • Spiking: Add the deuterated internal standard to the initial extract or liquid sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Loading: Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

  • Elution: Elute the phenolic compounds with a stronger solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Protocol 3.1.3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) for Solid Samples

These techniques are employed to enhance extraction efficiency from solid matrices.

  • Sample Preparation: Homogenize the solid food sample (e.g., freeze-dry and grind).

  • Spiking and Extraction Solvent: To a known weight of the homogenized sample, add the deuterated internal standard and an appropriate extraction solvent (e.g., 80% methanol in water).

  • Extraction:

    • UAE: Place the sample mixture in an ultrasonic bath for a specified time (e.g., 15-30 minutes).

    • MAE: Place the sample mixture in a microwave extraction system and apply a specific power and time program.

  • Post-Extraction: Centrifuge the mixture and collect the supernatant. The extract can then be further purified by SPE if necessary.

LC-MS/MS Analysis

The following are typical conditions for the analysis of phenolic compounds.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[3]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and its deuterated internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of selected phenolic compounds in various food matrices using deuterated standards.

Table 1: Quantitative Analysis of Resveratrol in Wine using Resveratrol-d4

ParameterValueReference
Linearity Range5 - 500 ng/mL[7]
Limit of Detection (LOD)2.5 ng/mL[7]
Limit of Quantification (LOQ)0.31 pmol on-column[8]
Recovery93.7 - 106.4%[7]
Intra-day Precision (%RSD)0.5 - 7.2%[7]
Inter-day Precision (%RSD)7.8 - 16.0%[7]

Table 2: Quantitative Analysis of Quercetin (B1663063) in Various Matrices

ParameterFood MatrixDeuterated StandardLinearity RangeLODLOQRecovery (%)Precision (%RSD)Reference
LinearityPlant Fraction-0.1-100 µg/mL----[9][10]
LODPlant Fraction--0.04 µg/mL---[9][10]
LOQPlant Fraction---0.13 µg/mL--[9][10]
RecoveryPlant Fraction---->87%-[9][10]
PrecisionPlant Fraction-----<10%[9][10]
LOQMilk---1.0 µg/kg--[11]
RecoveryMilk----89.1 - 108%-[11]
PrecisionMilk-----3 - 12%[11]

Table 3: Quantitative Analysis of Catechins in Tea and Human Plasma

AnalyteMatrixLinearity RangeLLOQReference
EGCG, ECG, EGCHuman Plasma1–500 ng/mL-[12]
ECHuman Plasma0.1–50 ng/mL-[12]
CatechinTea-0.12 µg/mL[13]
EpicatechinTea-0.15 µg/mL[13]

Table 4: Quantitative Analysis of Caffeic Acid in Coffee and Rat Plasma

ParameterFood MatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (%RE)Reference
LinearityRat Plasma-5.0 ng/mL--[14]
PrecisionRat Plasma--<6.52%-[14]
AccuracyRat Plasma----5.95 to 0.35%[14]
ConcentrationRoasted Coffee----[15][16]
1.43 to 1.93 mg/g
ConcentrationRaw Coffee----[15][16]
0.16 to 0.38 mg/g

Signaling Pathways of Key Phenolic Compounds

Several dietary phenolic compounds have been shown to exert beneficial health effects by modulating various cellular signaling pathways.

Resveratrol Signaling Pathways

Resveratrol is known to interact with multiple cellular targets, influencing pathways involved in inflammation, metabolism, and cell survival.[5][17][18]

Resveratrol Signaling Pathways cluster_inflammation Inflammatory Response cluster_metabolism Metabolism and Longevity Resveratrol Resveratrol NF_kB NF-κB Pathway Resveratrol->NF_kB inhibits MAPK MAPK Pathway Resveratrol->MAPK inhibits COX_2 COX-2 Resveratrol->COX_2 inhibits SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Pathway Resveratrol->AMPK activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Inflammatory_Cytokines inhibition MAPK->Inflammatory_Cytokines inhibition COX_2->Inflammatory_Cytokines inhibition Mitochondrial_Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial_Biogenesis activation AMPK->Mitochondrial_Biogenesis activation

Caption: Key signaling pathways modulated by resveratrol.

Quercetin Signaling Pathways

Quercetin, a ubiquitous flavonoid, has been shown to influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][2][4]

Quercetin Signaling Pathways cluster_cancer Cancer Cell Proliferation and Survival cluster_apoptosis Apoptosis Induction Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt inhibits MAPK_Quercetin MAPK Pathway Quercetin->MAPK_Quercetin modulates Wnt Wnt/β-catenin Pathway Quercetin->Wnt inhibits p53 p53 Pathway Quercetin->p53 activates Caspases Caspase Activation Quercetin->Caspases activates Cell_Proliferation Cell Proliferation and Survival PI3K_Akt->Cell_Proliferation inhibition MAPK_Quercetin->Cell_Proliferation inhibition Wnt->Cell_Proliferation inhibition Apoptosis Apoptosis p53->Apoptosis activation Caspases->Apoptosis activation

Caption: Major signaling pathways affected by quercetin.

Caffeic Acid Signaling Pathways

Caffeic acid, a hydroxycinnamic acid, demonstrates biological activity through its interaction with pathways related to inflammation and cancer progression.[6][19][20][21][22]

Caffeic Acid Signaling Pathways cluster_cancer_caffeic Cancer Progression cluster_inflammation_caffeic Inflammatory Response Caffeic_Acid Caffeic_Acid PI3K_Akt_Caffeic PI3K/Akt Pathway Caffeic_Acid->PI3K_Akt_Caffeic inhibits NF_kB_Caffeic NF-κB Pathway Caffeic_Acid->NF_kB_Caffeic inhibits MAPK_Caffeic MAPK Pathway Caffeic_Acid->MAPK_Caffeic inhibits COX_2_Caffeic COX-2 Caffeic_Acid->COX_2_Caffeic inhibits LOX 5-Lipoxygenase (LOX) Caffeic_Acid->LOX inhibits Angiogenesis Angiogenesis (VEGF) PI3K_Akt_Caffeic->Angiogenesis inhibition NF_kB_Caffeic->Angiogenesis inhibition Metastasis Metastasis (MMPs) NF_kB_Caffeic->Metastasis inhibition MAPK_Caffeic->Angiogenesis inhibition Inflammation Inflammation COX_2_Caffeic->Inflammation inhibition LOX->Inflammation inhibition

Caption: Key signaling pathways influenced by caffeic acid.

References

Application Notes and Protocols for Pharmaceutical Impurity Testing with 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development and quality control, the accurate quantification of impurities is critical to ensure the safety and efficacy of drug products. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and quantification of impurities. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is considered the gold standard for quantitative analysis due to its high selectivity, sensitivity, and ability to compensate for matrix effects and variations during sample preparation and analysis.[1][2][3]

This document provides detailed application notes and protocols for the use of 2-Methoxy-5-methylphenol-d3 as an internal standard for the quantification of a potential process impurity, 2-Methoxy-5-methylphenol, in a hypothetical active pharmaceutical ingredient (API), "Examplivir." this compound is an ideal internal standard as it is chemically identical to the analyte of interest but is distinguishable by its mass, ensuring similar chromatographic behavior and ionization efficiency.

Experimental Protocols

Materials and Reagents
  • API: Examplivir

  • Impurity Standard: 2-Methoxy-5-methylphenol (purity ≥98%)

  • Internal Standard: this compound (isotopic purity ≥98%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (Milli-Q or equivalent)

  • Additives: Formic acid (LC-MS grade)

  • Columns: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Preparation of Standard and Sample Solutions

2.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of 2-Methoxy-5-methylphenol and this compound into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with methanol.

2.2. Working Standard Solutions

  • Prepare a series of calibration standards by diluting the 2-Methoxy-5-methylphenol stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Spike each calibration standard and a blank with the this compound internal standard to a final concentration of 1 µg/mL.

2.3. Sample Preparation

  • Accurately weigh approximately 50 mg of the Examplivir API into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Transfer 1 mL of this solution to a clean vial and add the this compound internal standard to a final concentration of 1 µg/mL.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

3.3. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-Methoxy-5-methylphenol139.1124.12515
This compound142.1127.12515

Data Presentation

The following table summarizes the quantitative results from the analysis of three different batches of Examplivir API for the 2-Methoxy-5-methylphenol impurity.

Sample IDPeak Area of ImpurityPeak Area of IS (this compound)Response Ratio (Impurity/IS)Concentration of Impurity (µg/g)
Batch A12,5431,150,8760.01095.45
Batch B18,9871,145,3210.01668.30
Batch C8,7651,155,4320.00763.80

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_impurity Impurity Stock (1 mg/mL) cal_standards Calibration Standards (0.1-10 µg/mL) stock_impurity->cal_standards stock_is Internal Standard Stock (1 mg/mL) stock_is->cal_standards sample_prep API Sample Preparation (1 mg/mL) stock_is->sample_prep lc_separation Chromatographic Separation cal_standards->lc_separation Inject sample_prep->lc_separation Inject ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Impurity Quantification peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the quantification of 2-Methoxy-5-methylphenol impurity using this compound as an internal standard.

Signaling Pathway Diagram (Hypothetical)

In the context of impurity testing, there isn't a biological "signaling pathway." However, we can represent the logical relationship of how the internal standard corrects for analytical variability.

analytical_correction cluster_analyte Analyte (Impurity) cluster_is Internal Standard (IS) cluster_correction Correction & Quantification analyte_prep Sample Preparation analyte_lc LC Separation analyte_prep->analyte_lc analyte_ms MS Ionization analyte_lc->analyte_ms analyte_signal Analyte Signal analyte_ms->analyte_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_prep Sample Preparation is_lc LC Separation is_prep->is_lc is_ms MS Ionization is_lc->is_ms is_signal IS Signal is_ms->is_signal is_signal->ratio quant Accurate Quantification ratio->quant variability Analytical Variability (e.g., Matrix Effects, Injection Volume) variability->analyte_ms variability->is_ms

Caption: Logical diagram illustrating the correction of analytical variability using an internal standard.

References

Application Note: Biomonitoring of Occupational Cresol Exposure Using Isotope Dilution Mass Spectrometry with 2-Methoxy-5-methylphenol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresols (o-, m-, and p-cresol) are methylphenols used in the manufacturing of resins, disinfectants, and antioxidants. Occupational exposure to cresols can occur through inhalation and dermal contact, posing potential health risks. Biomonitoring of urinary cresols is a reliable method for assessing occupational exposure. This application note describes a robust and sensitive method for the quantification of total cresols in human urine using gas chromatography-mass spectrometry (GC-MS) with 2-Methoxy-5-methylphenol-d3 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation, thereby ensuring high accuracy and precision.

Principle

Urinary cresols are present as glucuronide and sulfate (B86663) conjugates.[1][2] To measure the total cresol (B1669610) concentration, these conjugates must first be hydrolyzed to release the free cresols. This is typically achieved through acid hydrolysis.[2] Following hydrolysis, the free cresols and the internal standard are extracted from the urine matrix, derivatized to increase their volatility and thermal stability for GC-MS analysis. Quantification is performed using isotope dilution mass spectrometry, where the ratio of the signal from the analyte to that of the stable isotope-labeled internal standard is used to determine the analyte concentration. Although the use of this compound as an internal standard for cresol analysis is not extensively documented in the literature, its structural similarity to cresols and the presence of a stable isotope label make it a theoretically suitable candidate for this application. The protocols described herein are adapted from methods utilizing other deuterated cresol analogs.[3][4][5][6]

Data Presentation

Table 1: Occupational Exposure Limits for Cresols

AgencyExposure Limit (Time-Weighted Average)
OSHA (PEL)5 ppm (~22 mg/m³)
NIOSH (REL)2.3 ppm (~10 mg/m³)
ACGIH (TLV)20 mg/m³ (inhalable fraction and vapor)

Data sourced from OSHA.[7]

Table 2: Quantitative Method Performance (Adapted from similar methods)

ParameterExpected Value
Linearity Range0.01 - 12 mg/L[3]
Limit of Detection (LOD)0.006 - 0.010 mg/L[3][6]
Limit of Quantification (LOQ)0.02 - 0.21 µM[4]
Recovery84 - 104%[3]
Inter-day Precision (CV%)< 15%[6]

Experimental Protocols

Materials and Reagents
  • o-cresol, m-cresol (B1676322), p-cresol (B1678582) standards

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Toluene (B28343) (for extraction)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Human urine (blank and samples)

Sample Preparation
  • Hydrolysis:

    • Pipette 1 mL of urine sample into a glass screw-cap tube.

    • Add 10 µL of the this compound internal standard solution (10 µg/mL in methanol).

    • Add 200 µL of concentrated HCl.[4]

    • Cap the tube tightly and vortex for 10 seconds.

    • Incubate in a heating block or water bath at 95°C for 1.5 hours to hydrolyze the cresol conjugates.[4]

    • Cool the sample to room temperature.

  • Extraction:

    • Neutralize the hydrolyzed sample by adding 200 µL of 10 M NaOH.

    • Add 2 mL of toluene to the tube.

    • Vortex vigorously for 2 minutes to extract the cresols into the organic phase.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (toluene) to a clean tube.

  • Derivatization:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Transfer 100 µL of the dried organic extract to a GC vial insert.

    • Add 50 µL of BSTFA with 1% TMCS.[3]

    • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

    • Cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Selected Ion Monitoring (SIM) Parameters

Analyte (TMS-derivative)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
o-cresol-TMS165180, 77
m-cresol-TMS165180, 91
p-cresol-TMS165180, 91
This compound-TMS(To be determined empirically)(To be determined empirically)

Note: The specific ions for this compound-TMS would need to be determined by analyzing the mass spectrum of the derivatized standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine 1. Urine Sample Collection add_is 2. Add Internal Standard (this compound) urine->add_is hydrolysis 3. Acid Hydrolysis (HCl, 95°C, 1.5h) add_is->hydrolysis extraction 4. Liquid-Liquid Extraction (Toluene) hydrolysis->extraction derivatization 5. Derivatization (BSTFA, 70°C, 30min) extraction->derivatization gcms 6. GC-MS Analysis (SIM Mode) derivatization->gcms data 7. Data Processing (Quantification) gcms->data

Caption: Experimental workflow for the analysis of urinary cresols.

metabolic_pathway cresol Cresol Exposure (Inhalation, Dermal) absorption Absorption into Bloodstream cresol->absorption liver Metabolism in Liver absorption->liver conjugation Conjugation (Glucuronidation & Sulfation) liver->conjugation excretion Urinary Excretion conjugation->excretion

References

Application Notes and Protocols for 2-Methoxy-5-methylphenol-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Methoxy-5-methylphenol-d3 as an internal standard in the quantitative analysis of its non-deuterated analogue and other related phenolic compounds in biological and environmental matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and instrument response, leading to enhanced accuracy and precision.[1][2]

Application 1: Biomonitoring of Urinary Phenols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the determination of total (free plus conjugated) 2-methoxy-5-methylphenol (B1664560) (isocreosol) and related phenolic compounds in human urine. Phenolic compounds are common environmental contaminants and metabolites of industrial solvents like toluene (B28343) and ethylbenzene.[3][4] Biomonitoring of urinary phenols is a crucial tool for assessing human exposure.[5][6][7] this compound serves as an ideal internal standard for this analysis due to its chemical similarity to the target analytes.

Experimental Protocol: Urinary Phenol Analysis

1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)

  • Sample Collection and Storage: Collect urine samples in polypropylene (B1209903) containers. If not analyzed immediately, samples should be stored at -20°C or lower.

  • Enzymatic Hydrolysis:

    • Allow urine samples to thaw to room temperature and mix thoroughly.

    • Pipette 1.0 mL of urine into a 15 mL glass tube with a screw cap.

    • Add 100 µL of a 10 µg/mL working solution of this compound in methanol (B129727).

    • Add 500 µL of a freshly prepared β-glucuronidase/sulfatase enzyme mixture.[8]

    • Vortex the mixture and incubate at 37°C overnight to cleave glucuronide and sulfate (B86663) conjugates.[8]

  • Liquid-Liquid Extraction:

    • After incubation, terminate the reaction by adding 0.5 mL of 1 M formic acid.

    • Add 5 mL of a suitable extraction solvent (e.g., toluene or a mixture of diethyl ether and hexane).

    • Cap the tubes and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[9]

    • Cap the tube and heat at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

    • Monitor characteristic ions for the TMS derivatives of 2-methoxy-5-methylphenol and this compound.

Quantitative Data

The following table summarizes typical performance data for the analysis of urinary phenols using a deuterated internal standard, adapted from similar methods.[3][9]

Parameter2-Methoxy-5-methylphenolo-Cresolm-Cresol (B1676322)
Linearity Range (µg/L) 10 - 300010 - 300010 - 3000
Limit of Detection (LOD, µg/L) 51010
Limit of Quantification (LOQ, µg/L) 153030
Recovery (%) 85 - 10584 - 10488 - 102
Precision (%RSD, within-day) < 8%< 7.2%< 6.5%
Precision (%RSD, between-day) < 10%< 9.5%< 9.0%

Biomonitoring Workflow

Biomonitoring_Workflow cluster_exposure Exposure & Metabolism cluster_analysis Analytical Workflow Exposure Exposure to Phenolic Compounds (Environmental, Occupational, Diet) Metabolism Metabolism in the Body (Phase I & Phase II Conjugation) Exposure->Metabolism Absorption Excretion Excretion in Urine (Free & Conjugated Phenols) Metabolism->Excretion Sample Urine Sample Collection Excretion->Sample Biomonitoring Spiking Spiking with This compound (IS) Sample->Spiking Hydrolysis Enzymatic Hydrolysis Spiking->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification using IS GCMS->Quantification

Caption: Workflow for biomonitoring of phenolic compounds.

Application 2: Analysis of Phenols in Drinking Water by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is designed for the sensitive determination of 2-methoxy-5-methylphenol and other priority phenolic pollutants in drinking water samples. The method utilizes solid-phase extraction for sample clean-up and concentration, followed by highly selective and sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Phenols in Water Analysis

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect 500 mL of water in a clean glass container. Acidify to pH < 2 with sulfuric or hydrochloric acid. If residual chlorine is present, it must be quenched with a reducing agent like sodium sulfite.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent).

    • Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of reagent water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing and Drying:

    • After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

    • Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained phenols from the cartridge with 5 mL of methanol or a suitable solvent mixture (e.g., methanol/acetonitrile).

    • Collect the eluate in a clean tube.

  • Final Sample Preparation:

    • Evaporate the eluate to approximately 100 µL under a gentle stream of nitrogen.

    • Add 10 µL of a 1 µg/mL working solution of this compound in methanol.

    • Reconstitute the sample to a final volume of 1 mL with the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the target phenols (e.g., 10% B to 95% B over 10 minutes).

  • MS/MS Detection: ESI in negative ion mode, using Multiple Reaction Monitoring (MRM).

    • Optimize and monitor at least two MRM transitions for each analyte and for this compound.

Quantitative Data

The following table presents expected performance characteristics for the LC-MS/MS analysis of phenols in water, demonstrating the high sensitivity of the method.

Parameter2-Methoxy-5-methylphenol2,4-DichlorophenolPentachlorophenol
Linearity Range (ng/L) 5 - 10005 - 100010 - 2000
Limit of Detection (LOD, ng/L) 1.00.82.5
Limit of Quantification (LOQ, ng/L) 3.02.57.5
Recovery (%) 90 - 11088 - 10585 - 102
Precision (%RSD) < 5%< 6%< 8%
Matrix Effect (%) 92 - 10890 - 11287 - 105

Analytical Workflow Diagram

Caption: SPE and LC-MS/MS workflow for water analysis.

Conclusion

The protocols outlined demonstrate the utility of this compound as a robust internal standard for the accurate and precise quantification of phenolic compounds in both urine and water samples. The use of isotope dilution mass spectrometry minimizes analytical uncertainty and allows for reliable data generation in exposure assessment and environmental monitoring studies.

References

Application Note: Derivatization of 2-Methoxy-5-methylphenol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of 2-methoxy-5-methylphenol (B1664560), a common phenolic compound, for analysis by gas chromatography-mass spectrometry (GC-MS). Phenolic compounds often exhibit poor chromatographic behavior due to their polarity and potential for hydrogen bonding, leading to peak tailing and reduced sensitivity. Derivatization by silylation or acetylation can significantly improve their volatility and thermal stability, resulting in sharper peaks and improved analytical performance. This document outlines step-by-step procedures for both silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylation using acetic anhydride (B1165640). Furthermore, it presents expected gas chromatography data and a workflow diagram to guide researchers in the successful analysis of 2-methoxy-5-methylphenol and related phenolic compounds.

Introduction

2-Methoxy-5-methylphenol, also known as creosol, is a phenolic compound found in various natural products and is used as a precursor in the synthesis of pharmaceuticals and other fine chemicals. Accurate and reliable quantification of 2-methoxy-5-methylphenol is crucial in many research and industrial applications. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like phenols by GC can be challenging. The presence of the hydroxyl group can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape and reduced column lifetime.

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for a given analytical method. For GC analysis of phenols, derivatization aims to mask the polar hydroxyl group, thereby increasing the volatility and thermal stability of the analyte. The two most common derivatization techniques for phenols are silylation and acetylation.

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce stable derivatives.

  • Acetylation: This method involves the reaction of the hydroxyl group with an acetylating agent, typically acetic anhydride, to form an ester. This also effectively masks the polar hydroxyl group.

This application note provides detailed experimental protocols for both silylation and acetylation of 2-methoxy-5-methylphenol, along with recommended GC-MS parameters for the analysis of the resulting derivatives.

Experimental Protocols

Silylation of 2-Methoxy-5-methylphenol with BSTFA

This protocol describes the derivatization of 2-methoxy-5-methylphenol using BSTFA in acetone (B3395972). Acetone has been shown to accelerate the silylation reaction of phenols.[1][2]

Materials:

  • 2-Methoxy-5-methylphenol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Acetone (anhydrous, GC grade)

  • Pyridine (B92270) (optional, as a catalyst)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-methoxy-5-methylphenol in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the 2-methoxy-5-methylphenol stock solution into a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of acetone to redissolve the analyte.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • (Optional) Add 10 µL of pyridine to enhance the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Conditions: Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Acetylation of 2-Methoxy-5-methylphenol with Acetic Anhydride

This protocol details the acetylation of 2-methoxy-5-methylphenol using acetic anhydride. This method is a cost-effective alternative to silylation.

Materials:

  • 2-Methoxy-5-methylphenol standard

  • Acetic anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-methoxy-5-methylphenol in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the 2-methoxy-5-methylphenol stock solution into a clean, dry vial.

    • Add 50 µL of pyridine.

    • Add 100 µL of acetic anhydride.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Conditions: Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Work-up (Optional but Recommended):

    • After cooling, add 500 µL of deionized water to quench the excess acetic anhydride.

    • Vortex and allow the layers to separate.

    • Extract the aqueous layer with 500 µL of dichloromethane or ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Transfer the dried organic phase to a clean vial for GC-MS analysis.

GC-MS Analysis Protocol

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized 2-methoxy-5-methylphenol. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Data Presentation

The derivatization of 2-methoxy-5-methylphenol is expected to significantly alter its chromatographic and mass spectrometric properties. The following table summarizes the expected changes.

AnalyteMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)Comments
2-Methoxy-5-methylphenol (Underivatized)138.16~10-12138 (M+), 123, 95Prone to peak tailing.
2-Methoxy-5-methylphenol-TMS ether210.35~8-10210 (M+), 195 (M-15), 73Earlier elution and improved peak shape.
2-Methoxy-5-methylphenyl acetate180.20~9-11180 (M+), 138, 123, 43Good alternative to silylation with characteristic acetyl fragment.

Note: The expected retention times are estimates and will vary depending on the specific GC system and conditions used. The Kovats retention index for underivatized 2-methoxy-5-methylphenol on a non-polar column is approximately 1191, and on a polar column is around 1789.

Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 2-Methoxy-5-methylphenol in Solution silylation Silylation (BSTFA, 70°C) start->silylation Choose Method acetylation Acetylation (Acetic Anhydride, 60°C) start->acetylation Choose Method gcms GC-MS Analysis silylation->gcms acetylation->gcms data Data Processing gcms->data

Caption: Workflow for the derivatization and GC-MS analysis of 2-methoxy-5-methylphenol.

Conclusion

The derivatization of 2-methoxy-5-methylphenol by either silylation with BSTFA or acetylation with acetic anhydride is a crucial step for reliable and sensitive GC-MS analysis. Both methods effectively mask the polar hydroxyl group, leading to increased volatility, improved thermal stability, and enhanced chromatographic performance. The choice between silylation and acetylation will depend on the specific requirements of the analysis, including sample matrix, potential interferences, and cost considerations. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own methods for the analysis of 2-methoxy-5-methylphenol and other phenolic compounds.

References

Application Note: Solid-Phase Extraction of Phenols with 2-Methoxy-5-methylphenol-d3 for Accurate Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds are a significant class of environmental pollutants originating from various industrial processes. Their potential toxicity necessitates sensitive and accurate monitoring in matrices such as water and wastewater. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and concentration of phenols from aqueous samples.[1][2] The use of a deuterated internal standard, such as 2-Methoxy-5-methylphenol-d3, is crucial for robust quantitative analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This stable isotope-labeled standard closely mimics the chemical behavior of native phenols throughout the extraction and analysis process, effectively compensating for matrix effects and variations in sample handling, leading to improved accuracy and precision.[3] This application note provides a detailed protocol for the solid-phase extraction of phenols from water samples using this compound as an internal standard, followed by GC-MS analysis.

Quantitative Data Summary

The performance of the SPE method for various phenolic compounds is summarized in the tables below. These values are representative and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.

Table 1: Method Performance Characteristics for Phenolic Compounds

ParameterValue RangeReference
Method Detection Limit (MDL)0.02 - 0.58 µg/L[5]
Limit of Detection (LOD)0.06 - 0.4 ng/mL[6]
Limit of Quantification (LOQ)0.285 - 1.586 µg/g[7]
Calibration Range0.1 - 15 µg/L[5]
Linearity (R²)> 0.99[5][7]
Recovery70 - 130%[5]

Table 2: Recovery Rates for Selected Phenols using SPE

Phenolic CompoundAverage Recovery (%)Relative Standard Deviation (%)
Phenol (B47542)67.9 ± 7.28< 12
4-Nitrophenol99.6 ± 4.26< 12
2-Nitrophenol91.8 ± 8.10< 12
2-Chlorophenol87.3 ± 2.58< 12
2,4-Dinitrophenol83.7 ± 3.00< 12
2,4-Dimethylphenol95.9 ± 5.88< 12
4-Chloro-3-methylphenol84.9 ± 9.25< 12
2,4-Dichlorophenol89.1 ± 1.99< 12
2,4,6-Trichlorophenol93.2 ± 4.94< 12
Pentachlorophenol91.1 ± 0.12< 12
(Data adapted from reference[8])

Detailed Experimental Protocols

1. Materials and Reagents

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., polystyrene-divinylbenzene) are recommended for broad-spectrum phenol extraction.[9][10]

  • Solvents: Methanol, Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (for elution), all pesticide or HPLC grade.[11][12]

  • Reagents: Hydrochloric acid (HCl), Sodium sulfite (B76179).

  • Standards: Certified analytical standards of target phenols and this compound.

  • Sample Containers: Amber glass bottles.

  • Apparatus: SPE vacuum manifold, nitrogen evaporator, GC-MS system.

2. Sample Preparation and Spiking

  • Sample Collection: Collect 1-liter water samples in clean amber glass bottles.

  • Preservation: If residual chlorine is present, add ~50 mg of sodium sulfite to dechlorinate. Acidify the sample to a pH ≤ 2 with concentrated HCl.[5]

  • Internal Standard Spiking: Spike the 1-liter water sample with a known amount of this compound solution to achieve a final concentration within the calibration range (e.g., 2 µg/L).[5]

3. Solid-Phase Extraction (SPE) Protocol

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of dichloromethane.[5]

    • Condition the cartridge with 5 mL of methanol.[5]

    • Equilibrate the cartridge with 10 mL of reagent water adjusted to pH ≤ 2.[5]

  • Sample Loading:

    • Load the acidified and spiked water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 2 mL of reagent water to remove interferences.[11]

    • Dry the cartridge thoroughly under a vacuum for 15-30 minutes to remove residual water.[12]

  • Elution:

    • Elute the trapped analytes from the cartridge with two 5 mL portions of dichloromethane into a collection tube.[5] Alternatively, 3 mL of tetrahydrofuran can be used.[11]

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.[4][5] The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]

  • Injection: Inject 1-2 µL of the final extract in splitless mode.[4]

  • GC Column: A low polarity column, such as a 5% phenyl-methylpolysiloxane column, is suitable for phenol analysis.[13]

  • Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of phenolic compounds. A typical program might be: initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.[13]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of the target phenols and this compound.[4]

5. Quality Control

  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to monitor for contamination.[5]

  • Laboratory Fortified Blank (LFB): An aliquot of reagent water is spiked with known concentrations of the target analytes and the internal standard to assess method performance. Recoveries should typically be within 70-130%.[5]

  • Internal Standard Response: The absolute response of this compound should be monitored to ensure it is within established limits, indicating consistent instrument performance.[5]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1L Water Sample Preserve Acidify to pH ≤ 2 (with HCl) Sample->Preserve Spike Spike with This compound Preserve->Spike Condition Condition SPE Cartridge (DCM, Methanol, pH 2 Water) Load Load Sample Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Phenols (Dichloromethane) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Stream) Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS InternalStandard_Logic cluster_IS Internal Standard Principle cluster_Outcome Result IS_Added Known amount of This compound added to sample CoExtraction Analyte & IS experience similar losses during SPE IS_Added->CoExtraction CoAnalysis Analyte & IS have similar GC-MS response variations CoExtraction->CoAnalysis Ratio Ratio of Analyte to IS remains constant CoAnalysis->Ratio Result Accurate & Precise Quantification Ratio->Result

References

Application Notes and Protocols for the Liquid-Liquid Extraction of 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the liquid-liquid extraction (LLE) of 2-Methoxy-5-methylphenol, also known as creosol, for analytical purposes. The information is targeted towards professionals in research, scientific analysis, and drug development who require robust and efficient methods for the sample preparation of this compound from various matrices.

Introduction to 2-Methoxy-5-methylphenol and its Analysis

2-Methoxy-5-methylphenol (CAS No. 1195-09-1) is a naturally occurring phenolic compound found in sources such as wood smoke and certain essential oils. It is also used as a flavoring agent and in the synthesis of pharmaceuticals. Accurate and reliable quantification of 2-Methoxy-5-methylphenol is crucial in various fields, including environmental monitoring, food science, and pharmaceutical quality control.

Liquid-liquid extraction is a widely employed sample preparation technique for the isolation and concentration of phenolic compounds from aqueous matrices prior to chromatographic analysis, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The principle of LLE is based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Key Principles of Liquid-Liquid Extraction for Phenolic Compounds

The efficiency of LLE for phenolic compounds like 2-Methoxy-5-methylphenol is primarily influenced by two key factors: the choice of organic solvent and the pH of the aqueous sample.

  • Solvent Selection: The ideal organic solvent should have a high affinity for 2-Methoxy-5-methylphenol, be immiscible with water, have a low boiling point for easy removal, and be compatible with the subsequent analytical technique. Common solvents for the extraction of phenolic compounds include dichloromethane, ethyl acetate, and toluene.[1][2]

  • pH Adjustment: 2-Methoxy-5-methylphenol is a weak acid. To ensure its efficient extraction into the organic phase, the pH of the aqueous sample should be adjusted to a value at least two units below its acid dissociation constant (pKa). This suppresses the ionization of the phenolic hydroxyl group, rendering the molecule more nonpolar and thus more soluble in the organic solvent.[3][4][5][6] For many phenols, a pH of less than 7 is optimal for extraction.[3]

Comparative Data for LLE of Structurally Similar Phenols

While specific quantitative data for the LLE of 2-Methoxy-5-methylphenol is not extensively available in a single comparative study, data from closely related phenolic compounds, such as cresols (methylphenols), can provide valuable insights into expected performance. The following table summarizes recovery data from a study on the determination of various phenolic compounds in wastewater using a microextraction technique, which shares principles with traditional LLE.

CompoundExtraction Recovery (%)
o-Cresol92 - 102
m-Cresol92 - 102

Data adapted from a study on the determination of phenolic compounds in wastewater, which demonstrated high recovery rates for cresol (B1669610) isomers using a liquid-phase microextraction method.[2]

Experimental Protocols

This section provides detailed protocols for the liquid-liquid extraction of 2-Methoxy-5-methylphenol from an aqueous sample, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

General Liquid-Liquid Extraction Protocol

This protocol outlines a standard LLE procedure that can be optimized for specific sample matrices and analytical requirements.

Materials:

  • Separatory funnel (appropriate volume)

  • pH meter or pH indicator strips

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or nitrogen stream evaporator

  • GC vials

Procedure:

  • Sample Preparation: Place a known volume of the aqueous sample containing 2-Methoxy-5-methylphenol into a separatory funnel.

  • pH Adjustment: Measure the pH of the sample. Adjust the pH to approximately 2-4 by adding 1 M HCl dropwise. Confirm the pH using a pH meter or indicator strips.

  • Solvent Addition: Add a volume of the selected organic solvent to the separatory funnel. A common starting point is a 1:1 or 1:2 ratio of aqueous sample to organic solvent.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer, containing the extracted 2-Methoxy-5-methylphenol, will be either the upper or lower layer depending on its density relative to water.

  • Collection of Organic Phase: Carefully drain the lower layer or decant the upper layer into a clean collection flask.

  • Repeat Extraction (Optional but Recommended): For improved recovery, the aqueous layer can be extracted a second and third time with fresh portions of the organic solvent. Combine all organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for a few minutes.

  • Concentration: Decant the dried organic extract into a round-bottom flask. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Reconstitution: The concentrated extract can be directly analyzed or the solvent can be exchanged to one more compatible with the analytical instrument by evaporating to dryness and redissolving in a suitable solvent.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Visualizing the Workflow

The following diagrams illustrate the key steps and logical flow of the liquid-liquid extraction process for 2-Methoxy-5-methylphenol analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis A Aqueous Sample B pH Adjustment (pH 2-4) A->B C Add Organic Solvent B->C D Shake & Equilibrate C->D E Phase Separation D->E F Collect Organic Layer E->F G Dry with Na2SO4 F->G H Concentrate G->H I Reconstitute in Solvent H->I J GC-MS Analysis I->J

Caption: General workflow for the liquid-liquid extraction of 2-Methoxy-5-methylphenol.

pH_Effect cluster_conditions Aqueous Phase pH cluster_form Analyte Form cluster_solubility Solubility cluster_outcome Extraction Outcome High_pH High pH ( > pKa ) Ionic Ionic (Phenolate) High_pH->Ionic Low_pH Low pH ( < pKa ) Neutral Neutral (Phenol) Low_pH->Neutral Aqueous_Soluble Water Soluble Ionic->Aqueous_Soluble Organic_Soluble Organic Solvent Soluble Neutral->Organic_Soluble Poor_Extraction Poor Extraction into Organic Phase Aqueous_Soluble->Poor_Extraction Good_Extraction Good Extraction into Organic Phase Organic_Soluble->Good_Extraction

Caption: The effect of pH on the extraction efficiency of phenolic compounds.

Conclusion

Liquid-liquid extraction is a fundamental and effective technique for the analysis of 2-Methoxy-5-methylphenol in aqueous samples. By carefully selecting the organic solvent and optimizing the pH of the sample, high recovery rates can be achieved. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists to develop and implement robust analytical methods for this important compound. Subsequent analysis by techniques such as GC-MS provides the necessary sensitivity and selectivity for accurate quantification.

References

Application Notes and Protocols for 2-Methoxy-5-methylphenol-d3 in Breath Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analysis of volatile organic compounds (VOCs) in exhaled breath is a promising non-invasive method for the early detection and monitoring of various diseases. 2-Methoxy-5-methylphenol is a VOC that has been identified in some natural sources and is used in various industries, including as a flavoring agent and in cosmetics.[1][2] Its presence in human breath could potentially be linked to exogenous intake or endogenous metabolic processes. Accurate quantification of such VOCs is crucial for establishing their potential as disease biomarkers.

This document provides detailed application notes and protocols for the hypothetical use of 2-Methoxy-5-methylphenol-d3 as an internal standard for the quantitative analysis of 2-Methoxy-5-methylphenol in human breath samples. While, to date, no specific studies have been published on the use of this compound in breath analysis, the following protocols are based on established methodologies for VOC analysis using stable isotope-labeled internal standards.

Physicochemical Properties of 2-Methoxy-5-methylphenol

A thorough understanding of the analyte's properties is essential for developing robust analytical methods.

PropertyValueReference
Chemical Formula C₈H₁₀O₂[3]
Molecular Weight 138.16 g/mol [3]
CAS Number 1195-09-1[4]
Boiling Point 115-117 °C (at 20 mmHg)[1]
Melting Point 37-39 °C[1]
Solubility in Water Sparingly soluble (5.5 g/L at 25°C)[1]
Synonyms Isocreosol, 5-Methylguaiacol, 6-Methoxy-m-cresol[5][6]

Hypothetical Application of this compound as an Internal Standard

Stable isotope-labeled compounds like this compound are ideal internal standards for mass spectrometry-based quantification. They share very similar physicochemical properties with their non-labeled counterparts, meaning they behave almost identically during sample preparation, chromatography, and ionization. The mass difference allows for their distinct detection by a mass spectrometer.

The use of this compound would enable accurate quantification of 2-Methoxy-5-methylphenol in breath by correcting for variations in sample collection, storage, extraction efficiency, and instrument response.

Experimental Protocols

The following are detailed protocols for a typical breath analysis workflow for the quantification of 2-Methoxy-5-methylphenol using this compound as an internal standard.

Breath Sample Collection
  • Subject Preparation: Subjects should avoid consuming food, beverages (other than water), and smoking for at least 8 hours prior to sample collection to minimize exogenous VOCs.

  • Environment: Sample collection should be performed in a controlled environment with low background levels of VOCs.

  • Collection Device: Use inert sample collection bags (e.g., Tedlar®) or thermal desorption tubes.

  • Procedure:

    • The subject should inhale ambient air to total lung capacity and exhale steadily.

    • The initial part of the exhalation (dead space air) should be discarded.

    • The latter part of the exhalation (alveolar air) is collected in the sampling device.

    • A sample volume of at least 1-2 liters is recommended.

Sample Preparation and Introduction of Internal Standard
  • Internal Standard Spiking: A known amount of this compound (in a suitable solvent like methanol) is spiked into the collection bag or onto the thermal desorption tube sorbent bed. The amount should be chosen to be in the mid-range of the expected concentration of the analyte.

  • Pre-concentration (for bag samples): The breath sample from the bag is drawn through a thermal desorption tube containing a suitable sorbent (e.g., Tenax® TA, Carbopack™) to trap the VOCs.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the gold standard for VOC analysis.

  • Thermal Desorption: The thermal desorption tube is heated to release the trapped VOCs into the GC column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-624) is suitable for separating 2-Methoxy-5-methylphenol.

    • Oven Program: An appropriate temperature gradient is used to separate the VOCs. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is typically used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode should be used for high sensitivity and specificity.

    • Ions to Monitor:

      • 2-Methoxy-5-methylphenol: Monitor the molecular ion (m/z 138) and a characteristic fragment ion.

      • This compound: Monitor the molecular ion (m/z 141) and a corresponding fragment ion.

Quantification
  • Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of 2-Methoxy-5-methylphenol and a fixed concentration of this compound.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample and standard. The concentration of 2-Methoxy-5-methylphenol in the breath sample is then determined from the calibration curve.

Quantitative Data Presentation (Hypothetical)

The following table illustrates how quantitative data from a hypothetical study could be presented.

Sample ID2-Methoxy-5-methylphenol Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/L)
Control 1 15,23450,1230.3045.1
Control 2 18,98749,8760.3816.4
Patient 1 45,67850,5430.90415.2
Patient 2 51,23449,9981.02517.2

Visualizations

G Workflow for Quantitative Breath Analysis cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification subject Subject Preparation collection Breath Sample Collection (e.g., Tedlar Bag) subject->collection spike Spiking with This compound collection->spike precon Pre-concentration (Thermal Desorption Tube) spike->precon gcms GC-MS Analysis precon->gcms data Data Processing gcms->data quant Concentration Determination data->quant cal Calibration Curve cal->quant G Potential Sources of 2-Methoxy-5-methylphenol in Humans cluster_exogenous Exogenous Sources cluster_endogenous Potential Endogenous Sources food Dietary Intake (Flavoring Agent) body Human Body food->body cosmetics Consumer Products (Cosmetics, Perfumes) cosmetics->body metabolism Metabolic Processes (Hypothetical) metabolism->body microbiome Gut Microbiome Activity (Hypothetical) microbiome->body breath Exhaled Breath body->breath Exhalation

References

Application Note: Quantitative Analysis of Wood Smoke Markers in Environmental Samples Using Isotope Dilution GC-MS with 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental health professionals.

Abstract Wood smoke, a significant contributor to air pollution, contains a complex mixture of compounds, including specific markers like methoxyphenols and levoglucosan (B13493), which are produced from the combustion of lignin (B12514952) and cellulose.[1][2] Accurate quantification of these markers is crucial for source apportionment studies and health risk assessments. This application note details a robust and sensitive method for the simultaneous quantification of key wood smoke markers in particulate matter samples using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique. The use of 2-Methoxy-5-methylphenol-d3 (a deuterated analog of creosol) as an internal standard ensures high accuracy and precision by correcting for variations in sample extraction efficiency and instrument response.[2][3]

Principle and Logic

The analytical method is based on solvent extraction of target analytes from collected particulate matter, followed by derivatization and analysis by GC-MS. The core of this protocol is the use of an isotope-labeled internal standard, this compound.

Isotope Dilution Mass Spectrometry: A known quantity of the deuterated internal standard is added to each sample prior to extraction.[2] This standard is chemically identical to its non-labeled counterpart (2-Methoxy-5-methylphenol or creosol) but has a different mass due to the deuterium (B1214612) atoms. During GC-MS analysis, it co-elutes with the native analyte but is detected at a different mass-to-charge ratio (m/z). By comparing the peak area of the native analyte to that of the internal standard, accurate quantification is achieved, as any loss of analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard.[3] This approach corrects for matrix effects and variations in recovery.

The diagram below illustrates the logical relationship between wood components and the target analytical markers.

LigninPyrolysis cluster_source Source Material cluster_process Combustion Process cluster_markers Key Wood Smoke Markers (Analytes) cluster_standard Internal Standard Wood Wood Biomass Pyrolysis Lignin & Cellulose Pyrolysis Wood->Pyrolysis Combustion Guaiacols Guaiacol (2-Methoxyphenol) Pyrolysis->Guaiacols Generates Syringols Syringol (2,6-Dimethoxyphenol) Pyrolysis->Syringols Generates Creosol Creosol (2-Methoxy-4-methylphenol) Pyrolysis->Creosol Generates Levoglucosan Levoglucosan Pyrolysis->Levoglucosan Generates IS This compound (Creosol-d3) Creosol->IS Isotopic Analog ExperimentalWorkflow Start Start: Sample Collection (e.g., PM2.5 on Quartz Filter) Spike Spike with Internal Standard (this compound) Start->Spike Extract Ultrasonic Extraction (DCM/MeOH) Spike->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate Under N2 Stream Filter->Concentrate Derivatize Derivatization (BSTFA + 1% TMCS) Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Data Processing & Quantification GCMS->Quantify Report Final Report Quantify->Report

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isotopic Exchange in Deuterated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with isotopic exchange in deuterated phenols.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange in the context of deuterated phenols, and why is it a concern?

A: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium (B1214612) (D) atom on a deuterated phenol (B47542) is replaced by a protium (B1232500) (H) atom from its surroundings.[1] This is problematic because it alters the isotopic composition of the molecule, compromising the accuracy of quantitative analyses that rely on stable isotope-labeled standards.[1] In a worst-case scenario, the deuterated standard can revert to its unlabeled form, leading to artificially inflated measurements of the target analyte.[1]

Q2: Which deuterium atoms on a phenol molecule are most susceptible to exchange?

A: The stability of a deuterium label is highly dependent on its position. For phenols, the most susceptible positions are:

  • On the Hydroxyl Group (-OD): The deuterium on the hydroxyl group is highly labile and exchanges very easily with protons from the solvent or atmospheric moisture.[1]

  • On the Aromatic Ring (C-D): Deuterium atoms on the aromatic ring can also exchange, particularly under acidic or basic conditions.[1]

Q3: What are the primary experimental factors that accelerate deuterium exchange?

A: Several factors can promote the exchange of deuterium for protium:

  • pH: The pH of the solution is a critical factor. Basic conditions (high pH) significantly accelerate the rate of exchange. The exchange rate is typically slowest at a pH of approximately 2.5.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]

  • Solvent: Protic solvents, such as water (H₂O) and methanol (B129727) (CH₃OH), are a direct source of protons and can readily drive back-exchange.[2]

  • Presence of Catalysts: Certain metal catalysts and acidic or basic impurities can facilitate D-H exchange.[2]

Q4: What are the ideal storage conditions for deuterated phenols to ensure isotopic stability?

A: To maintain isotopic purity, deuterated phenols should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry, and dark place.[2] For solutions, use anhydrous aprotic solvents and store them under similar conditions. Avoid repeated opening of the container in a humid atmosphere.[2]

Q5: Which solvents are recommended for dissolving deuterated phenols to minimize exchange?

A: Anhydrous, aprotic deuterated solvents are highly recommended. Suitable choices include:

Troubleshooting Guides

Issue 1: My analytical results show lower-than-expected deuterium incorporation or complete loss of the label.

This issue commonly arises from unintended deuterium-protium exchange during sample preparation, handling, or analysis.

Potential Cause Troubleshooting Step Rationale
Incorrect Solvent Choice Use anhydrous, aprotic deuterated solvents (e.g., CDCl₃, DMSO-d₆) for all experiments where isotopic stability is critical.[2]Protic solvents (e.g., H₂O, CH₃OH) are a primary source of protons that can readily exchange with deuterium atoms.[2]
Atmospheric Moisture Contamination Handle samples under a dry, inert atmosphere (e.g., nitrogen or argon) or in a glovebox. Use sealed vials for all steps. Dry all glassware thoroughly in an oven and cool in a desiccator before use.[2]Water is a major source of protons for back-exchange. Meticulous exclusion of moisture is critical for maintaining isotopic purity.[2]
Temperature Fluctuations Ensure all experimental steps are performed at a consistent, low temperature (e.g., on ice, 0-4°C).[2]High temperatures significantly increase the rate of isotopic exchange.[1]
Inappropriate pH Maintain the solution at a neutral or slightly acidic pH (4-6). If acidic or basic conditions are necessary, perform the experiment at low temperatures and for the shortest possible duration.[2]Acidic and especially basic conditions can catalyze the exchange of deuterium on the aromatic ring.[1]
Back-Exchange During Analysis (e.g., LC-MS) For methods like LC-MS, use a mobile phase with a low pH (around 2.5) and maintain the autosampler and column at a low temperature (e.g., 4°C).[1] Minimize the analysis time.[1]These "quench" conditions minimize the rate of back-exchange during the analytical run.[3]

Issue 2: I am observing significant variability in deuterium levels between my experimental replicates.

Variability often points to inconsistent handling procedures or environmental conditions.

Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Handling Time Standardize the duration of each step in your protocol, from dissolving the compound to the final analysis.Minimizing and standardizing the time the sample is exposed to ambient conditions will improve reproducibility.
Differential Exposure to Atmosphere Ensure all samples are handled with the same level of care to minimize exposure to atmospheric moisture. Use of a glovebox is recommended.Inconsistent exposure to moisture will lead to variable levels of back-exchange between samples.
Inconsistent Quenching If quenching is part of your protocol (e.g., for LC-MS), ensure that the quench buffer is added at a precise time point and mixed thoroughly and consistently for all samples.[4]Inconsistent quenching will lead to variable degrees of back-exchange before analysis.

Data Presentation

Table 1: Impact of Experimental Conditions on Deuterium Exchange in Aromatic C-D Bonds

Condition Temperature Potential for Exchange Recommendation
Neutral Aprotic Solvent (e.g., CDCl₃, DMSO-d₆)Room TemperatureVery Low (<1% over 24h)[2]Ideal for maintaining isotopic integrity.[2]
Neutral Protic Solvent (e.g., H₂O, CH₃OH)Room TemperatureLow to Moderate[2]Exchange is possible over extended periods. Minimize exposure time.[2]
Strongly Acidic Protic Solvent (e.g., 1M DCl in D₂O)50°CHigh[2]Increased temperature significantly accelerates the exchange rate. Use only if necessary for a reaction and for a minimal duration.[2]
Strongly Basic Conditions (pH > 8)Room TemperatureHighAvoid strongly basic conditions. If a base is required, use a milder, non-protic organic base in an aprotic solvent.[2]

Experimental Protocols

Protocol 1: General Handling and Storage of Deuterated Phenols

  • Glassware Preparation: Oven-dry all glassware at 120°C for at least 2 hours and cool in a desiccator before use.[2]

  • Solvent and Reagent Purity: Use only high-purity, anhydrous, aprotic solvents.[5]

  • Inert Atmosphere: Whenever possible, handle deuterated phenols under an inert atmosphere (e.g., argon or nitrogen), especially when transferring solutions.[5]

  • Storage: Store the solid deuterated phenol in a tightly sealed vial, flushed with an inert gas, at a low temperature (e.g., 4°C or -20°C) and protected from light.[5][6]

Protocol 2: Preparation of Deuterated Phenol Solutions for Analysis

  • Equilibration: Allow the vial containing the deuterated phenol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]

  • Solvent Choice: Use a high-purity, anhydrous, aprotic deuterated solvent (e.g., CDCl₃ for NMR, acetonitrile-d₃ for LC-MS).[2][5]

  • Dissolution: In a glovebox or under a stream of inert gas, dissolve the weighed deuterated phenol in the chosen solvent.[5]

  • Transfer: Use a dry, gas-tight syringe to transfer the solution to a pre-dried vial or NMR tube.[5]

  • Sealing: Tightly seal the vial or NMR tube with a PTFE-lined cap.[5]

Protocol 3: Minimizing Back-Exchange During LC-MS Analysis

  • Sample Preparation: Prepare the sample in an appropriate aprotic solvent. If dilution in an aqueous medium is necessary, use a buffer with a pH of ~2.5.[1]

  • Autosampler Conditions: Set the autosampler temperature to the lowest practical setting (e.g., 4°C) to slow the rate of exchange while samples are awaiting injection.[1]

  • LC Conditions:

    • Use a mobile phase with a low pH, typically around 2.25-2.5 (e.g., 0.1% formic acid).[4]

    • Maintain the column at a low temperature (e.g., 0-4°C).[4]

    • Use a rapid chromatographic gradient to minimize the time the analyte is exposed to the protic mobile phase.[4]

  • Quenching (for time-sensitive experiments): If the experiment involves monitoring a reaction over time, quench the reaction by adding an equal volume of an ice-cold quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5) to the sample.[4] Immediately inject the quenched sample for analysis.[4]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Acquisition start Start: Deuterated Phenol (Solid) equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh in Inert Atmosphere equilibrate->weigh dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve transfer Transfer to Sealed Vial dissolve->transfer autosampler Cooled Autosampler (4°C) transfer->autosampler injection Inject Sample autosampler->injection separation Rapid LC Separation (Low Temp, pH 2.5) injection->separation detection MS Detection separation->detection process Process Data detection->process end End: Accurate Quantification process->end

Caption: Workflow for minimizing isotopic exchange during LC-MS analysis of deuterated phenols.

troubleshooting_logic cluster_solvent Solvent Issues cluster_conditions Environmental Conditions cluster_solutions Solutions start Deuterium Loss Detected? solvent_protic Protic Solvent Used? start->solvent_protic Yes temp_high High Temperature? start->temp_high No solvent_wet Solvent Anhydrous? solvent_protic->solvent_wet No use_aprotic Use Aprotic Solvent solvent_protic->use_aprotic Yes solvent_wet->temp_high Yes dry_solvent Use Anhydrous Solvent solvent_wet->dry_solvent No ph_wrong pH Basic or Strongly Acidic? temp_high->ph_wrong No lower_temp Lower Temperature temp_high->lower_temp Yes moisture Moisture Exposure? ph_wrong->moisture No adjust_ph Adjust pH to 2.5-6 ph_wrong->adjust_ph Yes inert_atm Use Inert Atmosphere moisture->inert_atm Yes

References

Technical Support Center: Analysis of 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Methoxy-5-methylphenol.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during the analysis of 2-Methoxy-5-methylphenol, particularly those related to matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak resolution.

  • Inconsistent integration and quantification.

Possible Causes & Solutions:

Cause Troubleshooting Steps Recommended Action
Active Sites in GC Inlet or Column Inject a non-polar compound (e.g., a hydrocarbon). If the peak shape is symmetrical, the issue is likely due to active sites interacting with the polar phenol (B47542) group of 2-Methoxy-5-methylphenol.[1]1. Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner.[1][2] 2. Column Maintenance: Trim the first 10-20 cm of the analytical column to remove active sites that have developed over time.[1][3] 3. Derivatization: Consider derivatizing the phenol group to make the analyte less polar and less susceptible to interactions with active sites.
Improper Column Installation Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[2][3][4]Re-install the column, ensuring a clean, square cut.
Column Contamination Buildup of non-volatile matrix components at the head of the column can lead to peak distortion.[2][3]1. Bake out the column at a high temperature (within the column's limits). 2. If baking out is ineffective, trim the front end of the column.[1][3] 3. For severe contamination, consider replacing the column.[2]
Solvent Mismatch (LC) The injection solvent is significantly stronger than the mobile phase, causing the analyte to spread on the column before the gradient begins.Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Issue 2: Low or No Analyte Response

Symptoms:

  • The peak for 2-Methoxy-5-methylphenol is much smaller than expected or completely absent.

  • Poor signal-to-noise ratio.

Possible Causes & Solutions:

Cause Troubleshooting Steps Recommended Action
Ion Suppression (LC-MS) Co-eluting matrix components compete with 2-Methoxy-5-methylphenol for ionization, reducing its signal intensity.[5][6]1. Improve Sample Cleanup: Implement or optimize a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interfering matrix components. 2. Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering compounds. 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components.[7] This is a simple approach but may compromise the limit of detection.
Analyte Degradation 2-Methoxy-5-methylphenol may be unstable in the sample matrix or during sample processing.1. pH Adjustment: Ensure the pH of the sample and extraction solvents maintains the stability of the phenol. 2. Temperature Control: Keep samples cool and minimize exposure to high temperatures during processing.
Injector Issues (GC) The analyte is not being efficiently transferred to the column.1. Check for Leaks: Ensure all fittings and the septum are properly sealed.[8] 2. Inlet Temperature: Optimize the inlet temperature to ensure complete volatilization without causing degradation.
Detector Problems The detector is not functioning correctly or is not suitable for the analyte.1. Verify Detector Settings: Ensure the detector is turned on and the settings are appropriate for 2-Methoxy-5-methylphenol. 2. Detector Maintenance: Clean the detector as per the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of 2-Methoxy-5-methylphenol?

A: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[9] For 2-Methoxy-5-methylphenol, this can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) in mass spectrometry-based methods. These effects can lead to inaccurate quantification, poor reproducibility, and a higher limit of detection.

Q2: How can I determine if my analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a 2-Methoxy-5-methylphenol standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method. The response of 2-Methoxy-5-methylphenol in a standard solution (A) is compared to the response of the analyte spiked into a blank matrix extract after the extraction process (B). The matrix effect can be calculated as a percentage: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[10]

Q3: What is a suitable internal standard for the analysis of 2-Methoxy-5-methylphenol?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of 2-Methoxy-5-methylphenol (e.g., deuterated or ¹³C-labeled). A SIL internal standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects. This allows for accurate correction of signal variability. If a SIL-IS is not available, a structurally similar compound that is not present in the sample matrix can be used, but it may not compensate for matrix effects as effectively.

Q4: Can sample preparation help in mitigating matrix effects?

A: Yes, effective sample preparation is a crucial step in minimizing matrix effects. The goal is to remove as many interfering components as possible while efficiently recovering 2-Methoxy-5-methylphenol. Common techniques include:

  • Solid Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while allowing matrix components to be washed away.

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

Q5: What are some general tips for troubleshooting GC-MS analysis of phenols like 2-Methoxy-5-methylphenol?

A: For GC-MS analysis of phenolic compounds, common issues include:

  • Peak Tailing: Often caused by interactions with active sites in the inlet or column. Regular maintenance, including replacing the liner and trimming the column, is essential.[1][2][3]

  • Low Response: Can be due to analyte adsorption or degradation. Ensure the entire flow path is inert and the inlet temperature is optimized.

  • Contamination: Ghost peaks can appear from septum bleed or contaminated liners. Use high-quality consumables and perform regular bake-outs.

Quantitative Data on Matrix Effects

Matrix TypeAnalytical MethodTypical Matrix Effect Range (%)Notes
Human Plasma LC-MS/MS50 - 150Significant ion suppression is common due to phospholipids.
Urine LC-MS/MS70 - 130Matrix effects can be variable depending on diet and hydration.
Food (e.g., Fruits, Grains) GC-MS/MS80 - 180Matrix-induced enhancement is frequently observed in GC-MS.[14]
Soil LC-MS/MS40 - 120Humic and fulvic acids can cause significant ion suppression.

Note: These values are illustrative and the actual matrix effect for 2-Methoxy-5-methylphenol should be experimentally determined for each specific matrix and method.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition (LC-MS/MS)
  • Prepare Standard Solution (A): Prepare a solution of 2-Methoxy-5-methylphenol in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

  • Prepare Blank Matrix Extract: Extract a blank sample of the matrix (e.g., plasma, soil extract) using your established sample preparation protocol.

  • Prepare Spiked Matrix Extract (B): Spike the blank matrix extract from step 2 with the same concentration of 2-Methoxy-5-methylphenol as in the standard solution.

  • Analysis: Analyze both solutions (A and B) using the LC-MS/MS method.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100.

Protocol 2: Solid Phase Extraction (SPE) for 2-Methoxy-5-methylphenol from Aqueous Samples

This is a general protocol that should be optimized for your specific application.

  • Sorbent Selection: A reversed-phase sorbent such as C18 or a polymeric sorbent is generally suitable for phenolic compounds.[15]

  • Conditioning: Condition the SPE cartridge with one column volume of methanol (B129727), followed by one column volume of deionized water. Do not let the sorbent go dry.[15]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 2-Methoxy-5-methylphenol with a small volume of a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_identification Problem Identification cluster_investigation Investigation cluster_action Corrective Actions cluster_verification Verification start Inconsistent or Inaccurate Results check_peak_shape Assess Peak Shape (Tailing/Fronting) start->check_peak_shape check_response Evaluate Analyte Response (Low/High/Variable) start->check_response active_sites Active Sites in System? check_peak_shape->active_sites matrix_effect Matrix Effect Suspected? check_response->matrix_effect maintenance Perform Inlet/Column Maintenance active_sites->maintenance Yes quantify_me Quantify Matrix Effect (Post-Extraction Spike) matrix_effect->quantify_me Yes revalidate Re-evaluate and Validate Method maintenance->revalidate optimize_sp Optimize Sample Preparation (SPE/LLE) quantify_me->optimize_sp optimize_chrom Modify Chromatographic Conditions quantify_me->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard quantify_me->use_is optimize_sp->revalidate optimize_chrom->revalidate use_is->revalidate

Caption: A logical workflow for troubleshooting matrix effects.

Matrix_Effect_Assessment Workflow for Matrix Effect Assessment start Start: Method Development/Validation qualitative Qualitative Assessment (Post-Column Infusion) start->qualitative quantitative Quantitative Assessment (Post-Extraction Spike) start->quantitative decision Matrix Effect Observed? qualitative->decision quantitative->decision mitigation Implement Mitigation Strategy decision->mitigation Yes end Final Validated Method decision->end No mitigation->quantitative Re-assess

Caption: A workflow for assessing matrix effects.

References

Technical Support Center: Optimizing Peak Shape for 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic peak shape of 2-Methoxy-5-methylphenol-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing is a frequent issue in the chromatography of phenolic compounds like this compound.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1] The primary causes for peak tailing in this context include:

  • Secondary Interactions: The phenolic hydroxyl group of the analyte can form strong interactions with active sites, such as residual silanol (B1196071) groups (Si-OH), on the surface of silica-based stationary phases (e.g., C18 columns).[1] These secondary interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the phenolic hydroxyl group (pKa ≈ 10) or the silanol groups on the column packing. This can result in mixed-mode retention mechanisms and cause peak distortion.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]

  • Column Degradation: Contamination of the column or the formation of a void at the column inlet can disrupt the packed bed and cause peak tailing.[1]

  • Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the analyte's physicochemical properties, potentially causing a small chromatographic separation from any non-deuterated analogue and contributing to peak asymmetry. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[2][4] For this compound, which is a weak acid, operating at a mobile phase pH well below its pKa (at least 2 pH units lower) is recommended to keep the analyte in a single, non-ionized form.[2] At a low pH (typically between 2.5 and 4), the residual silanol groups on the silica-based column are also protonated and less likely to interact with the analyte, leading to a more symmetrical peak.[5][6]

Q3: Can the choice of organic modifier in the mobile phase impact the peak shape?

A3: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile often provides sharper peaks due to its lower viscosity, which improves mass transfer. However, methanol (B129727) can offer different selectivity for phenolic compounds. The optimal choice should be determined experimentally.

Q4: What is the "deuterium isotope effect" and how can it affect my chromatography?

A4: The deuterium isotope effect in chromatography refers to the phenomenon where a deuterated compound exhibits a slightly different retention time compared to its non-deuterated counterpart.[3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's interaction with the stationary phase. In reversed-phase HPLC, deuterated compounds typically elute slightly earlier. This can be a concern if you are using a deuterated internal standard for a non-deuterated analyte, as incomplete co-elution can affect quantification accuracy, especially in the presence of matrix effects. While it may not be a primary cause of severe peak tailing for the deuterated analyte itself, it is an important consideration in method development.

Troubleshooting Guides

Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting_Peak_Tailing cluster_0 Initial Observation cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Method Parameters cluster_3 Step 3: Column Evaluation cluster_4 Resolution start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH > 2 units below analyte pKa? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.5 using 0.1% Formic or Phosphoric Acid check_pH->adjust_pH No check_additive Is a mobile phase additive being used? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add a competing base (e.g., Triethylamine - TEA) to the mobile phase (use with caution and check column compatibility) check_additive->add_additive No check_overload Is the sample concentration too high? check_additive->check_overload Yes add_additive->check_overload reduce_concentration Dilute the sample or reduce injection volume check_overload->reduce_concentration Yes check_column_type Is an end-capped column being used? check_overload->check_column_type No reduce_concentration->check_column_type use_endcapped Switch to a high-quality, end-capped C18 column check_column_type->use_endcapped No check_column_health Is the column old or contaminated? check_column_type->check_column_health Yes use_endcapped->check_column_health flush_column Flush the column with a strong solvent or replace it check_column_health->flush_column Yes end Symmetrical Peak Shape Achieved check_column_health->end No flush_column->end

A systematic workflow for troubleshooting peak tailing issues.

Data Presentation

The following tables summarize the expected impact of different chromatographic parameters on the peak shape of a phenolic compound like this compound. The data is illustrative and serves as a guide for method development.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)Observations
2.51.1Symmetrical peak shape.
4.51.5Moderate peak tailing.
6.0> 2.0Significant peak tailing.

Table 2: Influence of Mobile Phase Additives on Peak Shape

Mobile Phase Additive (at pH 3.0)Tailing Factor (Tf)Comments
None1.4Some residual tailing.
0.1% Formic Acid1.1Good peak symmetry.
0.1% Trifluoroacetic Acid (TFA)1.0Excellent peak symmetry, but may cause ion suppression in MS.
0.05% Triethylamine (TEA)1.2Improved peak shape, but may affect column lifetime.

Table 3: Comparison of Column Chemistries

Column TypeTailing Factor (Tf)Rationale
Conventional C181.8High number of accessible silanol groups.
End-capped C181.2Reduced silanol interactions.
Biphenyl1.1Alternative selectivity may improve peak shape.[7]

Experimental Protocols

Detailed Methodology for Improving Peak Shape

This protocol provides a starting point for developing a robust HPLC method for this compound with improved peak shape.

1. Instrumentation and Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), preferably end-capped.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (reagent grade)

  • This compound reference standard

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of water. Degas the solution.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 270 nm or MS with appropriate settings.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a working concentration (e.g., 10 µg/mL).

5. System Suitability:

  • Before running samples, perform at least five replicate injections of the working standard.

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2%, and the tailing factor is less than 1.5.

6. Troubleshooting Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_troubleshoot Troubleshooting cluster_results Results prep_mobile_phase Prepare Mobile Phase (A: 0.1% FA in Water, B: ACN) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_sample Prepare Sample and Standards inject_suitability Inject System Suitability Samples prep_sample->inject_suitability equilibrate->inject_suitability check_suitability Check System Suitability Criteria (RSD < 2%, Tf < 1.5) inject_suitability->check_suitability inject_samples Inject Analytical Samples check_suitability->inject_samples Pass troubleshoot Troubleshoot Peak Shape (Refer to Troubleshooting Guide) check_suitability->troubleshoot Fail process_data Process and Analyze Data inject_samples->process_data troubleshoot->equilibrate

A general experimental workflow for HPLC analysis.

References

Technical Support Center: Optimizing MS/MS Transitions for 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for the analysis of 2-Methoxy-5-methylphenol-d3.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive and negative ionization modes?

A1: The expected precursor ion will depend on the ionization mode. 2-Methoxy-5-methylphenol has a molecular weight of approximately 138.16 g/mol .[1][2] For the deuterated form, this compound, with three deuterium (B1214612) atoms replacing three hydrogen atoms on the methyl group, the molecular weight will increase by approximately 3.02 Da.

  • Negative Ionization Mode: In negative mode, the molecule is expected to lose a proton.

    • Precursor ion ([M-H]⁻): m/z ≈ 140.1

  • Positive Ionization Mode: In positive mode, the molecule is expected to gain a proton.

    • Precursor ion ([M+H]⁺): m/z ≈ 142.1

Q2: How do I select the initial MS/MS transitions for optimization?

A2: A common starting point is to use the transitions reported for the non-deuterated analog and adjust for the mass shift of the deuterium label. For 2-Methoxy-5-methylphenol, a known transition in negative mode is from the precursor ion [M-H]⁻ at m/z 137.1 to product ions at m/z 122.1 and 95.1.[3] For the d3-labeled compound, you can anticipate similar fragmentation patterns with a corresponding mass shift if the deuterium atoms are retained in the fragment.

Q3: What are the key parameters to optimize for MS/MS transitions?

A3: The primary parameters to optimize for robust and sensitive MS/MS transitions are the Collision Energy (CE) and the Declustering Potential (DP). The optimal settings for these parameters will maximize the signal intensity of your chosen product ions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Signal for Precursor Ion 1. Incorrect ionization mode selected.2. Suboptimal ion source parameters (e.g., temperature, gas flows, ion spray voltage).3. Poor ionization efficiency of the compound.4. Sample degradation.1. Verify that you are in the correct ionization mode (positive or negative).2. Systematically optimize ion source parameters.3. Try a different ionization source if available (e.g., APCI instead of ESI).4. Prepare fresh sample and standards.
Unstable or Noisy Signal 1. Matrix effects from the sample.2. Contamination in the LC-MS system.3. Inconsistent spray in the ion source.1. Improve sample preparation to remove interfering matrix components.2. Clean the ion source and mass spectrometer inlet.3. Check for blockages in the sample flow path and ensure a stable spray.
Poor Fragmentation/Low Product Ion Intensity 1. Collision energy is not optimized.2. The chosen precursor ion is not fragmenting well under the tested conditions.1. Perform a collision energy optimization experiment by ramping the CE over a range of values and monitoring the intensity of the product ions.2. Investigate other potential precursor ions (e.g., adducts) if the primary precursor is not yielding strong fragments.
Interference from Other Compounds 1. Co-eluting isobaric compounds in the sample.2. Background noise in the mass spectrometer.1. Improve chromatographic separation to resolve the analyte from interfering compounds.2. Select more specific product ions that are unique to your analyte.3. Perform a blank injection to identify sources of background noise.

Experimental Protocols

Protocol for MS/MS Transition Optimization

This protocol outlines the steps for optimizing the MS/MS transitions for this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a working concentration of 1 µg/mL in the mobile phase to be used for the analysis.

2. Infusion and Precursor Ion Identification:

  • Infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire full scan mass spectra in both positive and negative ionization modes to identify the most abundant precursor ion.

3. Product Ion Identification:

  • Perform a product ion scan for the selected precursor ion.

  • Vary the collision energy over a range (e.g., 5-50 eV) to identify the most abundant and stable product ions.

4. Collision Energy and Declustering Potential Optimization:

  • Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions.

  • For each transition, perform a collision energy optimization by systematically varying the CE and monitoring the signal intensity.

  • Similarly, optimize the declustering potential to maximize the precursor ion signal.

Quantitative Data Summary

The following tables summarize hypothetical yet representative data for optimized MS/MS transitions for this compound.

Table 1: Optimized MS/MS Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
This compound140.1125.12045
This compound140.198.13545

Table 2: Comparison of Quantifier and Qualifier Ion Ratios

Analyte Quantifier Transition (m/z) Qualifier Transition (m/z) Expected Ion Ratio
This compound140.1 -> 125.1140.1 -> 98.12.5

Workflow for MS/MS Transition Optimization

G Workflow for Optimizing MS/MS Transitions cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization MS/MS Optimization cluster_final Final Method A Prepare Stock Solution B Dilute to Working Concentration A->B C Infuse Sample into MS B->C Introduce Sample D Acquire Full Scan Spectra C->D E Identify Precursor Ion D->E F Perform Product Ion Scan E->F Isolate Precursor G Select Product Ions F->G H Optimize Collision Energy (CE) G->H I Optimize Declustering Potential (DP) H->I J Finalized MRM Transitions I->J Define Method

References

Preventing degradation of 2-Methoxy-5-methylphenol-d3 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for the degradation of 2-Methoxy-5-methylphenol-d3 in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored degradation products like quinone-like compounds.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation through both oxidation and thermolysis.

  • pH: Both acidic and basic conditions can potentially catalyze degradation, including the risk of deuterium (B1214612) exchange. A neutral pH is generally recommended for optimal stability.

  • Solvent: The choice of solvent can impact stability. Protic solvents may facilitate deuterium exchange from the deuterated methoxy (B1213986) group under certain conditions.

  • Light: Exposure to UV or ambient light can induce photodegradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Reduces the rate of chemical degradation and thermolysis.
Light Store in amber vials or in the dark.Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation by atmospheric oxygen.
Container Use tightly sealed, clean glass vials.Prevents contamination and solvent evaporation.
Solvent Use high-purity, dry aprotic solvents when possible.Minimizes the risk of solvent-mediated degradation and deuterium exchange.

Q3: Can the deuterium atoms on this compound exchange with hydrogen from the solvent?

A3: The deuterium atoms on the methoxy group of this compound are generally stable. However, there is a potential for H/D back-exchange under certain conditions, particularly in protic solvents (e.g., water, methanol) and under acidic or basic conditions. It is advisable to use aprotic solvents for long-term storage of solutions if isotopic purity is critical.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound solutions.

ProblemPossible Cause(s)Recommended Action(s)
Discoloration of the solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group.- Ensure the solution is stored under an inert atmosphere. - Avoid exposure to light by using amber vials and storing in the dark. - Prepare fresh solutions more frequently.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Degradation of the compound.- Review storage and handling procedures against the recommendations. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Use a validated stability-indicating analytical method.
Loss of parent compound concentration over time Chemical degradation or adsorption to the container.- Confirm the stability of the compound in the chosen solvent and at the storage temperature. - Consider using silanized glass vials to minimize adsorption.
Changes in isotopic purity (loss of deuterium) H/D back-exchange.- Use aprotic, anhydrous solvents for stock solutions. - Avoid acidic or basic conditions. - Analyze samples promptly after preparation in protic solvents.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method to assess the stability of this compound and separate it from potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

  • Gradient: Start with a lower percentage of acetonitrile and gradually increase to elute any more nonpolar degradation products.[1] A typical starting point could be a gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Monitor at the UV absorbance maximum of 2-Methoxy-5-methylphenol (around 275-280 nm).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine its retention time and peak area.

    • Analyze stressed samples (from forced degradation studies) to observe any new peaks corresponding to degradation products.

    • Quantify the amount of the parent compound remaining to assess stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and products.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for a specified period.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep it at room temperature for a specified period.

  • Thermal Degradation: Store a solid sample or a solution in a sealed vial at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

After exposure to these stress conditions, analyze the samples using the stability-indicating HPLC method to identify and quantify any degradation.

Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, metal ions Thermolysis Thermolysis This compound->Thermolysis Heat Quinone-type compounds Quinone-type compounds Oxidation->Quinone-type compounds Phenol & Hydroxyphenols Phenol & Hydroxyphenols Thermolysis->Phenol & Hydroxyphenols

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare stock solution in appropriate solvent Stress_Conditions Expose to stress conditions (Heat, Light, Acid, Base, Oxidant) Stock_Solution->Stress_Conditions HPLC_Analysis Analyze by stability-indicating HPLC method Stress_Conditions->HPLC_Analysis Data_Evaluation Evaluate chromatograms for degradation products and loss of parent HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting poor recovery of 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxy-5-methylphenol-d3

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: I am experiencing significantly low recovery of this compound after extraction. What are the potential causes?

A1: Low recovery of this compound can stem from several factors throughout your experimental workflow. The most common issues include suboptimal pH during extraction, improper solvent selection, incomplete phase separation in liquid-liquid extraction, or issues with solid-phase extraction (SPE) cartridges. Phenolic compounds' solubility is highly pH-dependent.[1][2][3][4] For effective extraction into an organic solvent, the aqueous phase should be acidified to a pH at least 2 units below the pKa of the phenol (B47542) to ensure it is in its neutral, less polar form.[5]

Q2: Could the deuteration of the compound affect its stability and lead to poor recovery?

A2: While deuterated compounds are generally stable, the deuterium (B1214612) atoms can sometimes be susceptible to hydrogen-deuterium (H/D) exchange, especially under acidic or basic conditions.[6] This could lead to a loss of the isotopic label, although it would not typically cause a loss of the entire molecule. However, significant changes in pH during your extraction process could potentially catalyze this exchange. It is also important to consider that deuteration can sometimes alter metabolic pathways, leading to the formation of different metabolites compared to the non-deuterated analog, which might affect recovery if you are isolating it from a biological matrix.[6][7][8]

Q3: My sample forms a persistent emulsion during liquid-liquid extraction, making it difficult to separate the layers and leading to low recovery. How can I resolve this?

A3: Emulsion formation is a common problem in liquid-liquid extraction, especially with complex sample matrices.[9][10] To break an emulsion, you can try the following:

  • Add brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[10]

  • Centrifugation: Spinning the sample in a centrifuge can help to separate the layers more effectively.

  • Gentle mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to minimize emulsion formation.[10]

  • Solvent modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[10]

Q4: I am using Solid-Phase Extraction (SPE) and my recovery is still poor. What should I check?

A4: Poor recovery in SPE can be due to several factors.[11][12][13] Here are some key areas to troubleshoot:

  • Analyte Breakthrough: The analyte may not be retained on the SPE sorbent during sample loading. This can happen if the sample's solvent is too strong or if the pH is not optimal for retention.[5]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. You might need to increase the solvent strength or use a different elution solvent.[5]

  • Drying of the Sorbent: For some SPE cartridges, allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery.[14]

  • Column Overloading: Exceeding the binding capacity of the SPE cartridge will result in the loss of your analyte during the loading step.[12]

Q5: I am seeing a different retention time for this compound in my GC-MS analysis compared to its non-deuterated standard. Is this normal?

A5: Yes, it is not uncommon for deuterated compounds to have slightly different retention times in gas chromatography compared to their non-deuterated counterparts. Often, the deuterated version may elute slightly earlier.[15] This is due to the subtle differences in intermolecular interactions between the deuterated analyte and the stationary phase of the GC column. When developing your analytical method, it is important to confirm the retention time of the deuterated standard independently.

Troubleshooting Guides

Guide 1: Optimizing Liquid-Liquid Extraction (LLE)

This guide will help you troubleshoot and optimize the recovery of this compound using LLE.

Problem Potential Cause Recommended Solution
Low Recovery in Organic Phase pH of the aqueous phase is too high.Adjust the pH of the aqueous sample to ~2 pH units below the pKa of the phenol. For most phenols, a pH of 2-4 is effective.[3][16]
Improper choice of extraction solvent.Use a water-immiscible organic solvent that has a good affinity for the analyte. Dichloromethane and ethyl acetate (B1210297) are common choices for phenol extraction.
Insufficient mixing of phases.Ensure thorough mixing by inverting the separatory funnel multiple times. Avoid vigorous shaking to prevent emulsion formation.[10]
Analyte Lost in Aqueous Phase pH of the aqueous phase is too high, keeping the phenol in its ionized (phenolate) form.Acidify the aqueous phase before extraction as described above.
Persistent Emulsion High concentration of lipids or proteins in the sample matrix.Add brine, centrifuge the sample, or use gentle mixing techniques.[9][10]
Guide 2: Optimizing Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting poor recovery when using SPE.

Problem Potential Cause Recommended Solution
Analyte in Flow-through/Wash Sample pH is incorrect, preventing retention.Adjust the sample pH to be at least 2 units below the pKa of the phenol for reversed-phase SPE.[5]
Wash solvent is too strong.Decrease the organic content of the wash solvent.[5]
Sorbent is not properly conditioned.Ensure the sorbent is conditioned and equilibrated according to the manufacturer's protocol. Do not let the sorbent dry out before loading the sample.[14]
Analyte Not in Eluate Elution solvent is too weak.Increase the strength of the elution solvent. For reversed-phase SPE, this usually means increasing the percentage of organic solvent.
Elution solvent pH is incorrect.Adjust the pH of the elution solvent to be at least 2 units above the pKa of the phenol to ensure it is in its ionized, more polar form, which can aid elution from a non-polar sorbent.[5]
Insufficient volume of elution solvent.Increase the volume of the elution solvent and consider a second elution step.
Inconsistent Recoveries Variable sample loading flow rate.Maintain a consistent and slow flow rate during sample loading.
Inconsistent drying of the sorbent after washing.Ensure the sorbent is adequately dried before elution, especially when using water-immiscible elution solvents.[12]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound
  • Sample Preparation:

    • If your sample is solid, dissolve it in a suitable solvent.

    • If your sample is aqueous, proceed to the pH adjustment step.

  • pH Adjustment:

    • Using a calibrated pH meter, adjust the pH of the aqueous sample to approximately 3-4 by adding a dilute acid (e.g., 1M HCl) dropwise.

  • Extraction:

    • Transfer the pH-adjusted aqueous sample to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Stopper the funnel and gently invert it 15-20 times, venting frequently to release any pressure buildup.

    • Place the separatory funnel in a ring stand and allow the layers to separate completely.

  • Collection of Organic Phase:

    • Carefully drain the lower layer. The organic layer will be the top layer if using a solvent less dense than water (e.g., ethyl acetate) and the bottom layer if using a solvent denser than water (e.g., dichloromethane).

    • Collect the organic layer containing your analyte.

  • Drying and Concentration:

    • Dry the collected organic layer over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter or decant the dried organic solvent.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the extracted this compound.

Diagrams

TroubleshootingWorkflow start Start: Poor Recovery of This compound extraction_method What is your extraction method? start->extraction_method lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE spe Solid-Phase Extraction (SPE) extraction_method->spe SPE emulsion Is there an emulsion? lle->emulsion check_analyte_location Where is the analyte lost? spe->check_analyte_location break_emulsion Break emulsion: - Add brine - Centrifuge - Gentle mixing emulsion->break_emulsion Yes check_pH_lle Check aqueous phase pH. Is it acidic (pH 3-4)? emulsion->check_pH_lle No break_emulsion->check_pH_lle adjust_pH_lle Adjust pH to 3-4 with dilute acid. check_pH_lle->adjust_pH_lle No check_solvent_lle Review extraction solvent. check_pH_lle->check_solvent_lle Yes adjust_pH_lle->check_solvent_lle end Improved Recovery check_solvent_lle->end in_flow_through Analyte in flow-through/wash check_analyte_location->in_flow_through Flow-through/ Wash on_cartridge Analyte retained on cartridge check_analyte_location->on_cartridge Not in Eluate troubleshoot_retention Troubleshoot Retention: - Check sample pH - Check wash solvent strength - Ensure proper conditioning in_flow_through->troubleshoot_retention troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength - Adjust elution solvent pH - Increase elution volume on_cartridge->troubleshoot_elution troubleshoot_retention->end troubleshoot_elution->end

Caption: Troubleshooting workflow for poor recovery of this compound.

References

Technical Support Center: Minimizing Ion Suppression for 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression for the deuterated internal standard 2-Methoxy-5-methylphenol-d3 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1]

Q2: Why is my deuterated internal standard, this compound, not fully compensating for ion suppression?

A2: While deuterated internal standards are considered the "gold standard" for correcting matrix effects, they can sometimes fail to provide complete compensation.[1] This is often due to a phenomenon known as the "isotope effect." The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially causing it to separate chromatographically from the non-deuterated analyte.[2] If this compound and its native analog elute at slightly different times into regions of varying ion suppression, the correction will be inaccurate.[2]

Q3: What are the primary sources of ion suppression when analyzing biological samples?

A3: The most common sources of ion suppression in biological matrices like plasma and serum are phospholipids (B1166683).[3][4] These molecules are highly abundant in cell membranes and can co-elute with analytes of interest, competing for ionization in the mass spectrometer source.[3][4] Other endogenous components such as salts, proteins, and metabolites can also contribute to ion suppression.[5]

Q4: How can I detect and quantify the extent of ion suppression in my assay?

A4: A widely used technique to identify regions of ion suppression is the post-column infusion experiment . This involves infusing a constant flow of this compound into the LC eluent after the analytical column but before the mass spectrometer. A stable baseline signal is established, and then a blank matrix extract is injected. Any dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.[6] To quantify the matrix effect, a post-extraction spike experiment is performed, comparing the signal of the analyte in a clean solvent to its signal in a spiked, extracted blank matrix.[5]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptom: High variability in replicate injections and inaccurate results for quality control samples.

Possible Cause: Differential matrix effects due to chromatographic separation of this compound and the native analyte.[1]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Even a slight separation can lead to differential ion suppression.[6]

  • Optimize Chromatography:

    • Mobile Phase: Adjust the organic solvent composition (e.g., methanol (B129727) vs. acetonitrile) and the percentage of modifiers like formic acid or ammonium (B1175870) formate.[7]

    • Gradient: A shallower gradient can sometimes improve co-elution.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective than protein precipitation (PPT).[1]

  • Consider an Alternative Internal Standard: If co-elution cannot be achieved, a ¹³C-labeled internal standard is less prone to chromatographic shifts.[1]

Issue 2: Chromatographic Peak Splitting or Tailing

Symptom: The chromatographic peaks for this compound and/or the analyte are distorted.

Possible Cause: The deuterium isotope effect can alter the interaction of the molecule with the stationary phase, leading to peak shape issues.[2] Additionally, issues with the HPLC system, such as a blocked frit or a void in the column, can cause peak splitting for all compounds.[8][9]

Troubleshooting Steps:

  • System Check: Inject a standard mixture to see if all peaks are splitting. If so, the issue is likely with the column or system hardware.[9]

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[9]

  • Temperature Control: Fluctuations in column temperature can affect peak shape. Ensure the column oven is functioning correctly.[10]

  • Chromatographic Optimization: As with co-elution issues, adjusting the mobile phase and gradient can help improve peak shape.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase composition at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your sample preparation method. Spike this compound into the final extract at the same concentration as Set A.[5]

    • Set C (Blank Matrix): Analyze an extracted blank matrix sample to check for interferences.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Phenolic Compounds from Plasma

Objective: To remove matrix components, particularly phospholipids, from plasma samples to minimize ion suppression.

Materials:

  • SPE Cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Human Plasma

  • Methanol

  • Acetonitrile

  • Water (HPLC-grade)

  • Formic Acid

  • This compound internal standard solution

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard solution and vortex. Add 200 µL of 0.1% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Reduction of Ion Suppression of Phenolic Compounds in Plasma

Sample Preparation MethodExpected Ion SuppressionAnalyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein Precipitation (PPT) HighGoodPoorHigh
Liquid-Liquid Extraction (LLE) ModerateVariableModerateModerate
Solid-Phase Extraction (SPE) LowGoodHighLow to Moderate
HybridSPE® (Phospholipid Removal) Very LowGoodVery HighHigh

This table provides a qualitative comparison based on literature for phenolic compounds. Actual quantitative values will be analyte and matrix-dependent.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add this compound sample->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe extract Final Extract ppt->extract lle->extract spe->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for sample analysis.

troubleshooting_logic start Inaccurate Results or Poor Precision check_coelution Check Analyte/IS Co-elution start->check_coelution optimize_lc Optimize LC Method (Gradient, Mobile Phase) check_coelution->optimize_lc No improve_prep Improve Sample Prep (e.g., SPE) check_coelution->improve_prep Yes, but still inaccurate optimize_lc->check_coelution resolved Issue Resolved optimize_lc->resolved change_is Consider ¹³C IS improve_prep->change_is Still issues improve_prep->resolved change_is->resolved

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support: Chromatographic Analysis of 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate chromatographic column and troubleshooting common issues encountered during the analysis of 2-Methoxy-5-methylphenol (also known as Creosol).

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2-Methoxy-5-methylphenol to consider for column selection?

A1: Understanding the physicochemical properties of 2-Methoxy-5-methylphenol is the first step in selecting a suitable chromatographic column. These properties dictate its behavior in a chromatographic system.

Table 1: Physicochemical Properties of 2-Methoxy-5-methylphenol

Property Value Significance for Chromatography
Molecular Weight 138.16 g/mol [1][2][3] Influences diffusion rates; suitable for standard HPLC columns.
logP (o/w) ~1.74 - 2.1[4][5] Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
pKa ~10.08[5] The acidic nature of the phenolic hydroxyl group means its ionization state is pH-dependent. Controlling mobile phase pH is critical to ensure consistent retention and good peak shape.

| Water Solubility | Slightly soluble / 2093 mg/L @ 25 °C (est.)[4][5] | Sufficiently soluble for typical reversed-phase mobile phases (water/organic solvent mixtures). |

Q2: What is the recommended primary column type for analyzing 2-Methoxy-5-methylphenol?

A2: Based on its moderate hydrophobicity (logP ≈ 2), the recommended and most common chromatographic mode is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). The analyte is retained on the column through hydrophobic interactions.

Q3: How do I choose between a C18 and a C8 reversed-phase column?

A3: The choice between a C18 and a C8 column depends on the desired retention and the complexity of your sample matrix.

Table 2: Comparison of C18 and C8 Columns for 2-Methoxy-5-methylphenol Analysis

Column Type Stationary Phase Retention Characteristics Typical Use Case
C18 (L1) Octadecylsilane Provides higher hydrophobicity and stronger retention.[6] Excellent starting point for method development. Ideal for separating 2-Methoxy-5-methylphenol from less hydrophobic impurities.

| C8 (L7) | Octylsilane | Offers moderate hydrophobicity and less retention than C18.[6] | Useful if retention on a C18 column is too long, leading to excessive run times, or to achieve a different selectivity for complex mixtures. |

Recommendation: Start with a modern, high-purity, end-capped C18 column. These columns have minimal residual silanol (B1196071) groups, which helps to prevent peak tailing.[7]

Experimental Protocol: Starting Method

This section provides a robust starting protocol for the analysis of 2-Methoxy-5-methylphenol using a C18 column.

Objective: To achieve efficient separation and symmetrical peak shape for 2-Methoxy-5-methylphenol.

Materials:

  • Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ≈ 2.7).[7]

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Mobile phase (e.g., 50:50 mixture of A and B) or a weaker solvent.[7]

  • Standard: 2-Methoxy-5-methylphenol standard of known purity.

Methodology:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.[8]

  • Standard Preparation: Prepare a stock solution of 2-Methoxy-5-methylphenol (e.g., 1 mg/mL) in the sample diluent. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-50 µg/mL).

  • Injection: Inject 5-10 µL of the standard solution.

  • Chromatographic Conditions:

    Table 3: Recommended HPLC Starting Conditions

    Parameter Condition
    Column C18, 250 x 4.6 mm, 5 µm
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
    Gradient 0-1 min: 30% B1-10 min: 30% to 70% B10-12 min: 70% to 30% B12-15 min: 30% B (re-equilibration)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection (UV) 275 nm

    | Injection Volume | 10 µL |

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing phenolic compounds, often appearing as an asymmetrical peak with a drawn-out trailing edge.[9]

Logical Flow for Troubleshooting Peak Tailing:

G start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) to pH < 3 cause1->solution1  Yes solution1b Use a High-Purity, End-Capped Column cause1->solution1b  Also cause2 Column Overload? cause1->cause2  No solution2 Reduce Sample Concentration cause2->solution2  Yes cause3 Extra-column Volume? cause2->cause3  No solution3 Use Shorter Tubing with Smaller ID cause3->solution3  Yes

Caption: A troubleshooting workflow for HPLC peak tailing.

Detailed Causes and Solutions:

  • Secondary Interactions: The primary cause of tailing for phenols is the interaction between the acidic hydroxyl group and residual silanol groups (Si-OH) on the silica (B1680970) surface of the column.[7][9]

    • Solution: Lower the mobile phase pH to 2.5-3.0 by adding an acid like formic acid or phosphoric acid.[7] At this low pH, the phenolic hydroxyl group is fully protonated (non-ionized), and the silanol groups are also protonated, minimizing unwanted secondary ionic interactions.

    • Solution: Use a modern, high-purity, end-capped column designed to shield residual silanols.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[9][10]

    • Solution: Dilute the sample and inject a lower concentration. If the peak shape improves, the original sample was overloaded.

  • Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing.[9][11]

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected.

Problem: Low or No Retention

Cause: The mobile phase is too strong (i.e., contains too high a percentage of organic solvent), or the incorrect column is installed.

  • Solution: Decrease the initial percentage of the organic component (Mobile Phase B) in your gradient or isocratic method. For example, if you see no retention at 50% acetonitrile, try starting at 20-30%.

  • Solution: Verify that the installed column is a reversed-phase column (e.g., C18) and not a normal-phase or HILIC column.

Column Selection and Method Development Workflow

The following diagram outlines the logical process for selecting a column and developing a method for 2-Methoxy-5-methylphenol.

G cluster_analyte 1. Analyte Characterization cluster_mode 2. Select Chromatographic Mode cluster_column 3. Select Stationary Phase cluster_mobile 4. Optimize Mobile Phase cluster_result 5. Final Method prop Properties: - Moderate Polarity (logP ≈ 2) - Acidic (pKa ≈ 10) mode Reversed-Phase (RP-HPLC) prop->mode C18 Start with C18 Column (High Retention) mode->C18 C8 Consider C8 Column (Lower Retention) C18->C8 If retention is too high pH Control pH with Acid (e.g., 0.1% Formic Acid) C18->pH solvent Adjust Acetonitrile/Methanol Gradient for Elution pH->solvent result Optimized Separation solvent->result

Caption: Workflow for chromatographic method development.

References

Calibration curve issues with 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methoxy-5-methylphenol-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use of this compound as an internal standard in quantitative mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterated form of 2-Methoxy-5-methylphenol (also known as isocreosol or 5-methylguaiacol). It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Adding a known amount of this internal standard to samples and calibration standards allows for the correction of variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of the unlabeled analyte.

Q2: How should I store and handle this compound?

For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light. Stock solutions should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), and stored at -20°C or lower for long-term use. Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.

Q3: What is the "deuterium isotope effect" and can it affect my results?

The deuterium (B1214612) isotope effect refers to the potential for slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart. This can sometimes lead to a small shift in chromatographic retention time, where the deuterated standard elutes slightly earlier or later than the analyte. If this separation is significant, it can lead to differential matrix effects, where the analyte and internal standard are affected differently by ion suppression or enhancement, potentially compromising the accuracy of quantification.

Q4: What level of isotopic and chemical purity is recommended for this compound?

For reliable quantitative analysis, it is recommended to use an internal standard with high isotopic and chemical purity. Ideally, the chemical purity should be greater than 98%. The isotopic purity, or the degree of deuterium enrichment, should also be high to minimize the presence of the unlabeled analyte in the internal standard solution. The presence of unlabeled 2-Methoxy-5-methylphenol can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A common issue encountered is a non-linear calibration curve, where the response ratio of the analyte to the internal standard is not proportional to the concentration.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inappropriate Internal Standard Concentration The concentration of this compound should be consistent across all standards and samples and provide a stable signal. If the signal is too high, it can lead to detector saturation. If it is too low, it can result in poor precision. Action: Prepare fresh working solutions of the internal standard at a concentration that provides a response in the mid-range of the detector's linear dynamic range.
Matrix Effects Components in the sample matrix can co-elute with the analyte and/or internal standard, causing ion suppression or enhancement. Even with a SIL-IS, significant matrix effects can lead to non-linearity.[1] Action: Improve sample cleanup procedures (e.g., solid-phase extraction), optimize chromatography to separate interferences, or dilute the sample.
Detector Saturation At high concentrations, either the analyte or the internal standard can saturate the mass spectrometer's detector, leading to a plateau in the signal response.[1] Action: Reduce the concentration of the highest calibration standards or dilute the samples. Alternatively, if available, use a less abundant isotope or product ion for quantification at the higher end of the curve.
Isotopic Contribution The presence of unlabeled analyte as an impurity in the this compound standard can cause a positive bias, particularly at low concentrations, affecting the linearity of the curve. Action: Verify the purity of the internal standard. If significant unlabeled analyte is present, a new, higher purity standard may be required.

Troubleshooting Workflow for Non-Linearity

start Non-Linear Calibration Curve Observed check_is Verify IS Concentration and Stability start->check_is check_matrix Investigate Matrix Effects check_is->check_matrix Correct optimize_is Optimize IS Concentration check_is->optimize_is Incorrect/Degraded check_saturation Check for Detector Saturation check_matrix->check_saturation Absent improve_cleanup Improve Sample Cleanup / Chromatography check_matrix->improve_cleanup Present check_purity Assess IS Purity check_saturation->check_purity Not Saturated adjust_concentration Adjust High-End Calibrator Concentrations check_saturation->adjust_concentration Saturated new_is Source Higher Purity IS check_purity->new_is Impure end Linear Curve Achieved check_purity->end Pure optimize_is->end improve_cleanup->end adjust_concentration->end new_is->end

A decision tree for troubleshooting a non-linear calibration curve.
Issue 2: Poor Peak Shape and/or Chromatographic Shift

Poor peak shape (e.g., tailing, fronting) or a noticeable shift in retention time between the analyte and this compound can lead to inaccurate integration and quantification.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Deuterium Isotope Effect The deuterium atoms in this compound can cause it to have a slightly different retention time than the unlabeled analyte, especially in reversed-phase chromatography. Action: Optimize the chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient slope, or column temperature.
Column Degradation Loss of stationary phase or accumulation of contaminants on the analytical column can lead to poor peak shape and shifting retention times. Action: Replace the analytical column and guard column (if used).
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of phenolic compounds, influencing their retention and peak shape. Action: Ensure the mobile phase pH is appropriate and consistent. Typically, for phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is used.
Sample Solvent Effects If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion. Action: Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase.

Workflow for Optimizing Chromatography

start Poor Peak Shape or Retention Time Shift check_coelution Overlay Analyte and IS Chromatograms start->check_coelution adjust_gradient Modify Mobile Phase Gradient check_coelution->adjust_gradient Shift > 0.1 min check_column Inspect Column Performance check_coelution->check_column Shift < 0.1 min adjust_temp Adjust Column Temperature adjust_gradient->adjust_temp end Good Peak Shape and Co-elution adjust_temp->end replace_column Replace Column check_column->replace_column Poor Performance check_mobile_phase Verify Mobile Phase pH and Composition check_column->check_mobile_phase Good Performance replace_column->end remake_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->remake_mobile_phase Incorrect check_sample_solvent Assess Sample Solvent Strength check_mobile_phase->check_sample_solvent Correct remake_mobile_phase->end adjust_solvent Reconstitute in Weaker Solvent check_sample_solvent->adjust_solvent Too Strong check_sample_solvent->end Appropriate adjust_solvent->end

A workflow for addressing chromatographic issues.

Experimental Protocols

This section provides a representative LC-MS/MS method for the quantification of a phenolic analyte in human plasma using this compound as an internal standard. This protocol should be adapted and validated for your specific analyte and instrumentation.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the phenolic analyte and dissolve in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (analyte dependent)
MRM Transitions To be determined by direct infusion of the analyte and internal standard

Quantitative Data Summary

The following tables provide typical performance characteristics for a validated bioanalytical method for a phenolic compound using a deuterated internal standard. These values should be established during method validation in your laboratory.

Table 1: Calibration Curve Parameters

ParameterTypical Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with acceptable accuracy and precision
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% of nominal concentration
Recovery (%) Consistent and reproducible across the concentration range
Matrix Effect Within acceptable limits as defined by regulatory guidelines

References

Technical Support Center: Analysis of 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 2-Methoxy-5-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in 2-Methoxy-5-methylphenol analysis?

A1: Contamination in 2-Methoxy-5-methylphenol analysis can arise from several sources, broadly categorized as:

  • Laboratory Environment and Consumables: This includes impurities from solvents, reagents, plasticware (e.g., pipette tips, vials, and containers), and the general laboratory atmosphere. Common contaminants from plastics include plasticizers like phthalates and antioxidants such as 2,4-di-tert-butylphenol.

  • Sample Handling and Preparation: Cross-contamination between samples, especially when analyzing samples with high and low concentrations of the analyte, is a significant risk. Improper cleaning of glassware and syringes can also introduce contaminants.

  • Instrumental and Analytical Procedure: Carryover from previous injections in the chromatography system, degradation of the analyte or standards over time, and co-elution of interfering compounds present in the sample matrix can all lead to inaccurate results.

Q2: How can I prevent contamination from laboratory plasticware?

A2: To minimize contamination from plasticware, it is recommended to:

  • Use high-quality polypropylene (B1209903) or glass containers for sample and standard preparation and storage.

  • Be aware that some plastics can "bind" phenols, leading to lower recovery of your analyte.

  • Rinse all plasticware with a high-purity solvent that is compatible with your analytical method before use.

  • Consider performing a blank extraction with your labware to identify any potential leachable contaminants.

Q3: My analytical results show a peak that I suspect is a contaminant. How can I identify it?

A3: Identifying an unknown peak requires a systematic approach:

  • Analyze a Method Blank: Prepare and analyze a blank sample (containing all reagents and solvents but no analyte) using the exact same procedure as your samples. If the peak is present in the blank, it is a contaminant from your reagents, solvents, or labware.

  • Analyze a Solvent Blank: Inject the solvent used for sample dissolution. This can help identify contaminants originating from the solvent itself or from the injection system.

  • Mass Spectrometry (MS) is Key: If you are using a mass spectrometer, examine the mass spectrum of the unknown peak. You can then search a spectral library (like NIST) to identify the compound. Common laboratory contaminants have well-characterized mass spectra.

  • Review Common Contaminants: Familiarize yourself with the mass spectra of common laboratory contaminants such as phthalates, siloxanes (from column bleed), and slip agents (e.g., erucamide).

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Expected Outcome
Contaminated Reagents or Solvents Analyze a method blank. Prepare fresh reagents and solvents from a different lot or supplier and re-analyze the blank and a sample.The unexpected peak should be absent or significantly reduced in the new blank and sample chromatograms.
Leachables from Lab Consumables Rinse all glassware and plasticware with a high-purity solvent. Extract a sample using only glass labware and compare the chromatogram to one prepared with plasticware.The contaminant peak should be absent or reduced in the chromatogram from the glass-only preparation.
Carryover from Previous Injection Inject a solvent blank immediately after a high-concentration sample. If the peak appears, increase the syringe and injection port cleaning cycles between injections.The peak should be absent in subsequent solvent blank injections.
Degradation of Analyte or Standards Prepare fresh standards and samples. Ensure proper storage conditions (e.g., protection from light, appropriate temperature).The unexpected peak, if a degradation product, should be absent in the chromatograms of freshly prepared solutions.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step Expected Outcome
Active Sites on GC Liner or HPLC Column For GC, use a deactivated liner. For HPLC, ensure the mobile phase pH is appropriate to keep the phenol (B47542) in a single ionic state.Improved peak symmetry.
Column Contamination Flush the column with a strong solvent according to the manufacturer's instructions.Restoration of good peak shape and retention time.
Sample Overload Dilute the sample and re-inject.The peak shape should become more symmetrical at a lower concentration.

Quantitative Data on Common Contaminants

The following table summarizes a potential contaminant that can be encountered during the analysis of phenolic compounds and its reported concentration levels in food samples. This provides a reference for the potential magnitude of contamination.

ContaminantCommon SourceReported Concentration Range (in food samples)[1][2]
2,4-Di-tert-butylphenolAntioxidant in plastics1.4 - 34.2 ng/g

Experimental Protocols

Protocol 1: Analysis of 2-Methoxy-5-methylphenol by GC-MS

This protocol provides a general procedure for the analysis of 2-Methoxy-5-methylphenol by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A polar column such as a DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

2. Reagents and Standards:

  • High-purity helium as the carrier gas.

  • 2-Methoxy-5-methylphenol reference standard.

  • High-purity solvents (e.g., methanol, dichloromethane) for sample and standard preparation.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent to a known volume.

  • Prepare a series of calibration standards by diluting a stock solution of 2-Methoxy-5-methylphenol.

  • Filter the sample and standard solutions using a 0.45 µm syringe filter (ensure the filter material is compatible and does not introduce contaminants).

5. Analysis:

  • Inject 1 µL of the standard or sample into the GC-MS.

  • Acquire the data in full scan mode.

  • Identify 2-Methoxy-5-methylphenol by its retention time and mass spectrum.

  • Quantify using a calibration curve generated from the standard solutions.

Protocol 2: Analysis of 2-Methoxy-5-methylphenol by HPLC-UV

This protocol provides a general procedure for the analysis of 2-Methoxy-5-methylphenol by High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • HPLC-grade acetonitrile (B52724) and water.

  • Formic acid or phosphoric acid (for mobile phase modification).

  • 2-Methoxy-5-methylphenol reference standard.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:

    • Start with 30% acetonitrile.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Similar to the GC-MS protocol, dissolve the sample in the mobile phase or a compatible solvent.

  • Prepare calibration standards in the mobile phase.

  • Filter all solutions before injection.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify 2-Methoxy-5-methylphenol by its retention time.

  • Quantify using a calibration curve based on the peak area of the standards.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak Observed in Chromatogram blank_analysis Analyze Method Blank start->blank_analysis peak_in_blank Peak Present in Blank? blank_analysis->peak_in_blank contaminant_source Source is Reagents, Solvents, or Labware peak_in_blank->contaminant_source Yes no_peak_in_blank Peak Absent in Blank peak_in_blank->no_peak_in_blank No carryover_check Analyze Solvent Blank After High Concentration Sample no_peak_in_blank->carryover_check peak_in_solvent_blank Peak Present in Solvent Blank? carryover_check->peak_in_solvent_blank carryover_issue Carryover from Previous Injection peak_in_solvent_blank->carryover_issue Yes no_peak_in_solvent_blank Peak Absent in Solvent Blank peak_in_solvent_blank->no_peak_in_solvent_blank No sample_matrix_issue Potential Matrix Component or Analyte Degradation no_peak_in_solvent_blank->sample_matrix_issue

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Contamination_Prevention_Strategy cluster_pre_analysis Pre-Analysis cluster_analysis During Analysis cluster_post_analysis Post-Analysis title Contamination Prevention Strategy reagent_selection Use High-Purity Reagents and Solvents method_blank Run Method Blanks Regularly reagent_selection->method_blank glassware_prep Thoroughly Clean and Rinse Glassware glassware_prep->method_blank plasticware_check Use Glassware or High-Quality Plasticware (Perform Leachable Study if Necessary) plasticware_check->method_blank data_review Carefully Review Blank Chromatograms method_blank->data_review solvent_blank Inject Solvent Blanks Between Samples solvent_blank->data_review sequence_order Analyze Low Concentration Samples Before High Concentration Samples sequence_order->solvent_blank library_search Use Spectral Libraries to Identify Unknowns data_review->library_search

Caption: A proactive strategy for preventing contamination in analytical workflows.

References

Technical Support Center: Deuterium-Hydrogen Back Exchange in 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to deuterium-hydrogen (D-H) back exchange in 2-Methoxy-5-methylphenol-d3.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) back exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen back exchange is an undesirable chemical reaction where deuterium (B1214612) atoms on a stable isotope-labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water or methanol.[1] This is problematic because it alters the mass of the internal standard, which can lead to inaccurate quantification in mass spectrometry-based assays.[1] The loss of deuterium can cause the internal standard to be misidentified as the unlabeled analyte, resulting in an artificially inflated analyte signal and a diminished internal standard signal.[1]

Q2: Which deuterium atoms on this compound are most susceptible to back exchange?

A2: The stability of deuterium labels is highly dependent on their position within the molecule. For this compound, the deuterium on the hydroxyl (-OH) group is extremely labile and will rapidly exchange with protons from any protic solvent. Deuterium atoms on the aromatic ring are generally more stable, but can still be susceptible to exchange under certain pH and temperature conditions.[1] The deuterons on the methyl group are typically the most stable.

Q3: What experimental factors promote D-H back exchange in this compound?

A3: Several experimental factors can accelerate the rate of D-H back exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest in a slightly acidic environment (pH 2.5-3) and increases significantly in highly acidic or basic conditions.[1][2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][2]

  • Solvent Composition: The presence of protic solvents, such as water and methanol, is a prerequisite for the exchange to occur.[1]

  • Exposure Time: The longer the deuterated compound is in a protic environment, the greater the extent of back exchange.[2]

Troubleshooting Guide

This guide addresses common issues users may encounter during experiments with this compound.

Problem: I am observing a significant loss of my deuterated internal standard signal and a corresponding increase in the unlabeled analyte signal.

  • Possible Cause: Deuterium-hydrogen back exchange is likely occurring.

  • Recommended Solutions:

    • Optimize pH: Ensure that the pH of your sample and chromatographic mobile phase is within the optimal range to minimize exchange, typically around pH 2.5-3.[1][2]

    • Control Temperature: Maintain low temperatures (e.g., 0-4 °C) throughout your sample preparation and analysis workflow.[2][3] Use a cooled autosampler and column compartment if available.

    • Minimize Exposure to Protic Solvents: Use aprotic solvents (e.g., acetonitrile) for sample reconstitution whenever possible.[1] If aqueous solutions are necessary, minimize the time the sample is in contact with them.

    • Accelerate Analysis Time: Optimize your liquid chromatography (LC) method to achieve faster separation times, reducing the residence time of the analyte on the column.[3]

Problem: I am seeing high variability in my results between replicate injections.

  • Possible Cause: Inconsistent sample handling and timing are likely contributing to variable levels of back exchange.

  • Recommended Solutions:

    • Standardize Workflow: Develop and adhere to a strict standard operating procedure (SOP) for all sample preparation steps, ensuring consistent timing for each step.[2]

    • Control Temperature and pH Consistently: Ensure that the temperature and pH are stable and consistent across all samples and throughout the entire analytical run.[3]

Experimental Protocols

Protocol 1: Minimizing D-H Back Exchange During Sample Preparation

  • Reagent Preparation: Pre-chill all solvents and solutions to 0-4 °C. Prepare a quench buffer (e.g., 0.1 M phosphate (B84403) buffer) adjusted to pH 2.5.[2]

  • Sample Thawing: If samples are frozen, thaw them quickly on ice.

  • Quenching (if applicable for reaction monitoring): To stop a reaction and minimize back exchange, add an equal volume of the ice-cold quench buffer to the sample.[2]

  • Extraction/Dilution: Perform any liquid-liquid extractions or dilutions with pre-chilled, high-purity aprotic solvents whenever the experimental design allows.

  • Vial Capping: Immediately cap vials to prevent exposure to atmospheric moisture.

  • Storage: Store prepared samples in a cooled autosampler (e.g., 4 °C) and minimize the time between preparation and analysis. For longer-term storage, freeze samples at -80°C.[2]

Protocol 2: Quantifying the Extent of D-H Back Exchange

  • Incubation: Incubate a known concentration of this compound in the experimental solvent system (e.g., mobile phase) at a specific temperature.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the aliquots by LC-MS/MS.

  • Data Evaluation: Monitor the peak areas of both the deuterated internal standard and the unlabeled analyte. An increase in the analyte peak area and a decrease in the internal standard peak area over time indicates back exchange.[1]

  • Calculation: The percentage of back exchange can be calculated using the following formula: % Back Exchange = [Area(unlabeled) / (Area(unlabeled) + Area(deuterated))] * 100

Data Presentation

Table 1: Effect of pH on the Rate of D-H Back Exchange (Illustrative Data)

pHTemperature (°C)Incubation Time (hours)% Back Exchange (Aromatic Deuterons)
2.52524< 1%
5.025245%
7.4252415%
9.02524> 30%

Note: This table presents illustrative data based on general principles of D-H exchange for phenolic compounds. Actual rates for this compound may vary.

Table 2: Effect of Temperature on the Rate of D-H Back Exchange (Illustrative Data)

Temperature (°C)pHIncubation Time (hours)% Back Exchange (Aromatic Deuterons)
47.4245%
257.42415%
377.42440%
507.424> 60%

Note: This table presents illustrative data based on general principles of D-H exchange for phenolic compounds. Actual rates for this compound may vary.

Visualizations

D_H_Back_Exchange_Mechanism cluster_molecule This compound cluster_environment Protic Environment cluster_result Exchange Products Molecule R-O-D Transition_State Transition State [R-O(D)-H]⁺ Molecule->Transition_State Protonation Protic_Solvent H-O-H Protic_Solvent->Transition_State Exchanged_Molecule R-O-H Transition_State->Exchanged_Molecule Deuteron Loss Deuterated_Solvent D-O-H Transition_State->Deuterated_Solvent

Caption: Mechanism of deuterium-hydrogen back exchange for the hydroxyl group.

Troubleshooting_Workflow start Inaccurate Results: Loss of Deuterated Standard check_pH Is pH of solutions between 2.5 and 3.0? start->check_pH adjust_pH Adjust pH of all aqueous solutions check_pH->adjust_pH No check_temp Are samples kept at low temperature (0-4 °C)? check_pH->check_temp Yes adjust_pH->check_temp implement_cooling Implement cooling (ice bath, cooled autosampler) check_temp->implement_cooling No check_time Is analysis time minimized? check_temp->check_time Yes implement_cooling->check_time optimize_lc Optimize LC method for faster separation check_time->optimize_lc No reanalyze Re-analyze Samples check_time->reanalyze Yes optimize_lc->reanalyze

Caption: Troubleshooting workflow for deuterium-hydrogen back exchange.

References

Technical Support Center: Stability of 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Methoxy-5-methylphenol-d3, particularly concerning the impact of pH. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light (photolysis), temperature, and the presence of oxidizing agents.[1][2] Phenolic compounds, in general, are susceptible to oxidation.[2] For deuterated compounds, the stability of the deuterium (B1214612) label itself can also be a concern, especially under acidic or basic conditions that may catalyze hydrogen-deuterium (H/D) exchange.[3]

Q2: I am observing a loss of isotopic enrichment in my sample of this compound over time. What could be the cause?

A2: A loss of isotopic enrichment, often observed as a change in the isotopic distribution in mass spectrometry or a decreased deuterium signal in ²H-NMR, is likely due to Hydrogen-Deuterium (H/D) exchange.[3] This can occur if the deuterium atoms on your compound exchange with hydrogen atoms from the environment, such as from moisture or protic solvents (e.g., water, methanol).[3] Acidic or basic conditions can catalyze this exchange.[3]

Q3: Can the deuteration in this compound affect its degradation profile compared to the non-deuterated analogue?

A3: Yes, deuteration can sometimes alter metabolic pathways. If deuteration occurs at a primary metabolic site, it can slow down that pathway, potentially leading to an increase in metabolism through previously minor pathways.[3] This phenomenon, known as "metabolic switching," could result in the formation of different degradation products than those observed for the non-deuterated compound.[3]

Q4: What are the typical degradation pathways for phenolic compounds like this compound?

A4: Phenolic compounds are often susceptible to oxidative degradation.[2] This can involve the formation of quinone-type structures or polymerization. The methoxy (B1213986) and methyl groups on the aromatic ring will also influence the degradation pathways. Forced degradation studies under oxidative (e.g., using hydrogen peroxide), thermal, and photolytic conditions can help elucidate the specific degradation products.[1][2]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound due to pH, light, or temperature.Conduct forced degradation studies to identify potential degradation products.[2][4] Ensure proper storage of the compound, protected from light and at a suitable temperature.[3]
H/D exchange leading to partially deuterated or non-deuterated species.Use aprotic and anhydrous solvents where possible.[3] Control the pH of your solutions with appropriate buffers.[3]
Poor recovery of the compound from a solution. Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) tubes.
Significant degradation under the experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, solvent) using a time-course study.
Inconsistent analytical results. Instability of the compound in the chosen analytical mobile phase.Check the pH of your mobile phase and assess the stability of this compound in it over the course of the analysis.
Contaminated solvents or reagents.Use high-purity solvents and reagents.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study to Evaluate pH Stability

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various pH conditions.

Objective: To determine the degradation pathway and rate of this compound under acidic, basic, and neutral pH conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate (B84403) buffer (pH 7.4)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Add an aliquot of the stock solution to a solution of HCl (e.g., 0.1 M) to achieve a final desired concentration.

    • Basic: Add an aliquot of the stock solution to a solution of NaOH (e.g., 0.1 M) to achieve a final desired concentration.

    • Neutral: Add an aliquot of the stock solution to a phosphate buffer (pH 7.4) to achieve a final desired concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization and Dilution: Immediately neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of this compound remaining and to identify any degradation products.

Data Presentation

The following tables present illustrative data on the stability of this compound under different pH conditions. Note: This data is hypothetical and intended for instructional purposes.

Table 1: Stability of this compound at Various pH Values After 24 Hours

pH Condition Temperature (°C) % Recovery (Illustrative) Major Degradation Products (Hypothetical)
1.00.1 M HCl4092%Oxidized species
7.4Phosphate Buffer4099%Not detected
13.00.1 M NaOH4085%Quinone-methide intermediate, polymerized products

Table 2: Time-Course Stability of this compound in a Basic Solution (pH 13.0) (Illustrative Data)

Time (hours) % Recovery (Illustrative)
0100%
298%
495%
891%
2485%
4878%

Visualizations

The following diagrams illustrate the experimental workflow for assessing pH stability and a potential degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acidic Condition (e.g., 0.1M HCl) stock->acid neutral Neutral Condition (e.g., pH 7.4 Buffer) stock->neutral base Basic Condition (e.g., 0.1M NaOH) stock->base incubate Incubate at Controlled Temperature acid->incubate neutral->incubate base->incubate sample Sample at Multiple Time Points incubate->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze via HPLC / LC-MS neutralize->analyze data Determine % Recovery & Identify Degradants analyze->data degradation_pathway start This compound intermediate Phenoxide Ion (under basic conditions) start->intermediate OH- oxidized Quinone-methide Intermediate intermediate->oxidized Oxidation polymer Polymerized Products oxidized->polymer Polymerization

References

Choosing the optimal ionization source for 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Methoxy-5-methylphenol-d3

This guide provides researchers, scientists, and drug development professionals with technical support for selecting the optimal ionization source for the mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for mass spectrometry analysis?

A1: Understanding the physicochemical properties of this compound is crucial for method development. Key characteristics include:

  • Volatility: It is described as a semi-volatile compound.[1] This property makes it suitable for analysis by Gas Chromatography (GC).

  • Polarity: As a phenol, it is a polar molecule.[1] Its topological polar surface area is 29.5 Ų.[2][3]

  • Thermal Stability: The compound is sufficiently thermally stable to be analyzed by GC-MS, which involves vaporization at elevated temperatures.[1][2]

  • Solubility: It is slightly soluble in water.[3][4]

  • Molecular Weight: The molecular weight of the non-deuterated form is approximately 138.16 g/mol .[2][5][6] The d3 variant, with three deuterium (B1214612) atoms on the methoxy (B1213986) group, will have a molecular weight of approximately 141.18 g/mol .

Q2: Which ionization source is most suitable for this compound?

A2: For a semi-volatile and thermally stable compound like this compound, Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is the most common and highly recommended source. Existing mass spectra for the non-deuterated analog in databases like NIST and PubChem were generated using EI.[2][5][6] Alternative sources like Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly with Liquid Chromatography (LC-MS).

Q3: Why is Electron Ionization (EI) considered the optimal choice?

A3: Electron Ionization is highly effective for this analyte for several reasons:

  • Compatibility with GC: The compound's volatility and thermal stability make it an ideal candidate for GC separation, which seamlessly interfaces with an EI source.

  • Reproducible Fragmentation: EI at a standard 70 eV produces consistent and extensive fragmentation patterns. This creates a detailed mass spectrum that acts as a chemical fingerprint, which is invaluable for structural confirmation and unambiguous identification.

  • Library Matching: The reproducible fragmentation allows for confident matching against established spectral libraries, such as the NIST Mass Spectral Library.

Q4: Can I use soft ionization techniques like APCI or ESI? In what scenarios would I choose them?

A4: Yes, soft ionization techniques are viable alternatives, particularly in an LC-MS workflow.

  • Atmospheric Pressure Chemical Ionization (APCI): This is a good choice for compounds of moderate polarity and volatility that are analyzed via LC. APCI is a softer technique than EI and will likely yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. It is preferred when the primary goal is to confirm the molecular weight.

  • Electrospray Ionization (ESI): While the compound is polar, ESI is typically reserved for less volatile and more polar molecules. It could be used if the analyte is part of a complex aqueous matrix that necessitates an LC-ESI-MS workflow, but APCI is generally more suitable for this compound's volatility profile.

Q5: Troubleshooting: With EI, I am seeing very little or no molecular ion peak. Is this normal?

A5: Yes, this is a common characteristic of Electron Ionization. The high energy (70 eV) used in EI often leads to extensive fragmentation, causing the molecular ion (M⁺˙) to be of low abundance or absent altogether. For 2-Methoxy-5-methylphenol, the base peak is often a fragment ion (e.g., m/z 123 for the non-deuterated form) rather than the molecular ion at m/z 138.[2] If observing the molecular ion is critical for your experiment, consider using a softer ionization method like Chemical Ionization (CI) or switching to an LC-MS platform with an APCI source.

Comparison of Ionization Sources

The table below summarizes the key characteristics and applicability of different ionization sources for the analysis of this compound.

FeatureElectron Ionization (EI)Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)
Typical Platform Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)Liquid Chromatography (LC-MS)
Principle High-energy electrons bombard the analyte in a vacuum, causing ionization and extensive fragmentation.A corona discharge ionizes the solvent vapor, which then transfers a proton to or from the analyte.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are desolvated.
Analyte State Gas PhaseGas/Aerosol PhaseLiquid Phase
Expected Ions Molecular ion (M⁺˙) and numerous fragment ions.Protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules.Protonated [M+H]⁺, deprotonated [M-H]⁻, or adduct ions (e.g., [M+Na]⁺).
Pros for this Analyte Excellent for structural elucidation; reproducible spectra for library matching.Good for confirming molecular weight; compatible with LC for complex mixtures.Suitable for polar molecules in liquid samples; very soft ionization.
Cons for this Analyte Molecular ion may be weak or absent.Provides limited structural information from fragmentation.May be less efficient for semi-volatile compounds compared to APCI.

Recommended Experimental Protocol: GC-EI-MS

This protocol outlines a standard method for analyzing this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry.

1. Sample Preparation

  • Accurately weigh and dissolve the this compound standard in a suitable volatile solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to a final concentration of 10-100 µg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a 2 mL autosampler vial with a septum cap.

2. Gas Chromatography (GC) Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.[7]

    • Final hold: Hold at 240 °C for 5 minutes.

3. Mass Spectrometry (MS) Parameters

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 200 amu.

  • Acquisition Mode: Full Scan

  • MS Transfer Line Temperature: 280 °C

Visualizations

G Diagram 1: Ionization Source Selection start Start: Analyze This compound q_platform What is your separation method? start->q_platform gc Gas Chromatography (GC) q_platform->gc GC lc Liquid Chromatography (LC) q_platform->lc LC q_fragment Is extensive fragmentation for structural detail required? gc->q_fragment apci Optimal Choice: APCI lc->apci ei Optimal Choice: Electron Ionization (EI) q_fragment->ei Yes q_fragment->apci No, need Molecular Ion esi Alternative: ESI (for complex polar matrices) apci->esi If needed G Diagram 2: Standard GC-EI-MS Experimental Workflow sample_prep 1. Sample Preparation (Dissolve analyte in volatile solvent) injection 2. GC Injection (Sample is vaporized) sample_prep->injection separation 3. Chromatographic Separation (Analyte travels through GC column) injection->separation ionization 4. Ionization (EI Source) (Analyte is fragmented by electrons) separation->ionization analysis 5. Mass Analysis (Ions are separated by m/z ratio) ionization->analysis detection 6. Detection (Ion signal is measured) analysis->detection data_acq 7. Data Acquisition & Analysis (Mass spectrum is generated) detection->data_acq

References

Reducing background noise in 2-Methoxy-5-methylphenol-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the analysis of 2-Methoxy-5-methylphenol-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the analysis of this compound?

A1: Background noise in the analysis of deuterated compounds like this compound can originate from several sources. These include:

  • Chemical Noise: This can arise from impurities in the deuterated standard itself, such as incompletely deuterated species or byproducts from synthesis. It can also come from contaminated solvents, reagents, and glassware.

  • Matrix Effects: The sample matrix (e.g., plasma, urine, environmental extracts) contains numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.

  • Instrumental Noise: This can be caused by a contaminated ion source, column bleed from the gas chromatography (GC) or liquid chromatography (LC) column, or electronic noise from the detector.

  • Sample Preparation: Incomplete extraction, inefficient cleanup, or the introduction of contaminants during sample processing can all contribute to high background noise.

Q2: How can I minimize chemical noise from my this compound standard?

A2: To minimize noise from your deuterated standard, it is crucial to:

  • Verify Purity: Always obtain a certificate of analysis (CoA) from the supplier to confirm the chemical and isotopic purity of the this compound.

  • Proper Storage: Store the standard according to the manufacturer's instructions to prevent degradation.

  • Fresh Solutions: Prepare working solutions fresh and in high-purity solvents to avoid degradation and contamination.

Q3: What are the expected major fragments in the mass spectrum of this compound?

Troubleshooting Guides

High Background Noise in GC-MS Analysis

Problem: Elevated baseline or numerous interfering peaks are observed in the chromatogram.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated GC System 1. Bake out the GC column at the maximum recommended temperature. 2. Clean the ion source of the mass spectrometer. 3. Replace the septum and inlet liner.A significant reduction in baseline noise and the disappearance of broad, late-eluting peaks.
Column Bleed 1. Condition the column according to the manufacturer's instructions. 2. Ensure the analysis temperature does not exceed the column's maximum operating temperature.A stable and low baseline, especially at higher temperatures.
Sample Matrix Interference 1. Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). 2. Use a derivatization agent to increase the volatility and selectivity of the analyte.Sharper analyte peak with reduced co-eluting interferences.
Impure Solvents or Reagents 1. Use high-purity, GC-MS grade solvents and reagents. 2. Run a blank analysis of the solvents to check for contamination.A clean chromatogram for the blank run, indicating no contribution to the background from the solvents.
Signal Suppression or Enhancement in LC-MS/MS Analysis

Problem: Inconsistent and inaccurate quantification due to matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Matrix Components 1. Optimize the chromatographic separation to resolve the analyte from interfering compounds. 2. Modify the mobile phase composition or gradient profile.Improved peak shape and a more stable signal for the analyte.
Inefficient Sample Cleanup 1. Employ a more effective sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Removal of a larger portion of the matrix, leading to reduced ion suppression or enhancement.
Ion Source Contamination 1. Clean the ion source and transfer optics of the mass spectrometer.Increased signal intensity and improved signal-to-noise ratio.
Inappropriate Internal Standard 1. Ensure the deuterated internal standard is added at the beginning of the sample preparation process to compensate for matrix effects throughout the workflow.More consistent and accurate quantification across different samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and may require optimization for specific applications.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Mix 1 mL of plasma with 1 mL of 4% phosphoric acid and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

Derivatization can improve the chromatographic properties and sensitivity of phenolic compounds.

  • Evaporation: Evaporate the sample extract to dryness.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound (Internal Standard) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS Analysis evap->lcms gcms GC-MS Analysis (with Derivatization) evap->gcms quant Quantification lcms->quant gcms->quant troubleshooting_logic start High Background Noise Detected check_blank Run a Solvent Blank start->check_blank blank_clean Blank is Clean check_blank->blank_clean blank_dirty Blank is Contaminated check_blank->blank_dirty check_matrix Analyze a Matrix Blank blank_clean->check_matrix clean_system Clean GC/LC System & Use Pure Solvents blank_dirty->clean_system clean_system->check_blank matrix_clean Matrix Blank is Clean check_matrix->matrix_clean matrix_dirty Matrix Blank Shows Interference check_matrix->matrix_dirty check_standard Analyze Standard Alone matrix_clean->check_standard improve_cleanup Improve Sample Cleanup Protocol matrix_dirty->improve_cleanup improve_cleanup->check_matrix standard_clean Standard is Clean check_standard->standard_clean standard_dirty Standard Shows Impurities check_standard->standard_dirty resolved Issue Resolved standard_clean->resolved verify_standard Verify Standard Purity standard_dirty->verify_standard verify_standard->check_standard

Technical Support Center: Quantification of 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address linearity issues that may be encountered during the quantification of 2-Methoxy-5-methylphenol (also known as creosol or 5-methylguaiacol).

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for 2-Methoxy-5-methylphenol quantification by HPLC-UV or GC-FID?

A1: The linear range for 2-Methoxy-5-methylphenol quantification is method-dependent. However, a common starting point for method development is to test a range that brackets the expected sample concentration. For pharmaceutical assays, a typical range to validate is 80-120% of the test concentration. For impurity testing, the range might be wider, for instance, from the reporting limit to 120% of the impurity specification. A minimum of five concentration levels is recommended to establish linearity.

Q2: What are the general acceptance criteria for linearity in an analytical method?

A2: According to ICH guidelines, a key parameter for linearity is the correlation coefficient (r²) of the calibration curve, which should typically be ≥ 0.995.[1] However, a high r² value alone is not sufficient. Visual inspection of the calibration curve and the residual plot is crucial to identify any systematic deviations from linearity.[1] The y-intercept of the regression line should also be evaluated; a significant y-intercept may indicate a systematic error in the analysis.

Q3: Can I use a non-linear calibration curve for quantification?

A3: While linear regression is preferred for its simplicity and robustness, a non-linear (e.g., quadratic) regression can be used if the relationship between concentration and response is demonstrably and consistently non-linear.[2] However, the use of non-linear curves, particularly in regulated bioanalysis, can be more controversial and requires thorough justification and validation.[2]

Troubleshooting Guide: Linearity Issues

Problem 1: My calibration curve for 2-Methoxy-5-methylphenol is showing a negative y-intercept and is plateauing at higher concentrations.

This is a common issue that can be caused by several factors, often related to the detector or sample preparation.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Experimental Protocol
Detector Saturation 1. Reduce the injection volume.2. Dilute the higher concentration standards.3. For HPLC-UV, select a wavelength where 2-Methoxy-5-methylphenol has a lower absorbance.4. For GC-MS, check for detector saturation and adjust the detector voltage or use a less abundant ion for quantification.[3]Protocol for Adjusting Concentration: 1. Prepare a new set of calibration standards where the highest concentration is 50% of the original highest concentration.2. Re-run the calibration curve and observe if linearity improves at the upper end.
Errors in Standard Preparation 1. Prepare fresh stock and working standard solutions from a reliable source of 2-Methoxy-5-methylphenol.2. Use calibrated pipettes and balances.3. Prepare each calibration standard independently from the stock solution to avoid serial dilution errors.[4]Protocol for Independent Standard Preparation: 1. Prepare a stock solution of 2-Methoxy-5-methylphenol.2. For each calibration level, pipette the required volume directly from the stock solution into a separate volumetric flask and dilute to the final volume.
Sample Degradation 1. Ensure the stability of 2-Methoxy-5-methylphenol in the chosen solvent.2. Prepare fresh standards more frequently.3. Store stock and working solutions at an appropriate temperature (e.g., refrigerated and protected from light).Protocol for Stability Check: 1. Analyze a freshly prepared standard solution.2. Re-analyze the same solution after 24 and 48 hours under typical storage conditions.3. Compare the peak areas. A significant decrease may indicate degradation.

Troubleshooting Workflow for Non-Linearity at High Concentrations

start Observe Non-Linearity (Plateauing at High Concentrations) check_detector Check for Detector Saturation start->check_detector reduce_concentration Reduce Analyte Concentration (Dilute standards or reduce injection volume) check_detector->reduce_concentration Yes check_standards Prepare Fresh Standards Independently check_detector->check_standards No reinject Re-inject and Evaluate Linearity reduce_concentration->reinject reinject->check_standards Not Improved linearity_ok Linearity Achieved reinject->linearity_ok Improved prepare_fresh Use Freshly Prepared Standards check_standards->prepare_fresh Yes check_stability Investigate Analyte Stability check_standards->check_stability No prepare_fresh->reinject modify_storage Modify Storage Conditions (e.g., lower temperature, protect from light) check_stability->modify_storage Yes linearity_not_ok Linearity Still Unacceptable check_stability->linearity_not_ok No modify_storage->prepare_fresh start Poor Correlation (r² < 0.995) check_injection Verify Injection Precision start->check_injection troubleshoot_autosampler Troubleshoot Autosampler (e.g., purge, check for leaks) check_injection->troubleshoot_autosampler Inconsistent check_matrix Consider Matrix Effects check_injection->check_matrix Consistent reinject_standards Re-inject Standards troubleshoot_autosampler->reinject_standards reinject_standards->check_matrix Not Improved correlation_ok Correlation Improved reinject_standards->correlation_ok Improved prepare_matrix_matched Prepare Matrix-Matched Standards check_matrix->prepare_matrix_matched Yes check_chromatography Evaluate Chromatography check_matrix->check_chromatography No prepare_matrix_matched->reinject_standards optimize_method Optimize Method Parameters (e.g., mobile phase pH, inlet liner) check_chromatography->optimize_method Yes correlation_not_ok Correlation Still Poor check_chromatography->correlation_not_ok No optimize_method->reinject_standards

References

Validation & Comparative

A Comparative Guide to Method Validation for 2-Methoxy-5-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methoxy-5-methylphenol (also known as creosol) is crucial for product quality control, stability testing, and pharmacokinetic studies. The selection of an appropriate analytical method is a critical step that necessitates a thorough validation to ensure the reliability of the generated data. This guide provides an objective comparison of common analytical techniques for 2-Methoxy-5-methylphenol analysis, supported by established experimental protocols and illustrative performance data.

Comparison of Analytical Methods

The primary analytical methods for the quantification of phenolic compounds like 2-Methoxy-5-methylphenol include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on the analyte's polarity and partitioning between a stationary and mobile phase, with detection via UV absorbance.Separation of volatile or semi-volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.High-efficiency liquid chromatographic separation coupled with highly selective and sensitive detection based on precursor-to-product ion transitions.
Selectivity Moderate; dependent on chromatographic resolution from matrix components.High; mass spectra provide structural information, enhancing selectivity.Very High; utilizes specific precursor and product ion transitions, minimizing interferences.
Sensitivity (LOD/LOQ) Generally in the µg/mL to ng/mL range.[1]Typically in the low ng/mL to pg/mL range.Can reach pg/mL to fg/mL levels, offering the highest sensitivity.
Sample Volatility Not a limiting factor.Requires the analyte to be volatile or amenable to derivatization to increase volatility.Not a limiting factor.
Derivatization Generally not required.Often necessary for polar compounds like phenols to improve volatility and thermal stability.Typically not required, simplifying sample preparation.
Matrix Effects Can be significant, requiring careful sample cleanup.Less prone to matrix effects compared to LC-based methods, but can still be a factor.Susceptible to ion suppression or enhancement from matrix components, requiring careful method development and often the use of an internal standard.
Instrumentation Cost Relatively low.Moderate.High.
Throughput Can be high with modern UPLC systems.Generally lower due to longer run times.Can be very high with the use of rapid gradient chromatography.

Illustrative Performance Data for Phenolic Compound Analysis

Due to the limited availability of published, comprehensive validation reports specifically for 2-Methoxy-5-methylphenol, the following table presents typical performance data for the analysis of similar phenolic compounds to provide a comparative perspective.

ParameterHPLC-UV (for various phenols)GC-MS (for cresols and related compounds)LC-MS/MS (for phenolic antioxidants)
Linearity (r²) > 0.99[2]≥ 0.998[3]≥ 0.999[4]
Accuracy (% Recovery) 97.1 - 102.2%[2]80.23 - 115.41%[3]92 - 110%[3]
Precision (%RSD) < 2%[5]Intraday: ≤ 12.03%, Interday: ≤ 11.34%[3]< 8%[3]
LOD 0.1 - 1 µg/mL0.9 - 14.6 ng/L[6]Down to pg/mL range
LOQ 0.5 - 3 µg/mL3.1 - 48.7 ng/L[6]Down to pg/mL range

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are generalized protocols for the analysis of 2-Methoxy-5-methylphenol using the compared techniques.

Sample Preparation (General)

The goal of sample preparation is to extract 2-Methoxy-5-methylphenol from the sample matrix and remove potential interferences.

  • Liquid-Liquid Extraction (LLE):

    • For aqueous samples, adjust the pH to below the pKa of 2-Methoxy-5-methylphenol (around 10) to ensure it is in its neutral form.

    • Extract with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute as in the LLE procedure.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for phenolic compounds.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for 2-Methoxy-5-methylphenol (around 270-280 nm).

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: To increase volatility, the phenolic hydroxyl group can be derivatized, for example, by silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Temperature Program: An initial oven temperature of around 60-80°C, held for a few minutes, followed by a temperature ramp to approximately 250-280°C.

  • Injection Mode: Splitless or split injection, depending on the concentration of the analyte.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column and Mobile Phase: Similar to HPLC-UV, often using columns with smaller particle sizes for improved resolution and faster analysis times.

  • Ionization Mode: Electrospray Ionization (ESI) is common for phenolic compounds, typically in negative ion mode.

  • Mass Analyzer: Operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for 2-Methoxy-5-methylphenol is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.

Mandatory Visualizations

Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, ensuring that a method is suitable for its intended purpose.

SignalingPathway cluster_mapk MAPK Pathway creosol 2-Methoxy-5-methylphenol (Creosol) ros Reactive Oxygen Species (ROS) Generation creosol->ros p38 p38 ros->p38 erk ERK1/2 ros->erk jnk JNK ros->jnk downstream Downstream Cellular Responses (e.g., Inflammation, Apoptosis) p38->downstream erk->downstream jnk->downstream

References

A Guide to Inter-Laboratory Comparison for the Quantification of 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reproducible quantification of chemical compounds is paramount. This guide outlines a framework for conducting an inter-laboratory comparison for the analysis of 2-Methoxy-5-methylphenol (also known as Creosol), a compound relevant in various fields, including as a biomarker and in chemical synthesis. While specific inter-laboratory trial data for 2-Methoxy-5-methylphenol is not publicly available, this document presents proposed analytical methodologies, a hypothetical study design, and example data based on established practices for similar phenolic compounds.

Inter-laboratory comparisons, or proficiency tests, are essential for evaluating the competency of laboratories and the robustness of analytical methods.[1] By analyzing identical samples, participating laboratories can assess their performance against one another and a reference value, thereby ensuring the accuracy and comparability of results.[1]

Analytical Methodologies for 2-Methoxy-5-methylphenol Quantification

The selection of an appropriate analytical method is critical for the accurate quantification of 2-Methoxy-5-methylphenol. Based on methods for structurally similar compounds, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.[1][2]

Table 1: Comparison of Proposed Analytical Techniques

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, detection via UV absorbance.[2]Separation of volatile/derivatized compounds, detection by mass-to-charge ratio.[2]
Selectivity Moderate; dependent on chromatographic resolution from matrix components.[2]High; mass spectra provide structural information.[2]
Sensitivity (LOD) ng/mL to µg/mL range.[2]pg/mL to low ng/mL range.[2]
Throughput Generally higher than GC-MS.Can be lower due to sample preparation (e.g., derivatization).
Cost Lower instrumentation and operational cost.Higher initial and maintenance costs.

Proposed Inter-Laboratory Comparison Study Design

A well-structured protocol is fundamental for a successful inter-laboratory comparison. The following outlines a proposed design for a 2-Methoxy-5-methylphenol study.

Objective: To evaluate the performance of participating laboratories in the quantification of 2-Methoxy-5-methylphenol in a standard solution and a representative biological matrix (e.g., human plasma).

Participants: A minimum of 8-15 laboratories from diverse organizations to ensure statistical significance.[1]

Test Materials:

  • A standard solution of 2-Methoxy-5-methylphenol in methanol (B129727) at a known concentration.

  • Spiked human plasma samples containing 2-Methoxy-5-methylphenol at three different concentration levels (low, medium, and high).

  • A blank human plasma sample.

Workflow of the Inter-laboratory Comparison:

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Preparation of Test Materials (Standard and Spiked Plasma) B Distribution to Participating Laboratories A->B C Sample Analysis by Participating Laboratories B->C D Submission of Results to Coordinating Body C->D E Statistical Analysis of Data (e.g., Z-scores) D->E F Generation of Performance Report E->F

Workflow for the proposed inter-laboratory comparison study.

Experimental Protocols

Detailed methodologies are crucial for minimizing variability and ensuring that the comparison reflects laboratory performance rather than protocol differences.

Protocol 1: Analysis of 2-Methoxy-5-methylphenol by HPLC-UV
  • Sample Preparation:

    • For plasma samples, perform a protein precipitation step by adding three parts of acetonitrile (B52724) to one part of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 278 nm.

    • Calibration: Prepare a calibration curve using standard solutions of 2-Methoxy-5-methylphenol in the mobile phase.

Protocol 2: Analysis of 2-Methoxy-5-methylphenol by GC-MS
  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid extraction of the plasma samples. Acidify the sample with hydrochloric acid and extract with a suitable organic solvent like ethyl acetate.[2]

    • Derivatization: To improve volatility and chromatographic peak shape, a derivatization step is recommended. Evaporate the extract and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes.

    • Concentrate the derivatized extract to a final volume of 100 µL.

  • GC-MS Conditions:

    • GC Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Injection Mode: Splitless.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Mass Analyzer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte (e.g., m/z 195, 180).[2]

Hypothetical Data Presentation

The results of the inter-laboratory comparison should be summarized in a clear and concise manner. The following table presents a hypothetical data set for the analysis of a medium-concentration spiked plasma sample.

Table 2: Hypothetical Results for Medium-Concentration Spiked Plasma Sample (Assigned Value = 25.0 ng/mL)

Laboratory IDReported Concentration (ng/mL)Standard Deviation (ng/mL)Z-Score*
Lab 0124.51.2-0.25
Lab 0228.11.81.55
Lab 0322.91.1-1.05
Lab 0426.01.30.50
Lab 0520.51.5-2.25
Lab 0624.81.0-0.10
Lab 0729.52.02.25
Lab 0823.71.4-0.65
Mean 25.0
Std. Dev. 2.0

*Z-scores are calculated using the formula: Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.

This guide provides a comprehensive framework for establishing an inter-laboratory comparison for 2-Methoxy-5-methylphenol quantification. By adopting standardized protocols and engaging in proficiency testing, laboratories can ensure the reliability and comparability of their analytical data, which is crucial for advancing research and development.

References

The Gold Standard for Phenolic Compound Analysis: A Comparative Guide to 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phenolic compounds, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of 2-Methoxy-5-methylphenol-d3 as an internal standard against other alternatives, supported by experimental data and detailed protocols, to facilitate an informed selection for your analytical assays.

In quantitative analysis, particularly when employing sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations throughout the analytical workflow.[1] These variations can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard mimics the behavior of the analyte of interest, and in this regard, deuterated internal standards such as this compound have emerged as the superior choice for the analysis of analogous phenolic compounds.[1][2]

The Superiority of Deuterated Internal Standards

The primary advantage of a deuterated internal standard, like this compound, lies in its near-identical physicochemical properties to the non-deuterated analyte.[1][3] This structural similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization.[3] In contrast, non-deuterated internal standards, which are typically structurally similar but not identical, may exhibit different behaviors, leading to less accurate correction.

Key Advantages of Using this compound:

  • Enhanced Accuracy and Precision: Deuterated standards are added to a sample in a known quantity at the beginning of the analytical process. This allows them to compensate for variations during sample preparation, such as extraction losses, and for fluctuations in instrument response. This normalization is crucial for achieving high accuracy and reproducibility.[1][2]

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal during ionization in the mass spectrometer, leading to inaccurate results. Deuterated standards experience the same matrix effects as the target analyte, effectively canceling out this interference and improving the reliability of quantification.[1][2]

  • Regulatory Acceptance: The use of deuterated standards is widely recognized and often recommended by regulatory bodies like the FDA for bioanalytical method validation.[4][5]

Performance Characteristics: A Head-to-Head Comparison

While specific experimental data for this compound is not extensively published, the following table presents representative performance data for analogous deuterated phenolic internal standards compared to non-deuterated alternatives. This data is illustrative of the typical performance improvements observed when using a deuterated internal standard.

Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards for Phenolic Compound Analysis

Performance ParameterDeuterated Internal Standard (e.g., Phenol-d6, Guaiacol-d4)Non-Deuterated Internal Standard (e.g., 2,6-Dichlorophenol)
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (% RSD) < 5%< 15%
Linearity (r²) > 0.999> 0.995
Matrix Effect (% Suppression/Enhancement) Effectively compensated (< 5% variation)Variable and matrix-dependent (can be > 20%)
Limit of Quantification (LOQ) Typically lower due to reduced noiseMay be higher due to matrix interference

Data is representative and compiled from various sources on phenolic compound analysis.[3][6][7]

Experimental Protocols

To ensure the suitability of an internal standard, a thorough method validation is essential. Below are detailed methodologies for key experiments in the analysis of phenolic compounds using a deuterated internal standard like this compound.

Protocol 1: Evaluation of Accuracy and Precision

Objective: To determine the accuracy and precision of the analytical method using this compound as an internal standard.

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank matrix with known amounts of the target analyte.

  • Internal Standard Addition: Add a constant, known amount of this compound to each QC sample, calibration standard, and blank.

  • Sample Preparation: Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).

  • Instrumental Analysis: Analyze the prepared samples using a validated GC-MS or LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of the analyte in each QC sample using the calibration curve.

    • Accuracy: Express the mean calculated concentration as a percentage of the nominal concentration. Acceptance criteria are typically 85-115% (or 80-120% at the LOQ).[8][9]

    • Precision: Calculate the relative standard deviation (%RSD) for each concentration level. Acceptance criteria are typically ≤15% (or ≤20% at the LOQ).[5]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the ability of this compound to compensate for matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A: Analyte and internal standard in a neat solution (e.g., solvent).

    • Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.

    • Set C: Blank matrix spiked with the analyte and internal standard before extraction.

  • Instrumental Analysis: Analyze all three sets of samples.

  • Data Analysis:

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-NMF): Calculate the MF for the analyte and the internal standard separately. Then, divide the analyte MF by the internal standard MF. An IS-NMF close to 1 indicates effective compensation for matrix effects.[2]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Sample Collection B Spike with This compound A->B C Extraction (LLE or SPE) B->C D Concentration/ Reconstitution C->D E GC-MS or LC-MS/MS Analysis D->E F Data Acquisition E->F G Peak Area Ratio (Analyte / IS) F->G H Calibration Curve G->H I Concentration Determination H->I

Experimental workflow for quantitative analysis using a deuterated internal standard.

Logical_Relationship cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Analytical Outcome IS Internal Standard (this compound) Prop Near-Identical Properties IS->Prop Analyte Analyte Analyte->Prop Behav Similar Behavior during: - Extraction - Chromatography - Ionization Prop->Behav Outcome Accurate & Precise Quantification Behav->Outcome

Logical relationship for the improved performance of a deuterated internal standard.

Conclusion

While direct experimental data for this compound is limited, the principles of isotope dilution mass spectrometry and the data from analogous deuterated phenolic standards strongly support its use as a high-quality internal standard. Its ability to mimic the behavior of the target analyte throughout the analytical process provides robust correction for experimental variability and matrix effects, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals seeking the most reliable and defensible quantitative data for phenolic compounds, this compound represents the gold standard.

References

A Comparative Guide to Internal Standards in Analytical Quantification: The Case for 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of quantitative analytical methods. In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for correcting analytical variability. This guide provides an objective comparison of 2-Methoxy-5-methylphenol-d3, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in bioanalysis.[1] By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from the native analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the unlabeled 2-Methoxy-5-methylphenol (also known as creosol). This similarity ensures that the deuterated standard behaves almost identically to the analyte throughout sample preparation, chromatography, and ionization, thereby providing superior correction for matrix effects and other sources of error.[1]

Performance Comparison of Internal Standards

The superiority of a deuterated internal standard like this compound over a non-deuterated, structurally similar analog is evident in key performance metrics. The following table summarizes the expected performance based on a validation study of a similar deuterated internal standard in a bioanalytical method.[2]

Performance MetricThis compound (Deuterated IS)Non-Deuterated Structural Analog IS (Hypothetical)
Accuracy (% Recovery) 96-102%85-115%
Precision (%RSD/CV) Intra-assay: 0.9–1% Inter-assay: 0.8–3%Intra-assay: <15% Inter-assay: <15%
Matrix Effect IS-normalized matrix factor: 0.96–1.02Variable and potentially significant
Co-elution with Analyte YesNo

Data for the deuterated IS is adapted from a bioanalytical method validation for a different analyte using its deuterated internal standard, which serves as a representative example of the expected performance.[2]

As the data indicates, the use of a deuterated internal standard results in significantly better precision and a more effective correction of matrix effects. The IS-normalized matrix factor, which is a measure of the ability of the internal standard to compensate for signal suppression or enhancement, is close to 1.0 for the deuterated standard, indicating excellent correction.[2] In contrast, a non-deuterated analog may have different chromatographic and ionization characteristics, leading to less reliable correction of matrix-induced variations.

Experimental Protocols

A robust analytical method validation is essential to demonstrate the suitability of the chosen internal standard. Below is a detailed methodology for a typical bioanalytical assay using this compound as an internal standard for the quantification of 2-Methoxy-5-methylphenol.

Sample Preparation and Extraction
  • Spiking: To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution at a known concentration.

  • Protein Precipitation: Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) would be used to monitor the specific precursor-to-product ion transitions for both 2-Methoxy-5-methylphenol and this compound.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition LC_MS->Data

Experimental workflow for sample analysis.

Signaling_Pathway cluster_ideal Ideal Internal Standard (Deuterated) cluster_non_ideal Non-Ideal Internal Standard (Analog) Analyte_D Analyte Matrix_D Matrix Effects Analyte_D->Matrix_D IS_D This compound IS_D->Matrix_D Response_D Corrected Analyte Response Matrix_D->Response_D Compensation Analyte_A Analyte Matrix_A Matrix Effects Analyte_A->Matrix_A IS_A Analog IS IS_A->Matrix_A Differential Effect Response_A Inaccurate Analyte Response Matrix_A->Response_A Incomplete Compensation

Compensation for matrix effects.

References

Cross-Validation of Analytical Methods for Creosol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of creosol and its isomers (ortho-, meta-, and para-cresol) is critical across various fields, including pharmaceutical manufacturing, environmental monitoring, and toxicological studies. The choice of analytical methodology can significantly impact the precision, accuracy, and efficiency of these measurements. This guide provides an objective comparison of three commonly employed analytical techniques for creosol analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is supported by a review of published experimental data to facilitate the selection of the most appropriate method for specific research and quality control applications.

Comparative Performance of Analytical Methods

The selection of an analytical technique for creosol analysis is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Chromatographic methods like HPLC and GC are powerful for separating the structurally similar cresol (B1669610) isomers, while spectrophotometric methods offer a simpler, high-throughput alternative, particularly for the simultaneous analysis of isomers when coupled with chemometric techniques. The performance characteristics of these methods are summarized below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry (with Chemometrics)
Linearity (R²) ≥ 0.999 for o-, m-, and p-cresol[1]Typically > 0.99≥ 0.999 for simultaneous determination of isomers
Accuracy (% Recovery) 98.0% - 102.0%[2]> 91%[3]99.96% - 100.41%
Precision (% RSD) < 2% (Intra- and Inter-day)[2]< 12%[3]0.15% - 0.72%
Limit of Detection (LOD) Isomer and detector dependent, can reach low µg/mL levels.0.36 µmol/L for o-cresol[4]Isomer dependent, can be in the sub-µg/mL range.[5]
Limit of Quantification (LOQ) Isomer and detector dependent, typically in the low µg/mL range.20 µg/kg in sludge samples[3]In the low µg/mL range.[5][6]
Isomer Separation Excellent with appropriate column and mobile phase.[1]Excellent, especially with capillary columns.[7]Not applicable for direct measurement; requires chemometric analysis for resolution.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the HPLC, GC, and UV-Vis spectrophotometric analysis of creosol.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of individual cresol isomers.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A phenyl stationary phase column is recommended for enhanced selectivity for aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions will depend on the column and the specific isomers being analyzed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers have reasonable absorbance, for example, 270 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: A calibration curve is generated by plotting the peak area of each cresol isomer standard against its known concentration. The concentration of the isomers in the sample is then determined by interpolation from the calibration curve.

Gas Chromatography (GC)

GC is a highly sensitive method for the analysis of volatile compounds like creosol and its isomers.[4][7]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for the separation of phenolic compounds (e.g., DB-5 or equivalent).[4]

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Injector and Detector Temperatures: Optimized to ensure efficient volatilization of the sample and to prevent condensation.

  • Oven Temperature Program: A programmed temperature gradient is typically used to achieve optimal separation of the isomers.

  • Sample Preparation: Samples may require extraction into a suitable organic solvent and derivatization to improve volatility and chromatographic performance.[3]

  • Quantification: An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

UV-Vis Spectrophotometry with Chemometrics

This technique allows for the simultaneous determination of cresol isomers in a mixture without prior separation.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent that dissolves the sample and does not interfere with the absorbance of the analytes in the UV region (e.g., methanol (B129727) or a buffered aqueous solution).

  • Wavelength Range: The UV absorption spectra of the cresol isomers are recorded over a specific wavelength range where they exhibit characteristic absorbance, for example, 250-310 nm.

  • Sample Preparation: Samples are dissolved in the chosen solvent to a concentration that falls within the linear range of the method.

  • Data Analysis: Due to the significant spectral overlap of the cresol isomers, multivariate calibration methods such as Principal Component Regression (PCR) or Partial Least Squares (PLS) are employed to resolve the mixture and quantify the individual isomers. A calibration model is built using a set of standard mixtures with known concentrations of each isomer. The concentration of the isomers in an unknown sample is then predicted using this model.

Cross-Validation Workflow

A critical step in comparing analytical methods is cross-validation, which ensures that different techniques produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for creosol.

Cross-Validation Workflow for Creosol Analytical Methods cluster_0 Method Selection and Preparation cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion A Define Analytical Requirements (Sensitivity, Specificity, etc.) B Select Candidate Methods (HPLC, GC, UV-Vis) A->B Based on needs C Prepare Standard Solutions and Quality Control Samples B->C For selected methods D Validate Each Method Individually (Linearity, Accuracy, Precision, LOD, LOQ) C->D For validation E Analyze Identical Sample Sets with Each Validated Method D->E Once validated F Statistically Compare Results (e.g., Bland-Altman plot, t-test) E->F Generate data G Assess Comparability and Bias Between Methods F->G Analyze data H Select Optimal Method for Intended Application G->H Informed decision

References

A Comparative Guide to Certified Reference Materials for 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are fundamental to ensuring data integrity. Certified Reference Materials (CRMs) play a crucial role in achieving this by providing a benchmark for calibration and method validation. This guide offers an objective comparison of commercially available analytical standards for 2-Methoxy-5-methylphenol (also known as Creosol or 5-Methylguaiacol), supported by representative data and detailed experimental protocols.

Comparison of Commercially Available 2-Methoxy-5-methylphenol Standards

Supplier Product Name CAS Number Purity Specification Format Key Documents Mentioned
Sigma-Aldrich 2-Methoxy-5-methylphenol1195-09-198%[1]Solid or liquid[1]COA, COO[1]
TCI America 2-Methoxy-5-methylphenol1195-09-1>98.0% (GC)SolidSDS, Specifications, C of A
Fisher Scientific 2-Methoxy-5-methylphenol 98.0+%1195-09-1≥98.0% (GC)[2]Not SpecifiedSDS, Certificates[2]
Chem-Impex 2-Methoxy-5-methylphenol1195-09-1≥ 98% (Assay)[3]Yellow to light brown solid[3]Certificates of Analysis (COA)[3]
Santa Cruz Biotechnology 2-Methoxy-5-methylphenol1195-09-1Not SpecifiedNot SpecifiedCertificate of Analysis for lot specific data[4]

Note: The availability of a Certificate of Analysis (CoA) is a key indicator of a reference material's quality. Researchers should always request and consult the CoA for lot-specific certified values, uncertainty statements, and information on traceability to national or international standards.

Experimental Protocols

Accurate characterization of a 2-Methoxy-5-methylphenol reference material is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the purity assessment and quantification of volatile and semi-volatile phenolic compounds.

Protocol for Purity Determination of 2-Methoxy-5-methylphenol by GC-MS

1. Objective: To determine the purity of a 2-Methoxy-5-methylphenol reference material using a validated GC-MS method.

2. Materials and Reagents:

  • 2-Methoxy-5-methylphenol reference material

  • High-purity solvent (e.g., Methanol or Acetonitrile, HPLC grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as a deuterated analog (e.g., o-Cresol-d7), is recommended for accurate quantification.[5][6]

  • Derivatizing agent (optional, but can improve peak shape and sensitivity): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

4. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Methoxy-5-methylphenol reference material and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking: Add a constant concentration of the internal standard to each working standard and the sample solution.

  • Derivatization (if necessary): To a known volume of the standard or sample solution, add the derivatizing agent according to the manufacturer's instructions. Typically, this involves heating the mixture in a sealed vial.

5. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of 2-Methoxy-5-methylphenol and the internal standard.

6. Data Analysis:

  • Purity Calculation (Area %):

    • Purity (%) = (Area of 2-Methoxy-5-methylphenol peak / Total area of all peaks) x 100

  • Quantitative Analysis (using Internal Standard):

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of the 2-Methoxy-5-methylphenol in the sample solution from the calibration curve.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflow for the purity assessment of a 2-Methoxy-5-methylphenol reference material can be visualized.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Weigh Reference Material stock Prepare Stock Solution (1 mg/mL) start->stock working Prepare Working Standards (Calibration Curve) stock->working spike Spike with Internal Standard working->spike derivatize Derivatization (Optional) spike->derivatize injection Inject Sample into GC-MS derivatize->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Full Scan & SIM) separation->detection integration Peak Integration detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Purity/Concentration calibration->quantification report Generate Report & CoA quantification->report

Purity assessment workflow for 2-Methoxy-5-methylphenol.

Conclusion

The selection of a suitable certified reference material is a critical first step in any analytical procedure. While a variety of 2-Methoxy-5-methylphenol standards are commercially available with high nominal purity, researchers should prioritize those that come with a comprehensive Certificate of Analysis from the supplier. This documentation provides the necessary assurance of the material's quality and traceability. For the accurate and precise determination of 2-Methoxy-5-methylphenol, a well-validated analytical method, such as the GC-MS protocol detailed in this guide, is essential. The use of an appropriate internal standard is highly recommended to compensate for variations in sample preparation and instrument response, ultimately leading to more reliable and defensible scientific data.

References

A Comparative Guide to the Analytical Quantification of 2-Methoxy-5-methylphenol: Evaluating Measurement Uncertainty

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Methoxy-5-methylphenol is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. With a focus on measurement uncertainty, this document presents a data-driven comparison to aid in method selection and validation.

While specific validated method performance data for 2-Methoxy-5-methylphenol is not extensively available in peer-reviewed literature, this guide leverages data from the analysis of structurally similar phenolic compounds, such as cresols and other phenol (B47542) derivatives, to provide a robust comparative framework. This approach allows for a realistic estimation of the expected performance characteristics of each technique.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of 2-Methoxy-5-methylphenol depends on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance parameters for each method, with data extrapolated from studies on related phenolic compounds.

Table 1: Performance Characteristics of HPLC-UV for Phenolic Compound Analysis

Validation ParameterTypical Performance
Linearity (R²)≥ 0.998
Precision (Repeatability, %RSD)< 2.0%
Precision (Intermediate Precision, %RSD)< 5.0%
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Estimated Expanded Measurement Uncertainty (k=2) 5 - 10%

Table 2: Performance Characteristics of GC-MS for Phenolic Compound Analysis

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Precision (Repeatability, %RSD)< 1.5%
Precision (Intermediate Precision, %RSD)< 4.0%
Accuracy (% Recovery)97.0% - 103.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Estimated Expanded Measurement Uncertainty (k=2) 4 - 8%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of 2-Methoxy-5-methylphenol using HPLC-UV and GC-MS.

Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 2-Methoxy-5-methylphenol in relatively clean sample matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable modifier).

  • 2-Methoxy-5-methylphenol reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is a 60:40 (v/v) mixture of water to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of 2-Methoxy-5-methylphenol (typically around 270-280 nm for phenolic compounds).[1]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibrated range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis. Derivatization is often employed to improve the volatility and chromatographic performance of phenolic compounds.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for the analysis of phenols (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Organic solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Pyridine (B92270).

  • 2-Methoxy-5-methylphenol reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C (splitless mode).

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation and Derivatization:

  • Extract 2-Methoxy-5-methylphenol from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA to the dried extract.

  • Heat the mixture at 60 °C for 30 minutes to facilitate derivatization.

  • After cooling, the derivatized sample is ready for injection.

Understanding Measurement Uncertainty

The concept of measurement uncertainty is fundamental to interpreting analytical results. It provides a quantitative indication of the quality of a measurement, reflecting the range within which the true value of the measurand is believed to lie.

Measurement_Uncertainty_Workflow cluster_planning Planning cluster_quantification Quantification cluster_calculation Calculation & Reporting DefineMeasurand Define Measurand IdentifySources Identify Uncertainty Sources DefineMeasurand->IdentifySources leads to QuantifyComponents Quantify Uncertainty Components IdentifySources->QuantifyComponents informs TypeA Type A Evaluation (Statistical Analysis) QuantifyComponents->TypeA TypeB Type B Evaluation (Other Information) QuantifyComponents->TypeB CalculateCombined Calculate Combined Uncertainty TypeA->CalculateCombined TypeB->CalculateCombined CalculateExpanded Calculate Expanded Uncertainty CalculateCombined->CalculateExpanded apply coverage factor (k) ReportResult Report Result with Uncertainty CalculateExpanded->ReportResult

Workflow for Determining Measurement Uncertainty.

The diagram above illustrates the general workflow for estimating measurement uncertainty as outlined by the EURACHEM/CITAC guide. The process begins with a clear definition of what is being measured and the identification of all potential sources of uncertainty. These sources are then quantified using either statistical methods (Type A) or other available information (Type B). The individual uncertainty components are then combined to calculate the combined standard uncertainty, which is finally multiplied by a coverage factor (typically k=2 for a 95% confidence level) to obtain the expanded uncertainty that is reported with the measurement result.

Sources of Uncertainty in Chromatographic Analysis

In a chromatographic analysis of 2-Methoxy-5-methylphenol, various factors contribute to the overall measurement uncertainty. A cause-and-effect (or Ishikawa) diagram is a useful tool to visualize these contributing sources.

Uncertainty_Sources cluster_method Method cluster_instrument Instrumentation cluster_sample Sample & Standard cluster_analyst Analyst & Environment Result Total Measurement Uncertainty Precision Precision (Repeatability, Intermediate) Precision->Result Bias Method Bias (Recovery) Bias->Result Linearity Calibration Linearity Linearity->Result Specificity Specificity/Selectivity Specificity->Result Injector Injector Volume Injector->Result Detector Detector Response Detector->Result Column Column Temperature Column->Result FlowRate Flow Rate FlowRate->Result Purity Reference Standard Purity Purity->Result Weighing Weighing Weighing->Result Dilution Volumetric Glassware Dilution->Result Matrix Matrix Effects Matrix->Result Technique Analyst Technique Technique->Result Environment Environmental Conditions Environment->Result

Sources of Uncertainty in Chromatographic Analysis.

This diagram highlights the major categories of uncertainty sources in a typical chromatographic analysis. These include contributions from the analytical method itself (e.g., precision, bias), the instrumentation (e.g., injector and detector variability), the preparation of samples and standards (e.g., purity of the reference material, weighing and dilution errors), and the analyst and laboratory environment. A thorough evaluation of measurement uncertainty requires the consideration and quantification of all significant contributing factors.

References

A Head-to-Head Comparison: 2-Methoxy-5-methylphenol-d3 vs. 13C-Labeled Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the reliability of pharmacokinetic, toxicokinetic, and biomarker data. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, with deuterium (B1214612) (²H or D) and carbon-13 (¹³C) being the most common isotopes utilized.

This guide provides an objective comparison of 2-Methoxy-5-methylphenol-d3, a deuterated internal standard, and its ¹³C-labeled counterpart for the quantitative analysis of 2-Methoxy-5-methylphenol. We will delve into the key performance characteristics, supported by illustrative experimental data and detailed protocols, to aid researchers in making informed decisions for their bioanalytical needs.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] This co-behavior allows for the correction of variability that can be introduced at various stages of the workflow, ensuring accurate and precise quantification.[1] While both deuterated and ¹³C-labeled standards are designed to serve this purpose, subtle but significant differences in their physicochemical properties can lead to divergent analytical performance.

Performance Face-Off: this compound vs. ¹³C-Labeled Analog

The primary distinction between deuterated and ¹³C-labeled internal standards lies in the potential for isotopic effects with the former. The mass difference between deuterium and hydrogen can sometimes lead to slight changes in chromatographic retention time and, in some cases, altered metabolic stability or fragmentation patterns.[2][3] In contrast, ¹³C-labeled standards are generally considered more robust, exhibiting nearly identical chromatographic behavior to the unlabeled analyte and being less susceptible to isotopic exchange.[4][5]

Quantitative Data Summary

The following tables summarize the key performance parameters evaluated in a simulated bioanalytical method validation for 2-Methoxy-5-methylphenol using both this compound and a hypothetical ¹³C-labeled 2-Methoxy-5-methylphenol as internal standards.

Table 1: Chromatographic Co-elution

Internal StandardAnalyte Retention Time (min)IS Retention Time (min)Retention Time Difference (min)
This compound5.235.20-0.03
¹³C-Labeled 2-Methoxy-5-methylphenol5.235.230.00

This illustrative data highlights a common observation where deuterated standards may elute slightly earlier than the analyte, a phenomenon known as the "deuterium isotope effect."[3]

Table 2: Matrix Effect Evaluation

Internal StandardMatrix Factor (Low QC)Matrix Factor (High QC)% RSD of Matrix Factor
This compound0.920.958.5
¹³C-Labeled 2-Methoxy-5-methylphenol0.991.012.1

The matrix effect is a measure of the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. A value close to 1 indicates minimal matrix effect. The tighter %RSD for the ¹³C-labeled IS suggests more consistent compensation for matrix effects across different biological samples.

Table 3: Assay Precision and Accuracy

Internal StandardQC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compoundLow596.86.2
Mid50102.34.5
High40098.53.1
¹³C-Labeled 2-Methoxy-5-methylphenolLow599.22.8
Mid50100.51.9
High40099.81.5

The superior co-elution and matrix effect compensation of the ¹³C-labeled internal standard often translate to improved assay precision and accuracy, as reflected in the lower %CV values.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any reliable bioanalytical method. Below are detailed methodologies for the key experiments cited in this guide.

Bioanalytical Sample Preparation and LC-MS/MS Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis A Plasma Sample Aliquoting B Addition of Internal Standard (this compound or ¹³C-IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortexing and Centrifugation C->D E Supernatant Transfer D->E F Evaporation and Reconstitution E->F G Injection onto UPLC System F->G Sample Injection H Chromatographic Separation (Reversed-Phase C18 Column) G->H I Electrospray Ionization (ESI) H->I J Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) I->J K Quantification J->K Data Acquisition and Processing

Caption: A typical bioanalytical workflow for the quantification of 2-Methoxy-5-methylphenol in plasma.

Key Experimental Methodologies

1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound or ¹³C-labeled 2-Methoxy-5-methylphenol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Mixing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both the analyte and the internal standard.

3. Matrix Effect Evaluation

The matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

Signaling Pathway of Choice: Justification for ¹³C-Labeled Internal Standards

The decision-making process for selecting an internal standard can be visualized as a logical pathway, with the ultimate goal of achieving the highest data quality.

G cluster_goal Primary Goal cluster_decision Internal Standard Choice cluster_options Available Options cluster_performance Performance Characteristics Goal Accurate and Precise Bioanalytical Data IS_Choice Select Internal Standard Goal->IS_Choice Deuterated Deuterated IS (e.g., this compound) IS_Choice->Deuterated C13 ¹³C-Labeled IS IS_Choice->C13 Coelution Chromatographic Co-elution Deuterated->Coelution Potential Shift Matrix_Effect Matrix Effect Compensation Deuterated->Matrix_Effect Variable Stability Isotopic Stability Deuterated->Stability Potential Exchange C13->Coelution Identical C13->Matrix_Effect Consistent C13->Stability High

Caption: The logical pathway for selecting an optimal internal standard for bioanalysis.

Conclusion

While this compound can be a suitable internal standard for many applications, the potential for chromatographic shifts and less consistent matrix effect compensation makes ¹³C-labeled internal standards the superior choice for high-stakes bioanalytical assays.[4][5] The near-identical physicochemical properties of ¹³C-labeled standards to their native counterparts lead to more robust, precise, and accurate data, which is crucial for regulatory submissions and critical decision-making in drug development. Although the initial cost of ¹³C-labeled standards may be higher, the investment can be justified by the enhanced data quality and reduced risk of assay variability.

References

Performance Evaluation of 2-Methoxy-5-methylphenol-d3 as an Internal Standard in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative performance evaluation of 2-Methoxy-5-methylphenol-d3 as an internal standard (IS) for the quantification of its non-deuterated analog, 2-Methoxy-5-methylphenol, in various biological and environmental matrices. The performance of this isotopically labeled standard is compared against a common alternative approach using a structurally similar, non-isotopically labeled internal standard, 2-Methoxy-4-methylphenol. The data presented herein is based on established principles of analytical chemistry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to illustrate the advantages of using a stable isotope-labeled internal standard.

The primary objective is to demonstrate the superior ability of this compound to compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte.

Comparative Performance Data

The following tables summarize the quantitative performance of 2-Methoxy-5-methylphenol when quantified using either this compound or 2-Methoxy-4-methylphenol as the internal standard in plasma, urine, and water samples.

Table 1: Analyte Recovery (%) in Different Matrices

MatrixInternal StandardMean Recovery (%)Standard Deviation
PlasmaThis compound96.82.1
2-Methoxy-4-methylphenol85.27.8
UrineThis compound98.11.9
2-Methoxy-4-methylphenol88.96.5
WaterThis compound99.21.2
2-Methoxy-4-methylphenol95.43.4

Table 2: Matrix Effect (%) in Different Matrices

Matrix Effect (%) = (1 - [Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution]) x 100

MatrixInternal StandardMean Matrix Effect (%)Standard Deviation
PlasmaThis compound3.2 (Ion Suppression)1.5
2-Methoxy-4-methylphenol25.7 (Ion Suppression)9.3
UrineThis compound1.8 (Ion Suppression)0.9
2-Methoxy-4-methylphenol15.4 (Ion Suppression)5.1
WaterThis compound0.5 (Negligible)0.2
2-Methoxy-4-methylphenol2.1 (Negligible)1.1

Table 3: Linearity and Reproducibility

Internal StandardMatrixCalibration Range (ng/mL)Mean Inter-Assay Precision (%RSD)
This compoundPlasma1 - 1000> 0.9993.5
Urine1 - 1000> 0.9992.8
Water1 - 1000> 0.9991.9
2-Methoxy-4-methylphenolPlasma1 - 1000> 0.99512.8
Urine1 - 1000> 0.9969.7
Water1 - 1000> 0.9984.6

Experimental Protocols

A representative experimental protocol for the extraction and analysis of 2-Methoxy-5-methylphenol from human plasma using LC-MS/MS is detailed below.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or 2-Methoxy-4-methylphenol in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 2-Methoxy-5-methylphenol: Q1: 139.1 m/z, Q3: 124.1 m/z

    • This compound: Q1: 142.1 m/z, Q3: 127.1 m/z

    • 2-Methoxy-4-methylphenol: Q1: 139.1 m/z, Q3: 107.1 m/z

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical basis for the superior performance of the deuterated internal standard.

G Experimental Workflow for Analyte Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Matrix (Plasma, Urine, Water) Spike Spike with Analyte & Internal Standard Matrix->Spike Extract Protein Precipitation / Extraction Spike->Extract Supernatant Collect Supernatant Extract->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: A generalized workflow for the quantification of 2-Methoxy-5-methylphenol.

G Rationale for Deuterated Internal Standard Superiority cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (2-Methoxy-4-methylphenol) IS_d3 Deuterated IS CoElute Co-elutes with Analyte IS_d3->CoElute SimilarBehavior Identical Physicochemical Properties IS_d3->SimilarBehavior Analyte Analyte Analyte->CoElute Analyte->SimilarBehavior Compensation Accurate Compensation for Matrix Effects & Recovery CoElute->Compensation SimilarBehavior->Compensation IS_alt Structural Analog IS DiffElute Different Retention Time IS_alt->DiffElute DiffBehavior Different Physicochemical Properties IS_alt->DiffBehavior Analyte2 Analyte Analyte2->DiffElute Analyte2->DiffBehavior IncompleteCompensation Incomplete Compensation for Matrix Effects & Recovery DiffElute->IncompleteCompensation DiffBehavior->IncompleteCompensation

Caption: Comparison of ideal vs. alternative internal standard properties.

A Comparative Guide to Ruggedness and Robustness Testing of Analytical Methods for 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comprehensive comparison of ruggedness and robustness testing for two common analytical techniques used for the quantification of 2-Methoxy-5-methylphenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is based on established analytical method validation principles and data from analogous phenolic compounds, offering a practical framework for implementing these critical tests.

The Importance of Ruggedness and Robustness Testing

In analytical method validation, robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. Ruggedness , often considered a form of reproducibility, is the degree of agreement of test results obtained by the analysis of the same sample under a variety of normal test conditions, such as different laboratories, analysts, or instruments. Both are crucial for ensuring that a method is transferable and will perform consistently over its lifecycle.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of 2-Methoxy-5-methylphenol is reverse-phase HPLC. This method offers excellent separation and quantification capabilities for phenolic compounds.

Experimental Protocol: HPLC Robustness and Ruggedness Testing

This protocol outlines a systematic approach to evaluating the robustness and ruggedness of an HPLC method for 2-Methoxy-5-methylphenol.

1. Standard and Sample Preparation:

  • Prepare a standard stock solution of 2-Methoxy-5-methylphenol in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare working standard solutions at a concentration that provides a clear, measurable peak.

  • If applicable, prepare spiked placebo samples to mimic the sample matrix.

2. Nominal Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

3. Robustness Testing Parameters: Deliberately vary the following parameters one at a time, while keeping others at their nominal values. For each variation, perform replicate injections (n=3) of the working standard solution and evaluate the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution from any adjacent peaks).

Table 1: HPLC Robustness Testing Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0
Mobile Phase Composition ± 2% organic solvent (e.g., 48:52 and 52:48 Acetonitrile:Water)RSD of peak area ≤ 2.0%; Resolution ≥ 1.5
Column Temperature ± 5°C (25°C and 35°C)RSD of peak area ≤ 2.0%; Retention time shift within acceptable limits
Mobile Phase pH ± 0.2 unitsRSD of peak area ≤ 2.0%; Peak shape remains symmetrical
Wavelength ± 2 nm (272 nm and 276 nm)RSD of peak area ≤ 5.0%

4. Ruggedness Testing Parameters: Evaluate the method's performance under different conditions to assess its ruggedness.

Table 2: HPLC Ruggedness Testing Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria
Analyst Analyst 1 vs. Analyst 2RSD of results between analysts ≤ 3.0%
Instrument HPLC System 1 vs. HPLC System 2RSD of results between instruments ≤ 3.0%
Column Batch Column Lot A vs. Column Lot BRSD of results between columns ≤ 3.0%
Day Day 1 vs. Day 2RSD of results between days ≤ 3.0%

Gas Chromatography (GC) Method

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is another powerful technique for the analysis of volatile phenolic compounds like 2-Methoxy-5-methylphenol.

Experimental Protocol: GC Robustness and Ruggedness Testing

This protocol details the evaluation of the robustness and ruggedness of a GC method for 2-Methoxy-5-methylphenol.

1. Standard and Sample Preparation:

  • Prepare a standard stock solution of 2-Methoxy-5-methylphenol in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare working standard solutions for injection.

  • For GC-MS, derivatization (e.g., with BSTFA) may be necessary to improve peak shape and sensitivity. If so, the derivatization step should be included in the testing.

2. Nominal Chromatographic Conditions:

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program: Initial 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min

  • Detector: FID at 280°C or MS in scan or SIM mode

3. Robustness Testing Parameters: Vary the following parameters and assess the impact on system suitability.

Table 3: GC Robustness Testing Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria
Initial Oven Temperature ± 5°C (55°C and 65°C)RSD of peak area ≤ 2.0%; Resolution ≥ 1.5
Oven Temperature Ramp Rate ± 1°C/min (9°C/min and 11°C/min)RSD of peak area ≤ 2.0%; Retention time shift within acceptable limits
Carrier Gas Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0
Inlet Temperature ± 10°C (240°C and 260°C)RSD of peak area ≤ 2.0%
Split Ratio ± 10% (e.g., 18:1 and 22:1)RSD of peak area ≤ 5.0%

4. Ruggedness Testing Parameters: Assess the method's performance across different operational variables.

Table 4: GC Ruggedness Testing Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria
Analyst Analyst 1 vs. Analyst 2RSD of results between analysts ≤ 5.0%
Instrument GC System 1 vs. GC System 2RSD of results between instruments ≤ 5.0%
Column New column vs. Used column (of the same type)RSD of results between columns ≤ 5.0%
Day Day 1 vs. Day 2RSD of results between days ≤ 5.0%

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Robustness_Testing_Workflow A Define Nominal Method Parameters B Identify Critical Parameters to Vary A->B C Define Variation Range and Acceptance Criteria B->C D Perform Experiments with Deliberate Changes C->D E Analyze System Suitability and Results D->E F Evaluate Against Acceptance Criteria E->F G Method is Robust F->G Pass H Method Needs Optimization F->H Fail Method_Validation_Parameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Ruggedness Ruggedness Validation->Ruggedness LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Precision->Ruggedness related to

A Comparative Guide: Standard Addition vs. Internal Standard Calibration for the Quantification of 2-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methoxy-5-methylphenol, a key compound in various research and industrial applications, is paramount for ensuring data integrity and product quality. This guide provides an objective comparison of two widely used calibration techniques: standard addition and internal standard calibration. By examining the principles, experimental workflows, and performance characteristics of each method, researchers can make an informed decision on the most suitable approach for their specific analytical needs.

Principles of Calibration Methods

Standard Addition: This technique is particularly useful for analyzing complex samples where matrix effects can interfere with the analyte signal.[1] The principle involves adding known amounts of the analyte (2-Methoxy-5-methylphenol) to the sample itself.[1] By measuring the instrument response to the unspiked and spiked samples, it is possible to extrapolate back to determine the original concentration of the analyte in the sample. This method effectively compensates for matrix-induced signal enhancement or suppression.

Internal Standard Calibration: In this method, a known amount of a compound, the internal standard (IS), is added to all samples, calibration standards, and blanks.[2] The IS should be chemically similar to the analyte but not present in the original sample.[3][4] Quantification is based on the ratio of the analyte's response to the IS's response.[4] This approach corrects for variations in sample preparation, injection volume, and instrument drift.[2]

Comparison of Performance

To illustrate the practical differences between the two methods, a hypothetical dataset is presented below. This data reflects typical results that might be obtained when quantifying 2-Methoxy-5-methylphenol in a complex matrix, such as a biological fluid or an environmental sample.

Parameter Standard Addition Internal Standard Reference
Linearity (R²) > 0.99> 0.99[5][6]
Accuracy (Recovery %) 95 - 105%90 - 110%[5][7]
Precision (RSD %) < 5%< 7%[8]
Matrix Effect Compensation ExcellentGood[1][9]
Sample Throughput LowerHigher
Method Complexity HigherModerate

Experimental Protocols

Standard Addition Method for 2-Methoxy-5-methylphenol

This protocol is adapted from a general method for the analysis of phenolic compounds in complex matrices.[5]

  • Sample Preparation: Prepare a homogenous sample solution containing 2-Methoxy-5-methylphenol.

  • Aliquoting: Divide the sample solution into at least four equal aliquots (e.g., 1.0 mL each).

  • Spiking: Add increasing volumes of a standard solution of 2-Methoxy-5-methylphenol to each aliquot, except for the first one, which serves as the unspiked sample. For instance, spike with 0, 5, 10, and 15 µL of a 100 µg/mL standard.

  • Dilution: Dilute all aliquots to the same final volume with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis: Analyze each prepared solution using an appropriate analytical instrument, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calibration Curve: Plot the instrument response against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the concentration of 2-Methoxy-5-methylphenol in the original sample.

Internal Standard Method for 2-Methoxy-5-methylphenol

This protocol is based on a general procedure for the quantification of phenolic compounds using an internal standard.[6]

  • Selection of Internal Standard: Choose a suitable internal standard. For 2-Methoxy-5-methylphenol analysis by GC-MS, a deuterated analog or a structurally similar compound with a different retention time, such as o-Cresol-d7, could be used.[6]

  • Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of 2-Methoxy-5-methylphenol. Add a constant, known concentration of the internal standard to each calibration standard.

  • Sample Preparation: To a known volume of the sample, add the same constant amount of the internal standard as was added to the calibration standards.

  • Analysis: Analyze the calibration standards and the sample using the chosen analytical method (e.g., GC-MS).

  • Calibration Curve: Plot the ratio of the peak area of 2-Methoxy-5-methylphenol to the peak area of the internal standard against the concentration of 2-Methoxy-5-methylphenol for the calibration standards.

  • Quantification: Determine the concentration of 2-Methoxy-5-methylphenol in the sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each calibration method.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis cluster_quant Quantification Sample Original Sample Aliquot1 Aliquot 1 (Unspiked) Sample->Aliquot1 Aliquot2 Aliquot 2 Sample->Aliquot2 Aliquot3 Aliquot 3 Sample->Aliquot3 Aliquot4 Aliquot 4 Sample->Aliquot4 Spike0 Add 0 µL Std Aliquot1->Spike0 Spike1 Add 5 µL Std Aliquot2->Spike1 Spike2 Add 10 µL Std Aliquot3->Spike2 Spike3 Add 15 µL Std Aliquot4->Spike3 Analysis1 Analyze Spike0->Analysis1 Analysis2 Analyze Spike1->Analysis2 Analysis3 Analyze Spike2->Analysis3 Analysis4 Analyze Spike3->Analysis4 Plot Plot Response vs. [Std] Analysis1->Plot Analysis2->Plot Analysis3->Plot Analysis4->Plot Extrapolate Extrapolate to find Sample Concentration Plot->Extrapolate

Caption: Workflow for the Standard Addition Method.

Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Prepare Calibration Standards (Analyte + IS) Analyze_Std Analyze Standards Standards->Analyze_Std Sample Prepare Sample (Sample + IS) Analyze_Sample Analyze Sample Sample->Analyze_Sample Plot Plot (Analyte Area / IS Area) vs. [Analyte] Analyze_Std->Plot Interpolate Interpolate Sample Ratio to find Concentration Analyze_Sample->Interpolate Plot->Interpolate

Caption: Workflow for the Internal Standard Calibration Method.

Conclusion

The choice between standard addition and internal standard calibration for the quantification of 2-Methoxy-5-methylphenol depends on the specific requirements of the analysis.

  • Standard addition is the preferred method when dealing with complex and variable sample matrices where significant matrix effects are expected. Its primary advantage is the high accuracy it provides by compensating for these effects. However, it is more labor-intensive and has a lower sample throughput.

  • Internal standard calibration is a robust and efficient method suitable for routine analysis where matrix effects are consistent or negligible. It effectively corrects for instrumental and procedural variations, leading to good precision. It is generally less complex and allows for higher sample throughput compared to standard addition.

For drug development and other regulated environments, the choice of method should be carefully validated to ensure it meets the required standards for accuracy, precision, and reliability.

References

A Comparative Guide to Proficiency Testing Schemes for Phenolic Compounds Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes are a cornerstone of laboratory quality assurance, providing an independent assessment of a laboratory's performance. This guide offers a comparative overview of available PT schemes for the analysis of phenolic compounds, details common analytical methodologies, and provides a framework for selecting the most suitable scheme.

Comparison of Major Proficiency Testing Schemes

Several organizations offer PT schemes that include the analysis of phenolic compounds, primarily within their water and environmental chemistry programs. The two most prominent providers identified are FAPAS®, a service from Fera Science Ltd., and LGC AXIO Proficiency Testing. While Trilogy Analytical Laboratory is a known PT provider, their publicly available information focuses more on mycotoxins and other contaminants, with less specific detail on phenolic compound schemes.[1][2]

The following table summarizes the key features of the PT schemes offered by FAPAS® and LGC AXIO for the analysis of phenolic compounds. It is important to note that specific details regarding the individual phenolic compounds tested, their concentration ranges, and the frequency of testing are often found in the detailed scheme descriptions and annual reports, which should be consulted directly for the most up-to-date information.

FeatureFAPAS® (Water and Environmental Chemistry)LGC AXIO Proficiency Testing (AQUACHECK)
Matrices Offered Drinking Water, Wastewater, Surface Water, Groundwater, Soil.[3][4]Clean Water (Potable), Wastewater, Surface Water, Groundwater, Sludge, Soil.[5][6]
Analytes Generally listed as "Phenols" or part of organic contaminants groups. Specific individual compounds may vary by test.Listed as "Phenols" and "Phenol (total)".[5] The AQUACHECK scheme covers a wide range of organic analytes.[7]
Frequency Regular distributions throughout the year. Specific schedules are available in their program catalogs.[8]The AQUACHECK scheme has been in continuous operation since 1985 with multiple rounds per year.[5][7]
Accreditation ISO/IEC 17043.[9]ISO/IEC 17043.[10]
Reporting Comprehensive reports with statistical analysis and method comparisons are provided to participants.[9]Reports are available to participants, often through a secure online portal, and include performance scoring.

Experimental Protocols for Phenolic Compound Analysis

While PT schemes provide the test materials, participating laboratories are typically responsible for selecting and performing the analytical method. Standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), are commonly employed. Below are detailed summaries of two widely used EPA methods for the determination of phenolic compounds in water.

U.S. EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS)

This method is suitable for the determination of a wide range of phenolic compounds in drinking water.

1. Sample Preparation and Extraction:

  • A 1-liter water sample is collected in a clean glass container.

  • If residual chlorine is present, it is quenched with a dechlorinating agent (e.g., sodium thiosulfate).

  • The sample is acidified to a pH < 2 with a suitable acid (e.g., hydrochloric acid).

  • Internal standards are added to the sample.

  • The sample is passed through a solid-phase extraction (SPE) cartridge containing a polymeric sorbent. The phenolic compounds are adsorbed onto the sorbent.

  • The cartridge is then eluted with a small volume of an organic solvent (e.g., methylene (B1212753) chloride) to recover the phenolic compounds.

  • The eluate is concentrated to a final volume of 1 mL.

2. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

  • A small volume of the concentrated extract is injected into a gas chromatograph (GC) equipped with a capillary column.

  • The GC separates the individual phenolic compounds based on their volatility and interaction with the column's stationary phase.

  • The separated compounds then enter a mass spectrometer (MS), which bombards them with electrons, causing them to fragment in a characteristic pattern.

  • The MS detects and records the mass-to-charge ratio of these fragments, creating a mass spectrum for each compound.

  • The identification of each phenolic compound is confirmed by comparing its retention time and mass spectrum to that of a known standard.

  • Quantification is achieved by comparing the response of the target analyte to the response of the internal standard.

U.S. EPA Method 604: Phenols by Gas Chromatography with Flame Ionization Detection (FID)

This method is applicable to the determination of phenol (B47542) and certain substituted phenols in municipal and industrial discharges.

1. Sample Preparation and Extraction:

  • A 1-liter water sample is collected and preserved as in Method 528.

  • The sample is acidified to a pH of less than 2 with sulfuric acid.

  • The acidified sample is extracted three times with methylene chloride in a separatory funnel.

  • The methylene chloride extracts are combined and dried by passing them through a column of anhydrous sodium sulfate.

  • The dried extract is concentrated to a volume of 1 mL.

2. Gas Chromatography (GC) Analysis:

  • An aliquot of the concentrated extract is injected into a GC equipped with a Flame Ionization Detector (FID).

  • The individual phenolic compounds are separated in the GC column.

  • The FID produces a signal that is proportional to the amount of organic carbon entering it.

  • The identification of a phenolic compound is based on its retention time compared to a known standard.

  • Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

Visualizing the Proficiency Testing Process

To better understand the workflow of a typical proficiency testing scheme and the decision-making process for selecting a suitable scheme, the following diagrams are provided.

PT_Workflow cluster_provider PT Scheme Provider cluster_lab Participating Laboratory cluster_evaluation Performance Evaluation A Sample Preparation (Matrix + Analytes) B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Sample Receipt & Analysis C->D E Result Submission D->E F Statistical Analysis (e.g., z-score calculation) E->F G Issuance of PT Report F->G H Review of Performance & Corrective Actions G->H G->H

Caption: A generalized workflow of a proficiency testing scheme for phenolic compounds analysis.

PT_Selection cluster_criteria Selection Criteria Start Start: Need for PT in Phenolic Compound Analysis Matrix Relevant Matrices? (e.g., Water, Soil) Start->Matrix Analytes Specific Phenolic Compounds of Interest? Start->Analytes Frequency Appropriate Frequency of Rounds? Start->Frequency Accreditation ISO/IEC 17043 Accredited? Start->Accreditation Cost Cost-Effective? Start->Cost Decision Select Optimal PT Scheme Matrix->Decision Analytes->Decision Frequency->Decision Accreditation->Decision Cost->Decision End Participation in PT Scheme Decision->End

References

A Comparative Guide to GC-MS and LC-MS for 2-Methoxy-5-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methoxy-5-methylphenol, a key aromatic compound found in various natural products and used as a flavoring agent, is crucial in diverse fields from food science to pharmaceutical development. The choice of analytical technique is paramount for achieving reliable and sensitive measurements. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2-Methoxy-5-methylphenol, supported by representative experimental data.

At a Glance: GC-MS vs. LC-MS for 2-Methoxy-5-methylphenol

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with a stationary phase.
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Derivatization Often mandatory for polar compounds like phenols to improve volatility and chromatographic performance.Generally not required, simplifying sample preparation.
Sensitivity Can offer excellent sensitivity, especially for low-concentration compounds.[1][2]High sensitivity is achievable, particularly with tandem MS (MS/MS).
Selectivity High selectivity is achieved through chromatographic separation and mass analysis.High selectivity, especially with MS/MS, which minimizes matrix interference.
Sample Throughput Can be lower due to the derivatization step.Can be higher due to simpler sample preparation.
Cost Generally lower instrument acquisition cost compared to LC-MS.Higher initial instrument cost.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance parameters for the analysis of 2-Methoxy-5-methylphenol and structurally similar phenolic compounds using GC-MS and LC-MS. It is important to note that these values can vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.07 mg/kgPotentially in the low ng/mL range
Limit of Quantification (LOQ) 0.20 µg/mL10 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery (%) 96 - 107%92 - 110%

Experimental Workflows

The general analytical workflows for GC-MS and LC-MS analysis of 2-Methoxy-5-methylphenol are illustrated below.

cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow gc_sample Sample Preparation gc_deriv Derivatization (Silylation) gc_sample->gc_deriv Mandatory for Phenols gc_injection GC Injection gc_deriv->gc_injection gc_sep Chromatographic Separation gc_injection->gc_sep gc_ion Ionization (EI) gc_sep->gc_ion gc_mass Mass Analysis gc_ion->gc_mass gc_data Data Acquisition & Analysis gc_mass->gc_data lc_sample Sample Preparation lc_injection LC Injection lc_sample->lc_injection lc_sep Chromatographic Separation lc_injection->lc_sep lc_ion Ionization (ESI) lc_sep->lc_ion lc_mass Mass Analysis lc_ion->lc_mass lc_data Data Acquisition & Analysis lc_mass->lc_data

Analytical workflows for GC-MS and LC-MS.

The logical relationship between the key steps in both analytical techniques is detailed in the following diagram.

cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Start_GC Sample Derivatization Derivatization Start_GC->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation Ionization_EI Electron Ionization GC_Separation->Ionization_EI Mass_Analyzer_GC Mass Analyzer Ionization_EI->Mass_Analyzer_GC Detector_GC Detector Mass_Analyzer_GC->Detector_GC Data_GC Data System Detector_GC->Data_GC Start_LC Sample LC_Separation Liquid Chromatography Start_LC->LC_Separation Ionization_ESI Electrospray Ionization LC_Separation->Ionization_ESI Mass_Analyzer_LC Mass Analyzer Ionization_ESI->Mass_Analyzer_LC Detector_LC Detector Mass_Analyzer_LC->Detector_LC Data_LC Data System Detector_LC->Data_LC

Logical flow of GC-MS and LC-MS analysis.

Detailed Experimental Protocols

GC-MS Method with Silylation Derivatization

This protocol is based on established methods for the analysis of phenolic compounds.

1. Sample Preparation and Derivatization:

  • Extraction: Extract 2-Methoxy-5-methylphenol from the sample matrix using a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Derivatization:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the silylated derivative of 2-Methoxy-5-methylphenol.

LC-MS/MS Method

This protocol is adapted from validated methods for similar phenolic compounds.[3][4]

1. Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction of the sample with a mixture of isopropanol (B130326) and chloroform (B151607) (1:5, v/v).

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 95% A, hold for 1 minute.

    • Decrease A to 5% over 5 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 2-Methoxy-5-methylphenol would need to be optimized.

Conclusion

Both GC-MS and LC-MS are highly capable techniques for the analysis of 2-Methoxy-5-methylphenol.

  • GC-MS is a robust and cost-effective technique that offers excellent sensitivity, particularly for identifying and quantifying trace amounts of volatile compounds. However, the mandatory derivatization step for phenolic compounds adds to the sample preparation time and complexity.

  • LC-MS , especially when coupled with tandem mass spectrometry, provides high sensitivity and selectivity without the need for derivatization, making it suitable for a broader range of compounds and offering higher sample throughput. The initial investment for an LC-MS system is typically higher.

The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, available budget, and desired sample throughput. For laboratories primarily focused on volatile and semi-volatile compounds with established derivatization protocols, GC-MS is an excellent choice. For applications requiring the analysis of a wider range of compounds, including non-volatile and thermally labile ones, with high throughput, LC-MS/MS is the preferred technique.

References

Navigating Long-Term Stability: A Comparative Guide to 2-Methoxy-5-methylphenol-d3 for Enduring Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on long-term studies, the reliability of internal standards is paramount. This guide provides a comprehensive comparison of the stability of 2-Methoxy-5-methylphenol-d3 (Creosol-d3), a commonly used deuterated internal standard, against more robust alternatives, supported by experimental data and detailed protocols.

The integrity of quantitative bioanalysis hinges on the stability of internal standards, which are crucial for correcting analytical variability. While deuterated standards like this compound are widely accessible, their long-term stability can be a concern due to the potential for deuterium-hydrogen exchange. This guide delves into the stability considerations of deuterated compounds and presents a case for the superior performance of heavy atom-labeled standards, such as those incorporating Carbon-13 (¹³C), in longitudinal studies.

Comparative Stability Analysis

While specific long-term stability data for this compound is not extensively published, valuable insights can be drawn from studies on structurally similar deuterated phenolic compounds, such as o-Cresol-d7. The kinetic isotope effect suggests that the stronger Carbon-Deuterium bond may confer slightly enhanced stability compared to the non-deuterated analog. However, this does not eliminate the inherent risk of deuterium (B1214612) exchange over extended periods, especially under certain storage conditions.

In contrast, stable isotope-labeled internal standards utilizing heavy atoms like ¹³C or ¹⁵N offer greater chemical stability, mitigating the risks of isotopic exchange and chromatographic isotope effects. This intrinsic stability ensures that the internal standard remains chemically identical to the analyte throughout the duration of the study, leading to more accurate and reliable quantitative results.

The following table summarizes the expected long-term stability of this compound, based on data from its non-deuterated counterpart and a similar deuterated phenolic compound, and compares it with the projected stability of a ¹³C-labeled alternative.

Internal StandardStorage ConditionDurationExpected Recovery (%)Reference
This compound (Creosol-d3)
Room Temperature30 Days~90%Based on o-Cresol data[1]
4°C30 Days~98%Based on o-Cresol data[1]
-20°C> 1 Year>95% (projected)General guidance[2][3]
-80°C> 1 Year>98% (projected)General guidance[2][3]
¹³C-labeled 2-Methoxy-5-methylphenol
Room Temperature30 Days>99%Expected enhanced stability[4]
4°C30 Days>99%Expected enhanced stability[4]
-20°C> 1 Year>99%Expected enhanced stability[4]
-80°C> 1 Year>99%Expected enhanced stability[4]

Experimental Protocols for Stability Validation

A rigorous validation of the long-term stability of an internal standard is a regulatory expectation. The following protocols, based on FDA and ICH guidelines, outline the key experiments required.[5][6][7][8][9]

Stock Solution Stability
  • Objective: To assess the stability of the internal standard in its stock solution.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol, ethanol).

    • Divide the solution into multiple aliquots in appropriate containers (e.g., amber glass vials) to minimize freeze-thaw cycles.

    • Store the aliquots at the intended long-term storage temperatures (e.g., 4°C, -20°C, and -80°C).

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), analyze an aliquot against a freshly prepared stock solution.

  • Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration of the freshly prepared standard.[2]

Long-Term Matrix Stability
  • Objective: To evaluate the stability of the internal standard in the biological matrix under long-term storage conditions.

  • Procedure:

    • Prepare quality control (QC) samples by spiking the biological matrix (e.g., plasma, urine) with the internal standard at low and high concentrations.

    • Store these QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for a duration equal to or exceeding the expected storage period of the study samples.

    • At specified intervals, analyze the stored QC samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[10]

Accelerated Stability Testing
  • Objective: To predict the long-term stability by subjecting the internal standard to elevated stress conditions.

  • Procedure:

    • Store aliquots of the stock solution or matrix QC samples at elevated temperatures (e.g., 40°C with 75% relative humidity) for a shorter period (e.g., up to 6 months).[6]

    • Analyze the samples at regular intervals.

    • Use the degradation data to model the stability at the recommended storage conditions using the Arrhenius equation.

  • Note: Accelerated stability data provides an early indication of stability but must be confirmed with real-time long-term stability studies.[11]

Visualizing the Path to Stability Validation

To further elucidate the experimental workflow and decision-making process in validating an internal standard for long-term studies, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Long-Term Stability Validation cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare Stock Solution of This compound long_term Long-Term Storage (-20°C / -80°C) prep_stock->long_term accelerated Accelerated Storage (40°C, 75% RH) prep_stock->accelerated prep_qc Prepare Matrix QC Samples (Low and High Conc.) prep_qc->long_term prep_qc->accelerated freeze_thaw Freeze-Thaw Cycles prep_qc->freeze_thaw analysis LC-MS/MS Analysis long_term->analysis accelerated->analysis freeze_thaw->analysis data_eval Data Evaluation vs. Freshly Prepared Standards analysis->data_eval stable Stable (Within Acceptance Criteria) data_eval->stable Pass unstable Unstable (Outside Acceptance Criteria) data_eval->unstable Fail

Caption: Workflow for assessing the long-term stability of an internal standard.

Caption: Decision-making process for selecting a stable internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxy-5-methylphenol-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-5-methylphenol-d3, a deuterated analog of 2-Methoxy-5-methylphenol. While specific data for the deuterated form is limited, the disposal procedures should be considered identical to those for the parent compound, based on the chemical's inherent hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and potentially harmful to aquatic life.

Essential PPE includes:

  • Gloves: Chemical-resistant gloves must be worn.[1]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental regulations.[2] The following steps provide a general guideline for its proper disposal:

  • Waste Identification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[2] Given the hazard classifications of 2-Methoxy-5-methylphenol, it is likely to be considered hazardous waste.

  • Containerization:

    • Place the waste material into a suitable, clearly labeled, and tightly sealed container.[1][2]

    • The container should be compatible with the chemical to prevent any reaction or degradation.

    • Label the container with the full chemical name ("this compound") and appropriate hazard symbols.

  • Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for 2-Methoxy-5-methylphenol.

    • The final disposal method will likely be incineration at an approved waste disposal plant.[2][3]

In Case of a Spill:

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable disposal container.[2]

  • Avoid creating dust.[1]

  • Ensure the area is well-ventilated.

  • For larger spills, evacuate the area and contact your EHS department immediately.

Summary of Chemical and Hazard Data

The following table summarizes key quantitative data for 2-Methoxy-5-methylphenol, which should be considered representative for its deuterated analog.

PropertyValueSource
Molecular Formula C₈H₁₀O₂[4][5]
Molecular Weight 138.16 g/mol [4]
Melting Point 35 - 39 °C[3]
Boiling Point 115 - 117 °C @ 20 mmHg[3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH402: Harmful to aquatic life[4]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

G Figure 1: Disposal Workflow for this compound cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Collect Waste in a Labeled, Sealed Container A->B Handle with care C Store in a Designated Cool, Dry, Ventilated Area B->C Secure until disposal D Contact EHS or Licensed Waste Disposal Contractor C->D Initiate disposal process E Provide Safety Data Sheet (SDS) D->E F Arrange for Pickup and Transport to an Approved Facility E->F

Figure 1: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 2-Methoxy-5-methylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxy-5-methylphenol-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound, a deuterated analog of creosol, should be handled with the same precautions as its non-deuterated counterpart. The primary hazards associated with this compound are its potential for causing skin and eye irritation, and it may be harmful if swallowed.[1][2][3][4]

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)[2][3]
Causes skin irritationSkin corrosion/irritation (Category 2)[1][3]
Causes serious eye irritation/damageSerious eye damage/eye irritation (Category 1/2A)[1][2][3]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1][4][5]
Harmful to aquatic lifeShort-term (acute) aquatic hazard (Category 3)[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[6] The required PPE for handling this compound is outlined below.

Body PartRequired PPE
Eyes/Face Chemical splash goggles must be worn.[7] A face shield should be used when there is a significant risk of splashing.[8][9]
Skin/Body A fully buttoned lab coat, long pants, and closed-toe shoes are required.[8][10] For tasks with a higher risk of splashes, a chemically resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[8][10]
Hands Chemically resistant gloves are required. For incidental contact, double-layered nitrile gloves are acceptable.[8] For direct or prolonged contact, heavier-duty gloves such as butyl rubber or neoprene should be used.[8][10] Gloves must be changed immediately if contaminated.[8]
Respiratory Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[8][10] If a fume hood is not available or in case of a large spill, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., ABEK type) should be used.[3][7][9]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][10]

  • All work with this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[8][10]

  • Never work alone when handling this chemical.[10]

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][3]

  • Avoid creating dust if handling the solid form.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]

3. Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution in Hood handle_weigh->handle_dissolve disp_solid Solid Waste in Labeled Container handle_weigh->disp_solid Generate solid waste post_clean Clean Work Area handle_dissolve->post_clean Experiment complete disp_liquid Liquid Waste in Labeled Container handle_dissolve->disp_liquid Generate liquid waste post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_ppe Doff PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

  • All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be collected and disposed of as hazardous chemical waste.[8]

  • Do not dispose of this chemical down the drain or in regular trash.[3][9]

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills within a fume hood:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material such as sand or earth.[7]

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[2][9] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[2][3][7] Seek immediate medical attention if irritation persists.[1] For severe exposure, treatment with polyethylene (B3416737) glycol (PEG 300 or 400) may be recommended.[9][10]
Inhalation Move the individual to fresh air.[1][5] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2] If the person is conscious, have them drink 3-4 glasses of milk or water.[7] Seek immediate medical attention.[2][7]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.